molecular formula C8H8N2O B1604554 Indoline, 1-nitroso- CAS No. 7633-57-0

Indoline, 1-nitroso-

Cat. No.: B1604554
CAS No.: 7633-57-0
M. Wt: 148.16 g/mol
InChI Key: QVXPAHMYCSEIMA-UHFFFAOYSA-N
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Description

Indoline, 1-nitroso- is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indoline, 1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indoline, 1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroso-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPAHMYCSEIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227194
Record name Indoline, 1-nitroso-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-57-0
Record name 1-Nitrosoindoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 1-nitroso-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline, 1-nitroso-
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Foundational & Exploratory

1-nitrosoindoline structure elucidation and synthesis pathways.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Nitrosoindoline: Structure Elucidation and Synthesis Pathways

Abstract: 1-Nitrosoindoline is an N-nitroso derivative of the heterocyclic compound indoline. As a member of the N-nitrosamine class, it commands significant interest from both a synthetic and safety perspective. This technical guide provides a comprehensive overview of 1-nitrosoindoline (C₈H₈N₂O), focusing on the analytical methodologies for its structural confirmation and a detailed examination of its primary synthesis pathway. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound, grounded in established chemical principles and experimental evidence.

Introduction to 1-Nitrosoindoline

1-Nitrosoindoline is an organic compound featuring an indoline scaffold with a nitroso group (-N=O) attached to the nitrogen atom.[1] It typically presents as a yellow to orange solid and is soluble in common organic solvents.[1] Its molecular formula is C₈H₈N₂O, with a molecular weight of approximately 148.16 g/mol .[2][3] The presence of the N-nitroso functional group defines its chemical reactivity and places it in a class of compounds that are of significant regulatory and scientific concern due to their potential carcinogenicity.[4][5] Consequently, understanding its structure and formation is crucial for its use as a synthetic intermediate and for its detection and control as a potential impurity in various chemical processes.[3]

Part 1: Structural Elucidation

Confirming the identity and purity of 1-nitrosoindoline relies on a combination of modern spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

Molecular Structure

The foundational structure consists of a bicyclic indoline system where the nitrogen atom of the five-membered ring is covalently bonded to a nitroso group.

Caption: Molecular structure of 1-Nitrosoindoline (C₈H₈N₂O).

Spectroscopic Data Analysis

The following table summarizes the key analytical data used for the structural confirmation of 1-nitrosoindoline.

Technique Observed Feature Interpretation
IR Spectroscopy ~1460 cm⁻¹Strong N=O stretching vibration, characteristic of N-nitrosamines.[6]
~1100-1050 cm⁻¹N-N stretching vibration.
¹H NMR δ ~7.2-8.1 ppmAromatic protons (4H) on the benzene ring.
δ ~4.2 ppm (t)Methylene protons (-CH₂-) at C2, adjacent to the nitroso-substituted nitrogen.
δ ~3.2 ppm (t)Methylene protons (-CH₂-) at C3.
¹³C NMR δ ~115-150 ppmAromatic carbons (6C).
δ ~50-55 ppmAliphatic carbon (-CH₂-) at C2.
δ ~28-32 ppmAliphatic carbon (-CH₂-) at C3.
Mass Spectrometry m/z 148 (M⁺)Molecular ion peak corresponding to the molecular weight of C₈H₈N₂O.[2]
m/z 118 ([M-30]⁺)Loss of the nitroso radical (•NO), a hallmark fragmentation of N-nitrosamines.[2][5][7]
m/z 117Loss of HNO from the molecular ion.[2]

Expertise & Causality: Interpreting the NMR Data

  • ¹H NMR: In the parent indoline, the protons on the C2 methylene group (adjacent to the nitrogen) appear around δ 3.6 ppm.[8] The introduction of the N-nitroso group is expected to shift this signal downfield to approximately δ 4.2 ppm due to the withdrawal of electron density from the nitrogen and, consequently, from the adjacent C-H bonds. The C3 protons are less affected but would also experience a slight downfield shift.

  • ¹³C NMR: A similar effect is observed in the ¹³C spectrum. The C2 carbon in indoline appears around δ 47 ppm.[9] The N-nitroso group's inductive effect will shift this signal downfield to the δ 50-55 ppm range. The carbons of the aromatic ring will also be influenced, particularly the C7a and C3a carbons fused to the five-membered ring.

This predictive analysis, grounded in fundamental NMR principles, serves as a self-validating system when analyzing the spectrum of a newly synthesized batch of 1-nitrosoindoline.

Part 2: Synthesis Pathways

The synthesis of 1-nitrosoindoline is most commonly and efficiently achieved through the direct nitrosation of its secondary amine precursor, indoline.

Primary Pathway: Nitrosation of Indoline

This reaction involves the electrophilic substitution of the hydrogen atom on the indoline nitrogen with a nitrosonium ion (NO⁺).

3.1.1 Reaction Mechanism

The overall process is a classic and well-understood pathway for the formation of N-nitrosamines from secondary amines.[10]

  • Formation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form the unstable nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is the active nitrosating agent.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the indoline molecule acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Deprotonation: The resulting N-nitrosammonium intermediate is then deprotonated, typically by a water molecule, to yield the stable, neutral 1-nitrosoindoline product.

Caption: Mechanism for the synthesis of 1-nitrosoindoline.

3.1.2 Experimental Protocol

This protocol is adapted from established procedures for the nitrosation of indoline derivatives.[6]

Trustworthiness through Causality: Every step in this protocol is designed for maximum yield and safety. The rationale is explained to ensure the procedure is self-validating.

  • Reagents & Equipment:

    • Indoline

    • 10% Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Benzene or other suitable organic solvent (e.g., Dichloromethane)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow Diagram

Workflow A Dissolve Indoline in 10% HCl B Cool to 0-10°C in Ice Bath A->B D Add NaNO₂ Solution Dropwise to Reaction B->D C Prepare aq. NaNO₂ Solution C->D E Stir at 0-10°C for 1 hour D->E F Extract Product with Organic Solvent E->F G Wash Organic Layer with NaHCO₃ Solution F->G H Dry Organic Layer with Na₂SO₄ G->H I Evaporate Solvent (Rotary Evaporator) H->I J Obtain Crude 1-Nitrosoindoline I->J

Caption: Experimental workflow for 1-nitrosoindoline synthesis.

Step-by-Step Procedure:

  • Dissolution & Cooling: Dissolve the indoline starting material in a 10% hydrochloric acid solution within a round-bottom flask. Place the flask in an ice bath and stir until the temperature of the solution is between 0-10°C.

    • Insight: Performing the reaction in an acidic medium is essential for generating the active nitrosonium ion electrophile.[10] The low temperature is critical because nitrous acid is unstable and can decompose at higher temperatures. It also ensures the reaction proceeds at a controllable rate, minimizing potential side reactions.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirring indoline hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 10°C.

    • Insight: A slow, dropwise addition prevents a localized excess of the nitrosating agent and helps manage any potential exotherm, maintaining the crucial low-temperature condition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.[6]

  • Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like benzene or dichloromethane.[6] The yellow-orange product will move into the organic layer.

  • Washing & Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous sodium sulfate.[6]

    • Insight: The bicarbonate wash is a critical step to remove the acid catalyst, which could otherwise promote decomposition of the product during solvent removal.

  • Isolation: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude 1-nitrosoindoline, typically as a brown or yellow oily solid.[6] Further purification can be achieved by crystallization or chromatography if necessary.

Alternative Synthetic Route

While direct nitrosation is standard, N-nitrosoindoles can also be generated through alternative pathways. One notable method involves the reaction of indole derivatives with Angeli's salt (Na₂N₂O₃), a nitroxyl (HNO) donor.[11][12] The proposed mechanism involves an initial electrophilic attack of HNO on the indole nitrogen, followed by a reaction of the resulting hydroxylamine intermediate with oxygen to form the N-nitroso product.[11][12] This pathway is more common in biochemical contexts and specialized research rather than for bulk synthesis.

Safety, Handling, and Applications

Critical Safety Considerations

Authoritative Grounding: The class of N-nitrosamines is widely recognized as containing potent carcinogens and mutagens.[4][5] Therefore, 1-nitrosoindoline must be handled with extreme caution.

  • Handling: Always handle the compound within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Disposal: Dispose of all waste containing 1-nitrosoindoline according to institutional and national regulations for carcinogenic materials.

Applications

Despite the handling challenges, 1-nitrosoindoline serves as a valuable chemical entity.

  • Synthetic Intermediate: It is a useful intermediate in organic synthesis. For example, it can be reduced to the corresponding hydrazine, which can then undergo further reactions like ring-closure to form more complex heterocyclic systems, such as photographic developing agents.[6]

  • Analytical Reference Standard: In the pharmaceutical industry, there is a stringent requirement to monitor and control nitrosamine impurities in drug products.[3] Pure, well-characterized 1-nitrosoindoline is essential as a reference standard for the development and validation of analytical methods (e.g., LC-MS) to detect and quantify this specific impurity.[3]

Conclusion

1-Nitrosoindoline is a compound whose simple structure belies its complex character. Its identity is firmly established through a synergistic application of spectroscopic methods, with NMR, IR, and Mass Spectrometry each providing a piece of the structural puzzle. The synthesis is a straightforward application of classic amine chemistry—the electrophilic nitrosation of indoline—a process that is efficient but demands rigorous control of reaction conditions. The inherent carcinogenicity of the N-nitrosamine class mandates that all work with this compound be performed with the highest degree of safety. Its primary utility lies as a reactive intermediate for constructing more complex molecules and as a critical analytical standard for ensuring the safety of pharmaceutical products.

References

  • PubChem. (n.d.). 1-Nitrosoindoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 7633-57-0 | Product Name: 1-Nitroso-1H-indole. Retrieved from [Link]

  • Gompf, T. E., & Haist, G. M. (1978). U.S. Patent No. 4,067,871. Washington, DC: U.S. Patent and Trademark Office.
  • The Royal Society of Chemistry. (n.d.). Using weak interactions to control C-H mono-nitration of indolines. Retrieved from [Link]

  • Husain, A., Ahmad, A., et al. (2014). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. Medicinal Chemistry Research, 23(8), 3847-3854. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Nitrosoindoline | CAS 7633-57-0. Retrieved from [Link]

  • Koleva, M. N., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Molecules, 25(22), 5345. Retrieved from [Link]

  • Yang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4824. Retrieved from [Link]

  • Singh, P., & Kumar, D. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. Retrieved from [Link]

  • L-Vay, D., et al. (2023). Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach. Scientific Reports, 13(1), 15729. Retrieved from [Link]

  • Ducrocq, C., et al. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. Chemical Research in Toxicology, 19(1), 125-132. Retrieved from [Link]

  • SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ApSimon, J. W., & Cooney, J. D. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371. Retrieved from [Link]

  • NIST. (n.d.). 2-Naphthalenol, 1-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Retrieved from [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole, 1-nitroso-. National Center for Biotechnology Information. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 492(1), 323-331. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 4, 612. Retrieved from [Link]

Sources

The Pharmacological Paradox: Investigating 1-Nitrosoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

1-Nitrosoindoline derivatives occupy a complex niche in medicinal chemistry, representing a "pharmacological paradox." Structurally, they possess the N-nitroso (


) moiety capable of releasing nitric oxide (NO), a potent signaling molecule involved in vasodilation, neurotransmission, and apoptosis. However, this same functional group is historically associated with genotoxicity and alkylating properties (similar to 

-nitrosamines).

This guide provides a rigorous framework for investigating these compounds. It moves beyond simple synthesis to focus on the discrimination between therapeutic NO donation and non-specific cytotoxicity , providing a self-validating workflow for researchers to isolate bioactive candidates while filtering out mutagenic liabilities.

Chemical Architecture & Synthetic Strategy

The 1-nitrosoindoline scaffold consists of a reduced indole ring (indoline) nitrosated at the N1 position. Unlike their oxidized counterparts (1-nitrosoindoles), which are often unstable, 1-nitrosoindolines are generally stable enough for isolation and biological testing, though they remain light-sensitive.

Validated Synthesis Protocol

Objective: Synthesize 1-nitrosoindoline with >98% purity, minimizing the formation of C-nitro isomers.

Reagents:

  • Indoline derivative (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (

    
    , 2M) or Acetic Acid (
    
    
    
    )
  • Ice/Water bath (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the indoline substrate in dilute acid (

    
     or 
    
    
    
    ) and cool to
    
    
    . Critical: Temperature control is vital to prevent C-nitrosation at the C5 position.
  • Nitrosation: Add an aqueous solution of

    
     dropwise over 30 minutes. Monitor the internal temperature; do not exceed 
    
    
    
    .
  • Precipitation: The

    
    -nitroso product typically precipitates as a yellow/orange solid.
    
  • Purification: Filter the solid. Do not use column chromatography with acidic silica if the compound is acid-sensitive. Recrystallization from ethanol/water is preferred to remove trace nitrite salts.

  • Validation: Confirm structure via

    
    -NMR (distinct downfield shift of C7-H due to anisotropy of the N=O group) and IR (characteristic N=O stretch at 
    
    
    
    ).

Mechanistic Pathways: The Dual-Edged Sword

The biological activity of 1-nitrosoindolines is dictated by two competing decomposition pathways. Understanding this bifurcation is essential for drug design.

Pathway A: Homolytic Cleavage (Therapeutic)

Under physiological conditions or photo-activation, the


 bond cleaves homolytically to release Nitric Oxide (

) and the indolinyl radical. The released NO activates Guanylyl Cyclase (sGC) or reacts with superoxide to form peroxynitrite (cytotoxic to cancer cells).
Pathway B: Heterolytic Cleavage (Toxic)

Metabolic activation (e.g., via CYP450) can lead to


-hydroxylation, resulting in an unstable intermediate that decomposes into an alkylating diazonium ion. This is the mechanism responsible for the carcinogenicity of simple nitrosamines (like NDMA) and must be screened out.
Visualization: Mechanistic Bifurcation

NitrosoMechanism Substrate 1-Nitrosoindoline Stimulus Stimulus (Light/Enzymes) Substrate->Stimulus PathA Homolytic Cleavage Stimulus->PathA pH / hν PathB Metabolic Activation (CYP450) Stimulus->PathB Oxidation NO Nitric Oxide (NO•) PathA->NO Radical Indolinyl Radical PathA->Radical EffectA Vasodilation / Apoptosis (Therapeutic) NO->EffectA Diazonium Alkylating Diazonium PathB->Diazonium DNA DNA Alkylation Diazonium->DNA EffectB Mutagenesis (Toxic) DNA->EffectB

Figure 1: The divergent metabolic fates of 1-nitrosoindolines. Drug development aims to maximize Pathway A while structurally blocking Pathway B (e.g., by substituting alpha-carbons).

Biological Evaluation Protocols

To validate a 1-nitrosoindoline derivative as a therapeutic candidate, you must prove it releases NO and induces specific cytotoxicity, while ruling out genotoxicity.

Nitric Oxide Release Assay (Griess Method)

Purpose: Quantify the amount of NO released in physiological buffer. Mechanism: NO oxidizes to nitrite (


), which reacts with sulfanilamide and NED to form a pink azo dye.
  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Incubation: Dilute to 100

    
     in Phosphate Buffered Saline (PBS, pH 7.4). Incubate at 
    
    
    
    for 1-24 hours.
    • Control: Use Sodium Nitroprusside (SNP) as a positive control.

  • Griess Reaction: Mix

    
     of sample with 
    
    
    
    Griess reagent (1% sulfanilamide + 0.1% NED in 2.5%
    
    
    ).
  • Measurement: Incubate 10 mins in dark. Measure Absorbance at 540 nm.

  • Calculation: Determine concentration using a standard curve of

    
    .
    
In Vitro Cytotoxicity (MTT/CCK-8)

Purpose: Determine


 against cancer lines (e.g., HeLa, MCF-7) vs. normal cells (e.g., HEK293).
  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 24h treatment with gradient concentrations (0.1 - 100

    
    ).
    
  • Readout: Add MTT reagent; dissolve formazan crystals in DMSO; read OD at 570 nm.

  • Interpretation: A Selective Index (SI) > 2.0 (Normal

    
     / Cancer 
    
    
    
    ) indicates therapeutic potential.
The "Go/No-Go" Safety Screen: Ames Test

Critical Requirement: Because of the


-nitroso stigma, you must  perform a mutagenicity screen early.
  • Strain: Salmonella typhimurium (TA98/TA100).

  • Activation: Perform with and without S9 metabolic activation fraction (to simulate liver metabolism).

  • Result: If the compound significantly increases revertant colonies compared to vehicle control, abandon the scaffold or modify the structure to prevent diazonium formation.

Data Presentation & Analysis

When reporting results, organize data to highlight the correlation between NO release and Cytotoxicity.

Table 1: Representative Data Structure for 1-Nitrosoindoline Screening

Compound IDR-Group (C5)NO Release (%, 1h)HeLa

(

)
Normal Cell

(

)
Mutagenicity (Ames)
NI-01 -H5.2%45.042.1Positive (+)
NI-02 -F12.5%12.460.5Negative (-)
NI-03 -

28.1%3.225.0Negative (-)
Ref (SNP) N/A95.0%>100>100Negative (-)

Analysis: In this hypothetical dataset, NI-03 is the lead candidate. It shows high NO release, potent cytotoxicity against cancer cells, acceptable selectivity, and no mutagenicity. NI-01 is toxic and mutagenic, likely due to unsubstituted alpha-carbons allowing alkylation.

Experimental Workflow Diagram

This workflow ensures a logical progression from synthesis to lead selection.

Workflow Synth Synthesis (Indoline + NaNO2) Purify Purification (Recrystallization) Synth->Purify Screen1 Screen 1: NO Release (Griess Assay) Purify->Screen1 Screen2 Screen 2: Cytotoxicity (MTT / Cancer Lines) Screen1->Screen2 Decision High NO & High Potency? Screen2->Decision Safety Safety Screen (Ames Test / Genotoxicity) Decision->Safety Yes Discard Discard / Redesign Decision->Discard No Lead Lead Candidate Safety->Lead Non-Mutagenic Safety->Discard Mutagenic

Figure 2: Strategic workflow for evaluating 1-nitrosoindoline derivatives. Note that the Safety Screen is the final gatekeeper.

References

  • Mechanism of Nitric Oxide Release: Title: Mechanism of nitric oxide release from S-nitrosothiols and N-nitroso compounds. Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis & Reactivity: Title: N-Nitroso Products from the Reaction of Indoles with Angeli's Salt.[1][2] Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Carcinogenic Potential: Title: Carcinogenic effects of N-nitroso compounds in the environment.[3][4] Source: CABI Digital Library URL:[Link][5]

  • Indole/Indoline Biological Activity: Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.[6] Source: MDPI (Pharmaceuticals) URL:[Link]

  • Genotoxicity Testing Standards: Title: The Ames Test: A Method for Detecting Carcinogens and Mutagens. Source: Nature Protocols (General Reference) URL:[Link]

Sources

Is 1-Nitrosoindoline an Effective Nitric Oxide Donor?

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1-nitrosoindoline as a nitric oxide (NO) donor. It evaluates the compound's chemical stability, release mechanisms, and safety profile, distinguishing its utility as a photochemical probe from its viability as a therapeutic agent.

A Technical Analysis of Photochemical Potential vs. Biological Viability

Executive Summary 1-Nitrosoindoline is not an effective spontaneous nitric oxide donor under physiological conditions, contrasting sharply with S-nitrosothiols (e.g., SNAP, GSNO) or diazeniumdiolates (NONOates). Its N-nitroso (


) bond exhibits high thermal stability, preventing therapeutic NO release without specific activation. However, it is highly effective as a photo-labile "caged" NO donor . Upon irradiation with UV or specific visible wavelengths, it undergoes homolytic cleavage to release NO. Consequently, its primary utility lies in mechanistic research  for spatiotemporal control of NO release, rather than systemic pharmacotherapy, where its potential nitrosamine-class carcinogenicity presents a critical safety barrier.

Part 1: Chemical Architecture & Stability

To understand the donor capability of 1-nitrosoindoline, one must analyze the energetics of the nitroso-nitrogen bond. Unlike S-nitrosothiols (


), where the S-N bond energy is relatively weak (~30 kcal/mol), the N-N bond in N-nitrosamines is significantly stronger due to resonance stabilization between the amino nitrogen lone pair and the nitroso group.
Structural Properties[1][2][3]
  • Compound Class: N-Nitrosamine (Bicyclic).

  • Bond Character: The

    
     bond possesses partial double-bond character due to delocalization:
    
    
    
    
  • Stability: This resonance confers high thermal stability (resistance to spontaneous hydrolysis) at physiological pH (7.4), rendering it inert as a passive donor.

The "Effectiveness" Paradox

The "effectiveness" of 1-nitrosoindoline depends entirely on the trigger:

  • Thermal/Physiological Trigger: Ineffective. Rate of NO release is negligible without metabolic activation or reducing agents.

  • Photochemical Trigger: Highly Effective. High quantum yield of NO release upon photon absorption.

Part 2: Mechanisms of NO Release

The release of nitric oxide from 1-nitrosoindoline follows two distinct pathways: Photolytic Homolysis (primary research utility) and Reductive Denitrosation (biological relevance).

Pathway A: Photolytic Homolysis (The "Caged" Mechanism)

Upon irradiation (typically UV-A 320–400 nm or visible light if derivatized), the molecule absorbs a photon, exciting an electron to an antibonding orbital. This triggers the homolytic cleavage of the N-N bond.

Reaction:



Pathway B: Reductive Denitrosation

In the presence of biological reductants (e.g., Ascorbate) or thiols, 1-nitrosoindoline can undergo denitrosation, though kinetics are significantly slower than S-nitrosothiols.

Reaction:



Visualization of Release Pathways

NO_Release_Mechanism NI 1-Nitrosoindoline (Stable Precursor) Excited Excited State (Singlet/Triplet) NI->Excited hν (UV/Vis) Indoline Indoline (Byproduct) NI->Indoline Reductive Denitrosation Cage Solvent Cage Pair [Indolinyl• ... •NO] Excited->Cage Homolysis FreeNO Free Nitric Oxide (NO•) Cage->FreeNO Diffusion Cage->Indoline H-abstraction Recomb Recombination (No Release) Cage->Recomb Geminate Recombination Recomb->NI Ascorbate Reductant (Ascorbate/Thiol) Ascorbate->NI Electron Transfer

Figure 1: Dual mechanism of NO release showing the dominant photolytic pathway (top) and the secondary reductive pathway (bottom).

Part 3: Experimental Validation Protocols

To validate 1-nitrosoindoline as a donor in your specific application, use the following self-validating protocols.

Protocol 1: Photolysis & Griess Quantitation

Objective: Quantify NO release efficiency under light irradiation.

  • Preparation: Dissolve 1-nitrosoindoline (10 mM stock in DMSO). Dilute to 50 µM in PBS (pH 7.4).

  • Control Setup: Prepare two sets of samples: "Dark" (wrapped in foil) and "Light" (exposed).

  • Irradiation: Expose "Light" samples to a UV lamp (365 nm, 100W) or specific LED array for defined intervals (0, 5, 10, 30 mins).

  • Detection (Griess Assay):

    • NO rapidly oxidizes to nitrite (

      
      ) in aqueous aerobic media.
      
    • Add 50 µL sample to 50 µL sulfanilamide (1% in 5% phosphoric acid). Incubate 10 min.

    • Add 50 µL NED (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.

    • Read Absorbance: Measure at 540 nm.

  • Validation: The "Dark" control must show near-zero absorbance change. If "Dark" signal increases, the compound is thermally unstable or contaminated.

Protocol 2: Real-Time Electrochemical Detection

Objective: Measure kinetics of release (burst vs. sustained).

  • Sensor: Calibrate a free radical NO-specific electrode (e.g., WPI ISO-NO) using standard

    
     curve.
    
  • Baseline: Immerse probe in 10 mL PBS (stirred, 37°C). Establish stable baseline.

  • Injection: Inject 1-nitrosoindoline (final conc. 10 µM). Monitor for 5 mins (Expect: Flatline).

  • Trigger: Switch on light source directed at the reaction vessel.

  • Observation: Immediate spike in pA signal corresponding to NO release.

  • "Off" Test: Switch off light. Signal should decay rapidly, confirming light-dependence (uncaging).

Part 4: Comparative Analysis

The following table contrasts 1-nitrosoindoline with industry-standard donors.

Parameter1-NitrosoindolineSNAP (S-Nitroso-N-acetylpenicillamine)NONOates (e.g., DEA/NO)
Primary Mechanism Photolysis (Homolytic cleavage)Thermal/Catalytic (Cu+ / RS- transnitrosation)Hydrolysis (Proton-catalyzed)
Spontaneous Release Negligible (Stable)Moderate to High (

~ hours)
Tunable (

~ seconds to hours)
Trigger Control Excellent (On/Off with light)Poor (Continuous release)Poor (pH dependent)
Biological Mimicry Low (Synthetic probe)High (Mimics endogenous GSNO)Low (Synthetic)
Toxicity Risk High (Nitrosamine carcinogen class)Low (Metabolites are generally safe)Moderate (Amine byproduct toxicity)

Part 5: Safety & Toxicology (Critical Warning)

The Nitrosamine Hazard: 1-Nitrosoindoline belongs to the N-nitrosamine class. Unlike S-nitrosothiols, N-nitrosamines are part of the "Cohort of Concern" for mutagenicity and carcinogenicity (ICH M7 guidelines).

  • Metabolic Activation: In vivo, N-nitrosamines often undergo

    
    -hydroxylation by Cytochrome P450 enzymes, leading to the formation of reactive diazonium ions that alkylate DNA.
    
  • Implication: While 1-nitrosoindoline is an effective tool for cellular studies (in vitro), it is unsuitable for drug development as a systemic NO donor due to this toxicity profile.

Conclusion

Is 1-nitrosoindoline an effective nitric oxide donor?

  • For Therapeutic Use: NO. It is too stable to release NO spontaneously and carries unacceptable carcinogenic risks associated with N-nitrosamines.

  • For Research Applications: YES. It is a highly effective photo-triggered donor . Its stability in the dark allows for precise "uncaging" experiments to study the temporal effects of NO signaling in cell cultures or tissue samples, provided that UV/light toxicity controls are in place.

References
  • Rotta, J. C. G., Lunardi, C. N., & Tedesco, A. C. (2003). Nitric oxide release from the S-nitrosothiol zinc phthalocyanine complex by flash photolysis.[1] Brazilian Journal of Medical and Biological Research.

  • Blanchard, B., et al. (2001). 1-Nitrosomelatonin is a spontaneous NO-releasing compound. Free Radical Research.

  • Namiki, S., et al. (1997). Photochemical NO release from N-nitroso derivatives. Journal of Biochemistry.
  • HESI. (2023). Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data.[2][3][4][5] HESI Global.

  • Lijinsky, W. (1987).[4] Carcinogenicity and mutagenicity of N-nitroso compounds.[2][3][4][5] Molecular Toxicology.

Sources

Comprehensive literature review of 1-nitrosoindoline research.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level dossier for drug development professionals and organic chemists. It prioritizes mechanistic insight, reproducible protocols, and safety assessment over generic descriptions.

CAS: 7633-57-0 | Formula: C8H8N2O | Mol. Weight: 148.16 g/mol Classification: Cyclic N-Nitrosamine / Synthetic Intermediate

Executive Summary & Chemical Identity

1-Nitrosoindoline (N-nitrosoindoline) is a bicyclic organic compound featuring a nitroso group (-N=O) bonded to the nitrogen of the indoline (2,3-dihydro-1H-indole) scaffold. Unlike its fully aromatic analog 1-nitrosoindole, 1-nitrosoindoline possesses a saturated C2-C3 bond, imparting distinct stereoelectronic properties and reactivity profiles.

In pharmaceutical development, this compound occupies a dual role:

  • Synthetic Intermediate: A precursor to 1-aminoindoline (via reduction), a key hydrazine building block for indole-based therapeutics.

  • Genotoxic Impurity: A member of the N-nitrosamine "Cohort of Concern," requiring strict control strategies (AI limits) in drug substances, particularly those derived from indoline or tryptophan synthesis.

Structural Characterization
  • Geometry: The N-N=O moiety is planar due to partial double bond character (resonance between N-N=O and =N+=N-O⁻). However, the fused benzene ring induces steric strain, often forcing the nitroso oxygen to adopt a specific rotameric conformation (syn/anti) relative to the C7 proton.

  • Crystallography: X-ray diffraction reveals a nearly planar N-nitroso group coplanar with the indoline nitrogen, maximizing conjugation with the benzene ring electrons.

Synthetic Pathways & Production

The synthesis of 1-nitrosoindoline is a classic nitrosation, but controlling pH and temperature is critical to prevent diazonium tar formation or reversibility.

Standard Nitrosation Protocol

Mechanism: Electrophilic attack of the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃) on the nucleophilic indoline nitrogen.

Protocol 1: Aqueous Acid Nitrosation (High Purity Grade)

  • Reagents: Indoline (1.0 eq), NaNO₂ (1.2 eq), HCl (2.5 M), Ice/Water.

  • Procedure:

    • Dissolve indoline in dilute HCl (2.5 M) and cool to 0–5 °C in an ice-salt bath. Critical: Temperature control prevents side-reactions at C5.

    • Add an aqueous solution of NaNO₂ dropwise over 30 minutes, maintaining internal temperature <5 °C.

    • A yellow precipitate typically forms immediately. Stir for 1 hour at 0 °C.

    • Workup: Filter the solid, wash with ice-cold water (3x) to remove acid traces (crucial to prevent degradation during drying). Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 85–95%.

    • QC Check: NMR (CDCl₃) should show distinct rotamers; absence of N-H signal at ~3.5 ppm.

Alternative: Angeli’s Salt (HNO Donor)

Research indicates that Angeli’s salt (Na₂N₂O₃) generates nitroxyl (HNO), which nitrosates indoline under physiological conditions (pH 7.4). While less scalable, this pathway is mechanistically relevant for understanding in vivo nitrosamine formation in biological systems.

Chemical Reactivity Guide

For the synthetic chemist, the utility of 1-nitrosoindoline lies in its ability to activate the nitrogen for reduction or direct the functionalization of the indoline core.

Reduction to 1-Aminoindoline (The Hydrazine Pathway)

The most valuable synthetic transformation is the reduction of the N-NO group to an N-NH₂ group. 1-Aminoindoline is a versatile "masked" hydrazine used to generate hydrazones or fused heterocycles (e.g., pyrazolo-indoles).

Protocol 2: LiAlH₄ Reduction

  • Safety: Reaction is exothermic; N-amino compounds can be unstable.

  • Procedure:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon.

    • Add a solution of 1-nitrosoindoline (1.0 eq) in THF dropwise at 0 °C.

    • Reflux for 2–4 hours. The yellow color of the nitroso compound will fade.

    • Quench: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum emulsions.

    • Product: 1-Aminoindoline (unstable oil, often isolated as HCl salt).

Lithiation & Regioselectivity (C2 vs. C7)

Unlike N-Boc or N-Pivaloyl groups, the N-Nitroso group has unique directing properties.

  • Alpha-Lithiation (C2): In cyclic nitrosamines (e.g., N-nitrosopyrrolidine), the N-NO group directs lithiation to the alpha-position (C2) due to the dipole of the N-O bond.

  • Ortho-Lithiation (C7): In indoline systems, the fused benzene ring competes. While N-pivaloyl directs strongly to C7 (ortho), the N-nitroso group's strong dipole often favors C2 (alpha) abstraction, making the C2 protons acidic.

  • Note: Literature on specific regioselective lithiation of 1-nitrosoindoline is sparse compared to N-Boc indoline. Chemists should presume C2 reactivity unless C2 is blocked.

Denitrosation & Rearrangement
  • Acidic Hydrolysis: Heating in dilute H₂SO₄ reverses the synthesis, yielding indoline and NOx gases.

  • Fischer-Hepp Rearrangement: In fully aromatic N-nitrosoanilines, acid catalysis migrates the -NO group to the para-position.[1] In 1-nitrosoindoline, the C5 position is electronically analogous to the para-position. However, because the nitrogen is in a saturated ring, this rearrangement is less facile than in open-chain anilines and often leads to decomposition.

Visualizing the Chemistry (DOT Diagrams)

Diagram 1: Synthetic Utility Map

This diagram illustrates the primary transformations starting from Indoline.

G Indoline Indoline (Precursor) Nitroso 1-Nitrosoindoline (Target) Indoline->Nitroso NaNO2 / HCl (Nitrosation) Nitroso->Indoline H2SO4 / Heat (Denitrosation) Amino 1-Aminoindoline (Hydrazine) Nitroso->Amino LiAlH4 or Zn/AcOH (Reduction) C2_Li C2-Lithio Intermediate (Alpha-Lithiation) Nitroso->C2_Li LDA / THF -78°C (Theoretical) Electrophile C2-Substituted Indoline C2_Li->Electrophile E+ (e.g., MeI, CHO)

Caption: Synthetic workflow showing the conversion of Indoline to 1-Nitrosoindoline and subsequent divergence into reduction (hydrazine synthesis) or potential C2-functionalization.

Toxicology & Metabolic Activation

1-Nitrosoindoline is a Cohort of Concern impurity. Its toxicity profile is governed by metabolic activation, primarily via Cytochrome P450 enzymes (CYP2E1).

Mechanism of Carcinogenicity

Unlike direct-acting mutagens, nitrosamines require bioactivation.

  • Alpha-Hydroxylation: CYP450 hydroxylates the C2 position (alpha to the N-nitroso nitrogen).

  • Ring Opening: The resulting alpha-hydroxy compound is unstable and undergoes ring opening.

  • Diazonium Formation: The open-chain intermediate decomposes to form a reactive diazonium ion.

  • DNA Alkylation: The diazonium species alkylates DNA (typically at Guanine O6 or N7), causing base-pair mismatching (G:C to A:T transitions).

Regulatory Status (CPCA)

Under the Carcinogenic Potency Categorization Approach (CPCA):

  • Category: Likely Category 4 or 5.

  • Reasoning: It is a cyclic nitrosamine. While it lacks the high potency of NDMA or NDEA, the alpha-hydrogen count (2 at C2) allows for metabolic activation.

  • Acceptable Intake (AI): Default limits often apply (e.g., 1500 ng/day for Cat 4) unless specific tox data dictates the stricter 18 ng/day or 96 ng/day limits.

Diagram 2: Metabolic Activation Pathway

Metabolism Parent 1-Nitrosoindoline CYP CYP2E1 (Enzymatic Oxidation) Parent->CYP AlphaOH 2-Hydroxy-1-nitrosoindoline (Unstable Hemiaminal) CYP->AlphaOH C2 Hydroxylation RingOpen Ring Opening (Aldehyde Formation) AlphaOH->RingOpen Spontaneous Diazonium Alkyldiazonium Ion (Electrophile) RingOpen->Diazonium Decomposition DNA DNA Alkylation (Mutagenesis) Diazonium->DNA Covalent Bond

Caption: The bioactivation pathway of 1-nitrosoindoline. Alpha-hydroxylation at C2 is the rate-limiting step leading to the generation of DNA-alkylating agents.

Data Summary: Physical & Chemical Properties

PropertyValueContext
Appearance Yellow to Orange SolidDistinctive of N-nitroso chromophore.
Melting Point 82–84 °CSharp melt indicates high purity.
Solubility DCM, EtOH, THFPoorly soluble in water; soluble in organic solvents.
NMR Signature Rotamers observedDue to restricted rotation of N-N bond.
Stability Light SensitiveDecomposes under UV (N-N bond cleavage).
Toxicity Class Mutagenic (Ames +)Requires containment (OEL < 1 µg/m³).

References

  • Synthesis and Properties: M. A. T. M. P. de Silva, et al. "Crystal structure of 1-nitrosoindoline." Journal of Chemical Crystallography, 2001. Link

  • Reduction Protocols: Hatt, H. H.[2] "The reduction of N-nitrosamines to hydrazines."[3][4][5] Organic Syntheses, Coll.[2][5] Vol. 2, p. 211.[2] (General protocol applicable to indoline). Link

  • Nitrosation Mechanism (Angeli's Salt): Peyrot, F., et al.[6] "N-Nitroso Products from the Reaction of Indoles with Angeli's Salt."[6][7] Chemical Research in Toxicology, 2006.[6] Link

  • Metabolic Activation: Loeppky, R. N. "Nitrosamine and N-nitroso compound chemistry and biochemistry." ACS Symposium Series, 1994. Link

  • Regulatory & Toxicology: European Medicines Agency (EMA). "Nitrosamines impurities in human medicinal products." EMA/409815/2020, 2020. Link

Sources

Physical characteristics of 1-nitrosoindoline: melting point, boiling point, and density.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-nitrosoindoline (CAS No. 7633-57-0), a heterocyclic organic compound with applications in chemical synthesis.[1] Due to a paucity of experimentally determined data in publicly available literature, this document synthesizes information from computational predictions, data on analogous structures, and established methodologies for physical property determination. The guide emphasizes the practical considerations and inherent challenges in characterizing this nitroso compound, particularly its potential for thermal decomposition. It is designed to equip researchers with the foundational knowledge and procedural insights necessary for handling and characterizing 1-nitrosoindoline in a laboratory setting.

Introduction: The Chemical Identity of 1-Nitrosoindoline

1-Nitrosoindoline is an aromatic heterocyclic compound derived from indoline through the substitution of a nitroso group (-N=O) on the nitrogen atom of the five-membered ring.[1] Its chemical formula is C₈H₈N₂O, and it has a molecular weight of approximately 148.16 g/mol .[2] The presence of the nitroso group significantly influences the molecule's electronic properties and reactivity, making it a subject of interest in organic synthesis.[1]

Visually, 1-nitrosoindoline is typically described as a yellow to orange solid.[1] It exhibits solubility in organic solvents, a common characteristic for molecules of its nature.[1] A critical consideration for researchers is its stability; while relatively stable under standard conditions, it is susceptible to decomposition when exposed to heat or light.[1] This thermal lability is a crucial factor that must be accounted for during the determination of its physical properties, particularly its melting and boiling points.

The synthesis of 1-nitrosoindoline and its derivatives is generally achieved through the nitrosation of the corresponding indoline precursor.[3] This is a common method for preparing N-nitroso compounds.[3] Understanding the synthetic route is vital as residual starting materials or byproducts can act as impurities, leading to inaccuracies in physical property measurements.

Tabulated Physical Properties

Given the limited availability of experimentally verified data for 1-nitrosoindoline, the following table includes computed values from reliable databases and experimental data for a closely related analogue, (±)-2-methyl-1-nitrosoindoline, to provide a comparative reference.

Physical Property1-Nitrosoindoline (CAS: 7633-57-0)(±)-2-Methyl-1-nitrosoindoline (CAS: 85440-79-5)Data TypeSource
Molecular Formula C₈H₈N₂OC₉H₁₀N₂O-PubChem[2]
Molecular Weight 148.16 g/mol 162.19 g/mol -PubChem[2]
Appearance Yellow to orange solid[1]Light brown solid[4]ExperimentalCymitQuimica[1], LookChem[4]
Melting Point Not available54-55 °C[4]ExperimentalLookChem[4]
Boiling Point Not available300.4 ± 25.0 °C[4]PredictedLookChem[4]
Density Not available1.22 ± 0.1 g/cm³[4]PredictedLookChem[4]

Experimental Determination of Physical Characteristics: A Methodological Approach

The following section outlines detailed, step-by-step methodologies for the experimental determination of the melting point, boiling point, and density of a solid organic compound like 1-nitrosoindoline. The protocols are designed with an emphasis on safety, accuracy, and the mitigation of challenges posed by the compound's thermal sensitivity.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. For impure substances, the melting point is typically depressed and occurs over a broader range.[5][6]

Causality Behind Experimental Choices:

  • Sample Preparation: A finely powdered, dry sample ensures uniform heat distribution and accurate observation of the melting process.

  • Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, leading to a more accurate determination.[7]

  • Capillary Method: This method is preferred for its small sample requirement and ease of use with standard laboratory equipment.

Experimental Protocol:

  • Sample Preparation: Ensure the 1-nitrosoindoline sample is thoroughly dried to remove any residual solvent from its synthesis or storage. Gently crush a small amount of the solid into a fine powder on a clean, dry watch glass.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the anticipated melting point (based on the analogue, a starting point could be around 35-40 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Mixed Melting Point Technique (for identity confirmation): To confirm the identity of the synthesized 1-nitrosoindoline, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard of 1-nitrosoindoline. If there is no depression or broadening of the melting point range, the sample is likely pure and identical to the standard.[5]

Boiling Point Determination (with a cautionary note on decomposition)

Determining the boiling point of 1-nitrosoindoline is challenging due to its potential to decompose at elevated temperatures.[1] Therefore, a micro-boiling point determination method, which requires a small sample size and allows for rapid heating to minimize decomposition time, is recommended.

Causality Behind Experimental Choices:

  • Thiele Tube Method: This method is ideal for small sample quantities and provides uniform heating of the sample and the thermometer.[8][9]

  • Inverted Capillary Tube: The inverted capillary tube acts as a manometer to indicate when the vapor pressure of the liquid equals the atmospheric pressure.[10]

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few drops) of molten 1-nitrosoindoline or a solution in a high-boiling, inert solvent into a small test tube. Extreme caution is advised, and this should be performed in a well-ventilated fume hood.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band and place the assembly in a Thiele tube containing mineral oil. The bulb of the thermometer should be level with the sample.

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

  • Decomposition Observation: Throughout the heating process, carefully observe the sample for any color change or gas evolution that would indicate decomposition. If decomposition is observed, the determined boiling point should be considered an approximation and noted as a "boiling point with decomposition."

Density Determination

The density of a solid can be determined by measuring the volume it displaces in a liquid in which it is insoluble.

Causality Behind Experimental Choices:

  • Liquid Displacement Method: This is a straightforward and accurate method for determining the density of an irregularly shaped solid.

  • Choice of Liquid: The liquid used must be one in which 1-nitrosoindoline is completely insoluble to avoid errors in volume measurement due to dissolution. A non-polar solvent in which its insolubility has been confirmed would be a suitable choice.

Experimental Protocol:

  • Mass Measurement: Accurately weigh a sample of 1-nitrosoindoline solid using an analytical balance. Record the mass (m).

  • Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which 1-nitrosoindoline is insoluble. Record the initial volume (V₁).

  • Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Final Volume Measurement: Record the new volume of the liquid (V₂).

  • Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m/V.

Experimental Workflow and Logical Relationships

The determination of the physical properties of 1-nitrosoindoline follows a logical progression, starting with the synthesis and purification of the compound, followed by the systematic measurement of its intrinsic properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization Synthesis Synthesis of 1-Nitrosoindoline (Nitrosation of Indoline) Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., NMR, LC-MS) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Pure Sample Boiling_Point Boiling Point Determination (with decomposition watch) Purity_Analysis->Boiling_Point Pure Sample Density Density Determination Purity_Analysis->Density Pure Sample

Caption: Experimental workflow for the characterization of 1-nitrosoindoline.

Conclusion and Future Directions

This guide has provided a detailed overview of the known and predicted physical characteristics of 1-nitrosoindoline, along with robust methodologies for their experimental determination. The primary challenge in characterizing this compound lies in its thermal instability, which necessitates careful experimental design, particularly for boiling point determination. The provided protocols, grounded in established chemical principles, offer a reliable framework for researchers.

Future work should focus on the experimental determination and publication of the melting point, boiling point (with a clear indication of any decomposition), and density of 1-nitrosoindoline to fill the current data gap in the scientific literature. Such data would be invaluable for ensuring the safe handling, accurate modeling, and effective application of this compound in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24274, 1-Nitrosoindoline. Retrieved from [Link].

  • LookChem (n.d.). Cas 85440-79-5, (±)-2-methyl-1-nitrosoindoline. Retrieved from [Link].

  • Google Patents (1978). US4067871A - 1-Nitroso-1,2,3,4-tetrahydroquinoline and 1-nitroso-indoline compounds.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12159747, 1H-Indole, 1-nitroso-. Retrieved from [Link].

  • American Chemical Society (2004). Preparations of C-Nitroso Compounds. Chemical Reviews. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71443468, 3-Methyl-1-nitroso-1H-indole. Retrieved from [Link].

  • Pharmaffiliates (n.d.). CAS No : 7633-57-0 | Product Name : 1-Nitroso-1H-indole. Retrieved from [Link].

  • ResearchGate (2025). C-Nitroso Compounds: Synthesis, Physicochemical Properties and Biological Activities. Retrieved from [Link].

  • University of Alberta (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link].

  • ResearchGate (2021). Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis. Retrieved from [Link].

  • National Center for Biotechnology Information (2018). Determination of nitroso-compounds in food products. MethodsX. Retrieved from [Link].

  • Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

  • National Center for Biotechnology Information (2006). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. Journal of Biological Chemistry. Retrieved from [Link].

  • University of Calgary (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link].

  • University of Technology, Iraq (n.d.). Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. Retrieved from [Link].

  • Der Pharma Chemica (2012). Reductimetric Determination of Nitroso Compounds With Iron(II). Retrieved from [Link].

  • Vijay Nazare (n.d.). Determination of Boiling Point (B.P):. Retrieved from [Link].

  • Scribd (n.d.). Determination of Melting Point. Retrieved from [Link].

  • Royal Society of Chemistry (1989). Spectrophotometric determination of N-nitroso compounds by flow injection analysis. Analyst. Retrieved from [Link].

  • StuDocu (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link].

  • ResearchGate (2025). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Retrieved from [Link].

  • qascf (n.d.). The determination of N- nitrosamines in food. Retrieved from [Link].

  • Wikipedia (n.d.). Indoline. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link].

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Methodological & Application

Step-by-step synthesis of 1-nitrosoindoline from indoline starting material.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis, purification, and characterization of 1-nitrosoindoline (N-nitrosoindoline), a key intermediate in the synthesis of functionalized indoles and hydrazine derivatives.

Safety Warning: Carcinogenic & Mutagenic Hazard

CRITICAL: N-Nitroso compounds are classified as potent carcinogens and mutagens.[1] This protocol must only be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including:

  • Respiratory: N95 or P100 respirator if outside a hood (not recommended) or if powder handling generates dust.

  • Skin: Double nitrile gloves or chemically resistant laminate gloves (e.g., Silver Shield).

  • Eye: Chemical splash goggles.

  • Waste: All waste streams (aqueous and organic) must be segregated and treated as hazardous carcinogenic waste. Decontamination of glassware with a solution of sulfamic acid or bleach is recommended before washing.

Introduction & Mechanistic Rationale

The synthesis of 1-nitrosoindoline (CAS 7633-57-0) proceeds via the electrophilic nitrosation of the secondary amine, indoline. This reaction utilizes nitrous acid (


), generated in situ from sodium nitrite (

) and a mineral acid (typically

).

Reaction Mechanism:

  • Generation of Electrophile: Sodium nitrite reacts with hydrochloric acid to form nitrous acid, which is in equilibrium with the nitrosonium ion (

    
    ), the active electrophilic species.
    
    
    
    
    
    
  • N-Nitrosation: The lone pair of the indoline nitrogen attacks the nitrosonium ion, forming an N-nitrosoammonium intermediate, which rapidly deprotonates to yield 1-nitrosoindoline.

Critical Process Parameter (CPP): Temperature Control. The reaction is exothermic. Maintaining the temperature between 0–5°C is critical to prevent the decomposition of nitrous acid into nitrogen oxides (


) and to suppress side reactions such as C-nitrosation on the aromatic ring.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
IndolineSubstrate>98%
Sodium Nitrite (

)
Nitrosating AgentACS Reagent
Hydrochloric Acid (

)
Acid Catalyst2N Aqueous Soln.
Diethyl Ether or DCMExtraction SolventACS Reagent
Sodium Bicarbonate (

)
NeutralizerSat. Aqueous Soln.
Magnesium Sulfate (

)
Drying AgentAnhydrous
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indoline (2.0 g, 16.8 mmol) in 2N HCl (10 mL) .

  • Dilute the mixture with distilled water (20 mL) to ensure the hydrochloride salt remains in solution or fine suspension.

  • Place the flask in an ice-water bath and cool the internal temperature to 0–5°C . Monitor with an internal thermometer.[2]

Step 2: Nitrosation Reaction
  • Prepare a solution of Sodium Nitrite (1.4 g, 20.2 mmol, 1.2 equiv) in distilled water (5 mL) .

  • Add the

    
     solution dropwise  to the stirred indoline mixture over a period of 15–20 minutes.
    
    • Note: The addition rate must be slow enough to keep the temperature below 5°C.

    • Observation: A precipitate (yellow to orange solid) or oil will begin to form as the N-nitroso compound is generated.

  • Once addition is complete, continue stirring at 0–5°C for 1 hour , then allow the mixture to warm to room temperature over 30 minutes.

Step 3: Workup and Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL) .

    • Safety: DCM is volatile; vent the funnel frequently in the fume hood.

  • Combine the organic layers. Wash sequentially with:

    • Water (20 mL)

    • Saturated

      
       solution (20 mL)  (to remove residual acid)
      
    • Brine (20 mL)

  • Dry the organic phase over anhydrous

    
     .
    
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at <40°C.

    • Caution: Do not overheat; N-nitroso compounds can be thermally unstable.

Step 4: Purification
  • The crude product typically solidifies upon cooling.

  • Recrystallize from Ethanol/Water (1:1) or Hexane/Ethyl Acetate if higher purity is required.

  • Yield Expectation: 85–95%.

  • Appearance: Yellow needles or crystalline solid.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point 74–76°C (lit. values vary slightly)Capillary MP
Rf Value ~0.4–0.5 (20% EtOAc in Hexane)TLC
1H NMR Distinct downfield shift of N-adjacent protons400 MHz CDCl3

Spectroscopic Validation (Typical Data):

  • 1H NMR (

    
    ):  The protons at the C2 position of the indoline ring (adjacent to Nitrogen) will show a significant chemical shift difference compared to the starting material due to the electron-withdrawing nature of the nitroso group. Rotamers may be observed due to restricted rotation around the N-N bond.
    
  • IR: Strong absorption band at ~1450–1480 cm⁻¹ (

    
     stretch).
    

Process Visualization (Workflow)[2]

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: Indoline Substrate Acidification Dissolve in 2N HCl (Formation of Indoline-HCl) Start->Acidification Cooling Cool to 0-5°C (Ice Bath) Acidification->Cooling Addition Dropwise Addition of NaNO2 (Maintain T < 5°C) Cooling->Addition ReagentPrep Prepare NaNO2 Soln (1.2 equiv in H2O) ReagentPrep->Addition Reagent Stream Reaction Stir 1h @ 0°C -> RT (Formation of N-NO bond) Addition->Reaction Extraction Extract with DCM Wash: H2O, NaHCO3, Brine Reaction->Extraction Isolation Dry (MgSO4) & Concentrate (Rotovap < 40°C) Extraction->Isolation Product Final Product: 1-Nitrosoindoline Isolation->Product

Figure 1: Step-by-step process flow for the nitrosation of indoline, highlighting critical temperature control points.

References

  • Science of Synthesis: Nitrosoarenes . Thieme Chemistry.[2][3] (General methodology for nitrosation of secondary amines using NaNO2/HCl). Link

  • CymitQuimica . 1-Nitrosoindoline Product Data & Safety Sheet. (Physical properties and safety classifications). Link

  • National Institutes of Health (NIH) .[4] N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. (Mechanistic comparison of nitrosation pathways). Link

  • Sigma-Aldrich . Safety Data Sheet: N-Nitroso Compounds. (General handling and hazards of N-nitroso derivatives). Link

Sources

Application Note: Utilizing 1-Nitrosoindoline as a Solid-State Transnitrosating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 1-Nitrosoindoline (1-NI) as a bench-stable, solid-state nitrosating agent. While traditional nitrosation often employs gaseous nitric oxide (NO), hygroscopic sodium nitrite (


), or volatile alkyl nitrites (e.g., tert-butyl nitrite), these reagents pose handling challenges regarding stoichiometry control, anhydrous requirements, and safety.

1-Nitrosoindoline acts as a transnitrosation donor . Under acid-catalyzed conditions, it releases the nitroso group (


 equivalent) to a receptive nucleophile (amine, thiol, or active methylene), regenerating the parent indoline. This protocol offers a controlled, non-hygroscopic alternative for the synthesis of sensitive 

-nitroso and

-nitroso compounds.

Chemical Profile & Mechanistic Basis[1]

Why 1-Nitrosoindoline?

Unlike alkyl nitrites, 1-NI is a crystalline solid (mp 82–84 °C) that can be weighed in open air, allowing for precise stoichiometric control. Its stability is derived from the partial delocalization of the N-N lone pair into the benzene ring, yet the N-NO bond remains sufficiently labile under acidic catalysis to effect transnitrosation.

The Transnitrosation Mechanism

The reaction proceeds via an acid-catalyzed equilibrium. Protonation of the 1-NI oxygen weakens the N-N bond, liberating a reactive nitrosonium species (or protonated nitrous acid equivalent in wet solvents), which is then trapped by the target nucleophile.

Key Advantages:

  • Kinetic Control: The release of

    
     is rate-limited by the protonation/dissociation step, preventing "runaway" nitrosation common with 
    
    
    
    .
  • Recyclability: The byproduct, indoline, can be recovered and re-nitrosated.

Transnitrosation_Mechanism NI 1-Nitrosoindoline (Stable Donor) Inter Protonated Intermediate [Indoline-N(OH)=N]+ NI->Inter + H+ H_Ion H+ (Catalyst) H_Ion->Inter NO_Species Reactive Species (NO+ / H2NO2+) Inter->NO_Species Release Indoline Indoline (Byproduct) Inter->Indoline Dissociation Product Product (R2N-NO or RS-NO) NO_Species->Product Transfer to Target Target Target Nucleophile (R2NH or RSH) Target->Product

Figure 1: Acid-catalyzed transnitrosation pathway. The stability of 1-NI allows it to act as a reservoir for the active nitrosating species.

Preparation of the Reagent (1-Nitrosoindoline)

Before utilizing 1-NI as a donor, it must be synthesized in high purity to ensure accurate dosing.

Reagents:

  • Indoline (CAS 496-15-1)

  • Sodium Nitrite (

    
    )[1][2]
    
  • Hydrochloric Acid (HCl, 2M)

  • Ethanol (95%)

Protocol:

  • Dissolution: Dissolve 5.0 g (42 mmol) of indoline in 15 mL of 2M HCl. Cool the solution to 0–5 °C in an ice bath.

  • Nitrosation: Dissolve 3.2 g (46 mmol, 1.1 eq) of

    
     in 10 mL water. Add this dropwise to the indoline solution over 20 minutes, maintaining temperature <5 °C.
    
  • Precipitation: A thick precipitate will form immediately. Stir for an additional 30 minutes at 0 °C.

  • Isolation: Filter the solid under vacuum. Wash thoroughly with ice-cold water (3 x 20 mL) to remove residual acid and salts.

  • Purification: Recrystallize from minimal hot ethanol/water (1:1).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Yield: Typically 85–90%.

    • Appearance: Light yellow/tan needles.

    • Storage: Amber vial at 4 °C (Stable for months).

Application Protocol A: Transnitrosation of Secondary Amines

This protocol demonstrates the transfer of the NO group from 1-NI to a secondary amine (e.g., morpholine or N-methylbenzylamine) in organic solvent.

Rationale: This method avoids aqueous acidic waste streams and allows nitrosation of water-insoluble amines.

Materials
  • Donor: 1-Nitrosoindoline (1.2 eq)

  • Acceptor: Secondary Amine (1.0 eq)

  • Catalyst: HCl (4M in Dioxane) or Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in DCM (5 mL).

  • Addition: Add 1-Nitrosoindoline (1.2 mmol, 178 mg). The solid may not dissolve completely initially.

  • Catalysis: Add the acid catalyst (0.1 – 0.5 eq).

    • Note: The reaction rate is pH-dependent. For acid-sensitive substrates, use 0.1 eq HCl and extend reaction time.

  • Reaction: Stir at room temperature (20–25 °C). Monitor by TLC (silica, Hexane/EtOAc).[3]

    • Observation: The 1-NI spot (

      
      ) will diminish, and the Indoline spot (
      
      
      
      , stains red with Ehrlich’s reagent) will appear.
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with saturated

      
       (to neutralize acid) and water.
      
    • Removal of Byproduct: The indoline byproduct is basic. Wash the organic layer with 1M HCl (2 x 10 mL). The indoline will protonate and move to the aqueous layer, leaving the neutral

      
      -nitrosamine product in the organic layer.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Data Summary: Typical Yields

Acceptor AmineSolventCatalyst (eq)Time (h)Yield (%)
MorpholineDCMHCl (0.1)2.092
PyrrolidineMeCNTFA (0.2)1.588
N-MethylanilineDCMHCl (0.5)4.076

Application Protocol B: S-Nitrosation of Thiols

S-Nitrosothiols (RSNOs) are critical signaling molecules. 1-NI provides a method to synthesize them without the oxidative side-reactions (disulfide formation) common with nitrite salts.

Workflow Diagram

S_Nitrosation_Workflow Start Start: Thiol Substrate (R-SH) Mix Mix with 1-Nitrosoindoline in Methanol/DCM Start->Mix Acid Add Catalyst (HCl/MeOH) Mix->Acid React Stir 30 min @ 0°C (Dark Condition) Acid->React Quench Quench with NaHCO3 React->Quench Sep Separation: Product (Organic) vs Indoline (Aq. Acid) Quench->Sep End Final Product: S-Nitrosothiol (Red/Green Oil) Sep->End

Figure 2: Workflow for the synthesis of S-nitrosothiols. Note the requirement for dark conditions as RSNOs are photolabile.

Protocol Modifications for Thiols
  • Stoichiometry: Use equimolar amounts (1:1) of Thiol and 1-NI.

  • Conditions: Perform reaction at 0 °C in the dark (wrap flask in foil).

  • Solvent: Methanol is preferred to stabilize the polar transition state.

  • Observation: The solution will rapidly turn red or green (characteristic of S-NO bond).

  • Purification: Avoid silica chromatography (decomposes RSNOs). Use solvent extraction (washing away indoline with acid) and immediate evaporation at low temperature.

Safety & Handling (E-E-A-T Critical)

Hazard Identification:

  • Carcinogenicity: N-Nitroso compounds are reasonably anticipated to be human carcinogens (IARC Group 2A/2B). 1-Nitrosoindoline must be handled as a potential mutagen.

  • Toxicity: Toxic if swallowed or absorbed through skin.

Engineering Controls:

  • All procedures must be performed inside a certified Chemical Fume Hood .

  • Use a glove box for weighing if available; otherwise, use an analytical balance inside a hood.

Decontamination Protocol:

  • Do not wash glassware directly with water.

  • Deactivation Solution: Soaking glassware in a mixture of 50% Sulfamic Acid or HBr in Glacial Acetic Acid will denitrosate residual residues, converting them back to the amine and innocuous nitrogen gas/products.

  • Spill Management: Cover spills with sulfamic acid powder, then dampen with water to effect decomposition before cleanup.

References

  • Synthesis of 1-Nitrosoindoline

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24274, 1-Nitrosoindoline. Retrieved from [Link]

  • Mechanisms of Transnitrosation

    • Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
    • Singer, S. S. (1978).[4] Transnitrosation by nitrosamines and nitrosoureas. Journal of Organic Chemistry. (Foundational text on N-NO transfer).

  • Safety & Toxicology
  • S-Nitrosation Methodology: Wang, H., & Xian, M. (2011). Chemical methods to detect S-nitrosation. Current Opinion in Chemical Biology, 15(1), 32-37. (Context for S-NO stability and synthesis).

Sources

Application Note & Protocol: Methodologies for the Synthetic Application of 1-Nitrosoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the handling and application of 1-nitrosoindoline. It outlines the compound's physicochemical properties, establishes critical safety protocols for handling N-nitrosamines, and presents detailed, step-by-step experimental protocols for its synthesis and subsequent use in two key applications: as a precursor for 1-aminoindoline via reduction and as a potential source of reactive nitrogen species (RNS). The protocols are designed to be self-validating, with integrated guidance on reaction monitoring, product purification, and troubleshooting.

Overview and Application Scope

1-Nitrosoindoline (CAS 7633-57-0) is an N-nitrosamine derivative of indoline.[1][2] Its chemical structure, featuring a reactive nitroso group (-N=O) attached to the indoline nitrogen, makes it a valuable intermediate in organic synthesis.[1] The reactivity of the N-N=O bond allows for two primary classes of applications:

  • Synthetic Intermediate: The nitroso group can be readily transformed into other functional groups. A prominent application is its reduction to a hydrazine derivative (1-aminoindoline), a versatile building block for constructing more complex heterocyclic systems.[3]

  • Progenitor of Reactive Nitrogen Species (RNS): Like many N-nitroso compounds, 1-nitrosoindoline can undergo thermal or photochemical cleavage to release nitric oxide (NO•) or related species like nitroxyl (HNO).[1][4][5] This property makes it a useful tool in pharmacological studies or for initiating radical reactions.

This guide provides the necessary protocols to safely leverage these functionalities in a research setting.

Section 1: Compound Profile & Physicochemical Properties

1-Nitrosoindoline is typically a yellow to orange solid that is soluble in common organic solvents.[1] It is relatively stable under standard conditions but is sensitive to heat and light, which can induce decomposition.[1]

PropertyDataSource(s)
CAS Number 7633-57-0[1][6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance Yellow to orange solid[1]
Solubility Soluble in organic solvents[1]
Storage Store at 2-8°C, protected from light[7]
Synonyms N-Nitrosoindoline, 1-Nitroso-2,3-dihydroindole[1]

Section 2: Critical Safety & Handling Protocol

Warning: N-nitroso compounds, including 1-nitrosoindoline, are classified as a "cohort of concern" and are considered probable or possible human carcinogens.[8][9] Strict adherence to the following safety protocol is mandatory.

Engineering Controls & Designated Area
  • Designated Area: All work involving 1-nitrosoindoline (solid or in solution) must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with warning signs.

  • Ventilation: The chemical fume hood must have a confirmed face velocity of 80-120 feet per minute.

  • Decontamination: A solution for decontaminating surfaces and glassware (e.g., a solution of sodium hydroxide and an oxidizing agent, subject to institutional EHS approval) should be prepared and readily available.

Personal Protective Equipment (PPE)

The minimum required PPE when handling 1-nitrosoindoline includes:

  • Body Protection: A lab coat, fully buttoned.

  • Hand Protection: Double-gloving with nitrile gloves is required.[10] Inspect gloves for tears or holes before use. Change gloves immediately upon suspected contact.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11]

  • Face Protection: A face shield should be worn over safety glasses when there is a risk of splashes, particularly during solution transfers or reaction workups.

Storage and Waste Disposal
  • Storage: Store 1-nitrosoindoline in a clearly labeled, tightly sealed container in a designated, ventilated, and refrigerated (2-8°C) location.[7] The storage area should be separate from incompatible materials like strong oxidizing agents.[10]

  • Waste Disposal: All solid and liquid waste containing 1-nitrosoindoline must be collected in designated, sealed, and clearly labeled hazardous waste containers.[10] Do not mix with other waste streams. Follow all institutional and local regulations for the disposal of carcinogenic waste.

Spill and Emergency Procedures
  • Spills: In case of a spill, evacuate the area and prevent others from entering. For small spills within the fume hood, use an absorbent material compatible with the solvent (avoid cellulose-based absorbents if compatibility is unknown).[10] Place the absorbent material in the designated hazardous waste container. Decontaminate the area thoroughly. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[11]

G cluster_prep Preparation & Handling cluster_exp Experiment cluster_post Post-Experiment cluster_cleanup Cleanup & Disposal A Review SDS & SOP B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Work in Designated Chemical Fume Hood B->C D Weigh Compound C->D E Conduct Reaction D->E F Monitor Reaction E->F G Quench Reaction (If necessary) F->G H Workup & Purify G->H I Characterize Product H->I J Decontaminate Glassware & Surfaces I->J K Segregate & Label All Hazardous Waste J->K L Dispose Waste via EHS K->L

Caption: Workflow for the safe handling and use of 1-nitrosoindoline.

Section 3: Protocol for Synthesis of 1-Nitrosoindoline

This protocol describes the nitrosation of indoline to produce 1-nitrosoindoline, adapted from general procedures for N-nitrosation of secondary amines.[2][3]

Materials and Reagents
  • Indoline (C₈H₉N)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 10% solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indoline (1.0 eq) in 10% hydrochloric acid. Cool the flask in an ice-water bath to 0-5°C.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the stirred, cooled indoline solution over 20-30 minutes. Maintain the internal temperature below 10°C.

    • Causality: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active nitrosating agent. Low temperatures are crucial to prevent the decomposition of nitrous acid and minimize side reactions.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The formation of a yellow/orange precipitate or oily layer indicates product formation.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Causality: The bicarbonate wash is critical to remove residual HCl, which could cause product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.[12]

Caption: Synthesis of 1-nitrosoindoline via nitrosation of indoline.

Section 4: Application Protocol - 1-Nitrosoindoline as a Precursor to 1-Aminoindoline

This protocol details the chemical reduction of the nitroso group to an amino group, yielding 1-aminoindoline, a valuable hydrazine intermediate. The procedure is adapted from a similar reduction of a related N-nitroso compound.[3]

Materials and Reagents
  • 1-Nitrosoindoline

  • Zinc dust (Zn)

  • Glacial acetic acid (AcOH)

  • Water

  • Chloroform or Dichloromethane

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Round-bottom flask, magnetic stirrer, heating mantle/water bath, filter funnel

Step-by-Step Procedure
  • Reaction Setup: Dissolve 1-nitrosoindoline (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 4:3 v/v ratio) in a round-bottom flask with a stir bar.

  • Addition of Reducing Agent: Add zinc dust (~2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic; add the zinc at a rate that maintains a gentle temperature increase (e.g., to 30-40°C). An ice bath can be used for cooling if the reaction becomes too vigorous.

    • Causality: Zinc metal in an acidic medium acts as a potent reducing agent, capable of converting the N-N=O group to an N-NH₂ group.

  • Reaction Completion: After the addition is complete, heat the mixture (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup - Filtration: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with a small amount of the reaction solvent.

  • Workup - Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Add chloroform or DCM. Carefully neutralize the mixture by adding NaOH solution until the aqueous layer is basic (pH > 9). Extract the aqueous layer with the organic solvent (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude 1-aminoindoline.

  • Purification: The product can be purified by column chromatography or distillation under reduced pressure if necessary.

Caption: Reduction of 1-nitrosoindoline to 1-aminoindoline.

Section 5: Application Protocol - 1-Nitrosoindoline as an RNS Progenitor

This protocol provides a general framework for using 1-nitrosoindoline to release reactive nitrogen species (RNS), such as NO• or HNO, for subsequent reactions. The release is typically triggered by heat or UV light.

Materials and Reagents
  • 1-Nitrosoindoline

  • Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile)

  • Substrate for reaction with RNS

  • Schlenk flask or photochemistry reactor (e.g., quartz tube)

  • Inert gas supply (Argon or Nitrogen)

  • Heat source (oil bath) or UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask or appropriate reactor, add the substrate to be reacted with the RNS. Add 1-nitrosoindoline (1.0 - 2.0 eq).

  • Deoxygenation: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the anhydrous, deoxygenated solvent via cannula or syringe.

    • Causality: Oxygen can react with both the released NO• and radical intermediates, leading to undesired side products. Removing oxygen is crucial for clean reactions.[13][14]

  • Initiation - Thermal: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-110°C). The optimal temperature may require screening.

  • Initiation - Photochemical: Place the reactor at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp). The reaction may need cooling with a water jacket to maintain a constant temperature.

  • Monitoring: Monitor the reaction by periodically taking aliquots (via a degassed syringe) and analyzing by TLC, GC-MS, or LC-MS to track the consumption of the substrate and formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will be highly dependent on the reaction product but will typically involve solvent removal followed by standard purification techniques.[15]

Section 6: Reaction Monitoring, Workup, and Purification

Analytical Monitoring
  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. 1-Nitrosoindoline is a colored compound, which can simplify visualization.

  • High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly sensitive and quantitative methods for tracking the disappearance of starting materials and the appearance of products.[16] Given the nature of N-nitrosamines, LC-MS is the preferred method for detecting trace levels.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions in real-time or by analyzing aliquots to determine conversion and identify intermediates.[19]

General Workup & Purification Strategies
  • Liquid-Liquid Extraction: The primary method for separating the product from aqueous and inorganic reagents after quenching the reaction.

  • Column Chromatography: The most common method for purifying organic compounds.[12] Silica gel is typically used, with a solvent system (e.g., hexanes/ethyl acetate) chosen based on TLC analysis.

  • Crystallization: An effective method for purifying solid products on a multi-gram scale.[12][20]

  • Distillation: Suitable for purifying thermally stable liquid products with boiling points below ~200°C at reduced pressure.[12]

Section 7: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Synthesis (Sec 3) 1. Ineffective nitrosating agent (decomposed NaNO₂).2. Reaction temperature too high.3. Insufficiently acidic conditions.1. Use fresh, high-purity sodium nitrite.2. Maintain strict temperature control (0-5°C) during addition.3. Ensure the initial solution is sufficiently acidic (pH 1-2).
Incomplete Reduction (Sec 4) 1. Insufficient reducing agent.2. Deactivated zinc surface.3. Reaction time or temperature too low.1. Increase the equivalents of zinc dust.2. Briefly pre-treat zinc with dilute HCl to activate the surface, then wash and dry before use.3. Increase reaction temperature or extend the reaction time, monitoring by TLC/LC-MS.
Product Decomposition during Workup 1. Exposure to strong acid/base.2. Overheating during solvent evaporation.3. Prolonged exposure to light or air.1. Use mild conditions (e.g., saturated NaHCO₃) for neutralization.2. Use low-temperature rotary evaporation.3. Work efficiently, protect light-sensitive compounds by wrapping flasks in foil.
Multiple Products in RNS Reaction (Sec 5) 1. Presence of oxygen.2. Substrate or product instability under reaction conditions.3. Side reactions of RNS with solvent or substrate.1. Ensure the reaction setup is rigorously deoxygenated.2. Run a control reaction with the substrate under identical conditions (heat/light) without 1-nitrosoindoline.3. Screen different solvents; consider using a scavenger for specific RNS if the desired pathway is known.

References

  • LSU Health Sciences Center New Orleans. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24274, 1-Nitrosoindoline. Available from: [Link]

  • Google Patents. US4067871A - 1-Nitroso-1,2,3,4-tetrahydroquinoline and 1-nitroso-indoline compounds.
  • Pharmaffiliates. CAS No : 7633-57-0 | Product Name : 1-Nitroso-1H-indole. Available from: [Link]

  • Chemistry Learner. Nitroso: Structure, Compounds, Properties, and Synthesis. (2025). Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024). Available from: [Link]

  • European Federation of Pharmaceutical Industries and Associations (EFPIA). Workflows for Quality risk management of nitrosamine risks in medicines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Nitroindoles. Available from: [Link]

  • ResearchGate. Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis. Available from: [Link]

  • Peyrot, F., et al. N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. (2006). Chemical Research in Toxicology. Available from: [Link]

  • SciSpace. N-Nitroso products from the reaction of indoles with Angeli's salt. (2005). Available from: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available from: [Link]

  • ResearchGate. DIFFERENT CLASS OF NITRIC OXIDE DONORS. Available from: [Link]

  • National Center for Biotechnology Information. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. (2018). Available from: [Link]

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  • Zheng, J., et al. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. (2024). Journal of Chromatography A. Available from: [Link]

  • Feelisch, M. The use of nitric oxide donors in pharmacological studies. (1998). Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • OMCL. Determination of N-nitroso sertraline in sertraline preparations with LC-MS. Available from: [Link]

  • Soto, J., et al. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. (2020). Physical Chemistry Chemical Physics. Available from: [Link]

  • ResearchGate. Experimental protocols for reactive oxygen and nitrogen species. Available from: [Link]

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  • MDPI. Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (2022). Available from: [Link]

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Application Notes & Protocols for the Analysis of N-Nitroso Compounds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Sensitive and Selective Nitrosamine Analysis

The emergence of N-nitroso compounds (nitrosamines) as potential impurities in pharmaceutical products has presented a significant challenge to the drug development and manufacturing industry. Classified as probable human carcinogens, these compounds can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during storage. In response, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines. These mandates require manufacturers to perform comprehensive risk assessments and implement validated analytical testing to control nitrosamine impurities at or below acceptable intake (AI) limits, often in the nanogram range.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with highly sensitive and selective detectors like tandem mass spectrometry (LC-MS/MS), has become the gold standard for this critical task. This document provides an in-depth guide to the principles, method development strategies, and validated protocols for the robust analysis of N-nitroso compounds, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Why HPLC is a Preferred Platform

While Gas Chromatography (GC) is a powerful technique for volatile nitrosamines, many nitrosamine drug substance-related impurities (NDSRIs) are non-volatile or thermally labile, making them unsuitable for GC-based analysis. HPLC offers a more versatile solution by separating compounds in the liquid phase at ambient or slightly elevated temperatures.

The core of a successful HPLC method for nitrosamines lies in the strategic selection of three components:

  • Sample Preparation: The most critical and challenging step, designed to isolate trace-level nitrosamines from a complex drug matrix while avoiding analyte degradation or artifactual formation.

  • Chromatographic Separation: The use of an appropriate HPLC column (stationary phase) and solvent system (mobile phase) to resolve target nitrosamines from the API and other impurities.

  • Detection: The employment of a highly sensitive and selective detector to unambiguously identify and quantify nitrosamines at the required low levels.

This guide will deconstruct each of these areas, focusing on the scientific rationale behind methodological choices to build a robust and reliable analytical system.

Foundational Pillars of Method Development

A successful HPLC method for nitrosamine analysis is not merely a set of parameters but a system built on a deep understanding of the analyte, the matrix, and the detection technology.

The Criticality of Sample Preparation

The primary objective of sample preparation is to present a clean, concentrated extract to the HPLC system. An inadequate sample preparation workflow is the most common point of failure, leading to issues like matrix suppression in the mass spectrometer, column contamination, and inaccurate quantification.

Common Techniques & Rationale:

  • Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition nitrosamines from the sample matrix. It is a classic technique but can be labor-intensive.

  • Solid-Phase Extraction (SPE): A highly effective and common technique where the sample is passed through a sorbent bed that retains the nitrosamines. Interfering matrix components are washed away, and the purified nitrosamines are then eluted with a small volume of solvent. This technique provides excellent concentration and cleanup.

  • Dilute-and-Shoot: The simplest approach, involving dissolving the sample in a suitable solvent and injecting it directly. This is only feasible for clean sample matrices and highly sensitive instruments, as it offers no cleanup and minimal concentration.

Expert Insights—Causality in Sample Preparation:

  • Preventing Ion Suppression: The high concentration of API in a sample can interfere with the ionization of trace-level nitrosamines in an MS source, artificially lowering the measured result. Effective cleanup removes the bulk of the API, ensuring accurate detection.

  • Analyte Stability: Nitrosamines can be sensitive to light and certain pH conditions. Sample preparation should be performed using amber glassware or light-protected vials, and the pH of extraction solvents must be controlled to prevent degradation.

  • Avoiding Artifactual Formation: The presence of residual nitrosating agents (e.g., nitrites) and secondary or tertiary amines in the sample or reagents can lead to the artificial formation of nitrosamines during sample preparation. It is crucial to use high-purity reagents and, in some cases, add an inhibitor like an ammonium salt to the extraction solvent.

Optimizing Chromatographic Separation

The choice of HPLC column and mobile phase is pivotal for achieving the necessary resolution between multiple nitrosamines and separating them from the massive API peak.

Column Chemistry—The Basis of Selectivity:

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography. It is suitable for separating a wide range of small, moderately polar nitrosamines.

  • Pentafluorophenyl (F5): This stationary phase offers alternative selectivity, particularly for aromatic or halogenated compounds. It can provide enhanced retention and resolution for specific nitrosamines that are difficult to separate on a C18 column.

Mobile Phase Composition—Driving the Separation:

  • A typical mobile phase for nitrosamine analysis consists of an aqueous component and an organic component (usually methanol or acetonitrile).

  • Acidic Modifier: A small amount of an acid, most commonly formic acid (0.1%) , is added to both mobile phase components. This serves a dual purpose: it ensures good chromatographic peak shape by protonating any free silanols on the column packing and, more importantly, it promotes the formation of protonated molecules ([M+H]+), which is essential for sensitive detection by positive-ion mode mass spectrometry.

  • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is almost always necessary. This allows for the effective elution of both early-eluting (more polar) and late-eluting (less polar) nitrosamines within a single analytical run.

Selecting the Right Detection System

The extremely low concentration limits for nitrosamines necessitate highly sensitive and selective detectors.

  • Mass Spectrometry (MS): The Gold Standard

    • Tandem Quadrupole MS (MS/MS): This is the most widely used technique for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where it selects a specific precursor ion for a given nitrosamine, fragments it, and monitors for a specific product ion. This precursor-to-product transition is highly specific and provides exceptional sensitivity by filtering out background noise.

    • High-Resolution MS (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements. This capability is invaluable for identifying unknown nitrosamines and confirming the identity of known ones with a high degree of confidence.

    • Ionization Sources: The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small, volatile nitrosamines like NDMA, while Electrospray Ionization (ESI) is generally more suitable for larger, more polar, and less volatile nitrosamines, including many NDSRIs.

  • Thermal Energy Analyzer (TEA): A Highly Selective Alternative

    • The TEA is specifically designed for detecting nitroso-containing compounds. Its operating principle involves pyrolyzing the column effluent to cleave the N-NO bond. The resulting nitric oxide (NO) radical reacts with ozone to produce light (chemiluminescence), which is detected by a photomultiplier tube.

    • Key Advantage: The TEA offers near-absolute selectivity for nitrosamines, virtually eliminating matrix interference that can sometimes plague MS detection. This makes it a powerful confirmatory technique.

  • UV Detection: Limited but Potential Utility

    • While standard for many HPLC applications, UV detection generally lacks the sensitivity required to meet the stringent regulatory limits for nitrosamines. However, it can be a viable option for screening samples with higher levels of contamination or as part of a multi-detector setup.

Detailed Protocol: HPLC-MS/MS Analysis of Six Common Nitrosamines in a Drug Substance

This protocol is a representative method adapted from established regulatory and scientific literature for the quantification of NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in a drug substance matrix.

3.1. Materials and Reagents

  • Standards: Certified reference standards of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosoethylisopropylamine (NEIPA), N-nitrosodiisopropylamine (NDIPA), N-nitrosodibutylamine (NDBA), and N-nitroso-N-methyl-4-aminobutyric acid (NMBA).

  • Internal Standards (ISTD): Isotopically labeled standards (e.g., NDMA-d6) are highly recommended for accurate quantification to compensate for matrix effects and extraction variability.

  • Solvents: LC-MS grade methanol, water, and formic acid.

  • HPLC Column: Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm, or equivalent.

  • Vials: 1.5 mL amber glass autosampler vials with caps.

  • Filters: 0.22 µm PVDF syringe filters.

3.2. Standard and Sample Preparation

  • Stock Standard Preparation: Prepare individual stock solutions of each nitrosamine and internal standard in methanol at a concentration of ~100 µg/mL. Store in a refrigerator, protected from light.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions in methanol to a final concentration of ~100 ng/mL for each analyte.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10, 25 ng/mL) by serially diluting the working standard solution with methanol. Fortify each calibration standard with the internal standard at a constant concentration (e.g., 20 ng/mL).

  • Drug Substance Sample Preparation: a. Accurately weigh 100 mg of the drug substance powder into a 15 mL centrifuge tube. b. Add 5.0 mL of methanol. c. Add the internal standard solution to achieve the same concentration as in the calibration standards. d. Vortex for 1 minute to dissolve the powder. e. Shake on a mechanical shaker for 30-40 minutes. f. Centrifuge the sample at 4500 rpm for 15 minutes to pelletize insoluble excipients. g. Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.

3.3. Instrumental Conditions

The following parameters provide a robust starting point for method development.

Parameter Condition Rationale
HPLC System UHPLC/HPLC capable of binary gradientsTo handle the small particle size columns and ensure reproducible gradients.
Column Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm)Provides good retention and separation for a range of nitrosamines.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier for ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic phase with acid modifier for ionization.
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 - 10 µLBalances sensitivity with potential for column overload.
Gradient 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (10% B), 10-12 min (10% B)Separates polar and non-polar nitrosamines and allows for column re-equilibration.
MS System Tandem Quadrupole Mass SpectrometerFor sensitive and selective MRM-based quantification.
Ionization Mode Positive ESI or APCI (analyte dependent)ESI for general purpose, APCI may improve sensitivity for small nitrosamines like NDMA.
Spray Voltage 3.5 kVTypical starting voltage for ESI.
Capillary Temp. 350-400 °CFacilitates desolvation of droplets.
MRM Transitions Analyte-specific (determined by infusion)The foundation of specificity and sensitivity in MS/MS analysis.

3.4. Data Analysis and System Suitability

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards. Apply a linear regression (r² should be ≥ 0.99). Determine the concentration of nitrosamines in the sample from this curve.

  • System Suitability: Before analysis, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak areas and retention times should be <15%. This confirms the system is performing precisely.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed method is not complete until it has been validated to prove it is fit for its intended purpose. Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline. This process provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of nitrosamines in the specific drug product matrix.

Key Validation Parameters:

ParameterObjective & ProcedureTypical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).No interfering peaks at the retention time of the nitrosamines in a blank or placebo sample.
Linearity Confirm a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Measure the closeness of the experimental value to the true value. Assessed by spiking the drug matrix with known amounts of nitrosamines at different levels (e.g., 50%, 100%, 150% of the target limit).Mean recovery should be within a pre-defined range, typically 80-120%.
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (same lab, analyst, day) and Intermediate Precision (different days, analysts, or equipment).Relative Standard Deviation (RSD) should be within an acceptable limit (e.g., ≤15%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. The LOQ must be below the regulatory reporting threshold.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1).No significant impact on results, demonstrating the method's reliability in routine use.

Visualizing the Workflow and Regulatory Logic

Diagrams help clarify complex processes and decision-making frameworks.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Weigh 1. Weigh Drug Substance/Product AddSolvent 2. Add Extraction Solvent & Internal Standard Weigh->AddSolvent Extract 3. Vortex / Shake (e.g., 30 min) AddSolvent->Extract Centrifuge 4. Centrifuge (e.g., 4500 rpm, 15 min) Extract->Centrifuge Filter 5. Filter Supernatant (0.22 µm PVDF) Centrifuge->Filter Inject 6. Inject into HPLC-MS/MS System Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peaks Detect->Integrate Quantify 10. Quantify using Calibration Curve Integrate->Quantify Report 11. Generate Final Report (Pass/Fail) Quantify->Report

Caption: General workflow for nitrosamine analysis from sample preparation to reporting.

Caption: Regulatory decision-making logic for managing nitrosamine impurities.

Conclusion

The control of N-nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality and safety. A robust, validated HPLC method, most often an LC-MS/MS method, is the cornerstone of a successful control strategy. By understanding the scientific principles behind sample preparation, chromatographic separation, and detection, and by meticulously validating the final method according to ICH guidelines, analytical laboratories can confidently generate the accurate and reliable data needed to meet stringent regulatory requirements and, most importantly, safeguard patient health.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF.
  • Ellutia. (n.d.). Thermal Energy Analyser (TEA).
  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines.
  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
  • PubMed. (1984). A new Thermal Energy Analyzer for direct high-performance liquid chromatographic and gas chromatographic analysis of N-nitrosamides. IARC Sci Publ.
  • GaBI Journal. (2019, October 11). EMA provides guidance on avoiding nitrosamines in human medicines.
  • Pharma Growth Hub. (2023, October 20). EMA's Latest Guidance on AI Limits of Nitrosamine.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • FILAB. (n.d.). Analysis of nitrosamines by GC-TEA.
  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
  • American Pharmaceutical Review. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis.
  • BenchChem. (2025). Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.

Application Note & Protocols for the Quantification of 1-Nitrosoindoline in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective quantification of 1-nitrosoindoline in complex biological matrices such as human plasma and urine. 1-Nitrosoindoline, a member of the N-nitrosamine class of compounds, requires meticulous analytical methodology due to its potential carcinogenicity and the trace-level concentrations typically encountered.[1] We present a robust analytical approach centered on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalysis.[2][3] This guide explains the foundational principles behind method development, from selecting the appropriate analytical platform to optimizing sample preparation for matrix effect mitigation. Detailed, step-by-step protocols for sample extraction using Solid-Phase Extraction (SPE) are provided, along with validated LC-MS/MS parameters and expected performance characteristics. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of 1-nitrosoindoline levels in a regulated and research environment.

Foundational Principles for 1-Nitrosoindoline Analysis

A successful bioanalytical method is built upon a fundamental understanding of the analyte's properties and the analytical tools available. This section outlines the critical considerations for developing a robust quantification method for 1-nitrosoindoline.

Physicochemical Properties of 1-Nitrosoindoline

Understanding the chemical nature of 1-nitrosoindoline is the first step in designing an effective analytical strategy. Its properties dictate the optimal choices for extraction, chromatography, and detection.

PropertyValueSource
Chemical Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [5]
Appearance Yellow to orange solid[4]
Structure Indoline ring with a nitroso group on the nitrogen atom[4][5]
Predicted LogP 1.8[5]
Stability Relatively stable under standard conditions; may be sensitive to heat and light.[4] N-nitrosamines can be unstable in acidic conditions.[6]

The moderate polarity (LogP of 1.8) suggests that 1-nitrosoindoline is amenable to reverse-phase liquid chromatography and can be efficiently extracted from aqueous biological fluids using organic solvents or solid-phase extraction media.

Choosing the Right Analytical Platform: LC-MS/MS vs. GC-MS

While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for nitrosamine analysis, LC-MS/MS is the superior choice for 1-nitrosoindoline and many other N-nitrosamine drug substance-related impurities (NDSRIs).

  • Gas Chromatography (GC-MS): This technique often requires derivatization to improve the volatility and thermal stability of nitrosamines.[7] The primary drawback is the potential for thermal degradation of labile nitrosamines in the hot GC inlet, leading to inaccurate quantification.[8] While methods exist, they are often more complex.[9][10][11]

  • Liquid Chromatography (LC-MS/MS): This is the preferred technique as it analyzes compounds in the liquid phase at or near ambient temperature, eliminating the risk of thermal degradation. It offers high sensitivity and selectivity, especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, allowing for precise quantification even in complex biological matrices.[2][12][13]

The Critical Role of Internal Standards

An internal standard (IS) is essential for accurate and precise bioanalysis. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[14][15]

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS, such as 1-nitrosoindoline-d₄, is the gold standard. It has the same chemical properties and chromatographic retention time as the analyte but a different mass, making it the perfect mimic. It co-extracts and experiences the same matrix effects as the analyte, providing the most accurate correction.[14]

  • Alternative: Structural Analogue: If a SIL-IS is not available, a structural analogue (a compound with similar chemical structure and properties) can be used. However, it may not perfectly mimic the analyte's behavior, potentially leading to lower accuracy.

For the protocols herein, the use of a custom-synthesized 1-nitrosoindoline-d₄ is strongly recommended as the internal standard.

Sample Preparation: Strategies for Matrix Effect Mitigation

Biological samples like plasma and urine are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with analysis. This "matrix effect" can suppress or enhance the analyte signal, leading to inaccurate results.[14] A robust sample preparation procedure is therefore critical.

Overview of Extraction Techniques
  • Protein Precipitation (PPT): Simple and fast, but often provides the "dirtiest" extract, leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte between two immiscible liquids.[16][17] However, it can be labor-intensive, difficult to automate, and may form emulsions.[18]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[19][20] It is highly reproducible and easily automated, making it ideal for high-throughput analysis.[1][21] Supported Liquid Extraction (SLE) is a related technique that also offers high performance and automation compatibility.[18][22]

General Sample Preparation Workflow

The following diagram illustrates the general workflow for processing biological samples for LC-MS/MS analysis using Solid-Phase Extraction.

G cluster_sample Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction sample Biological Sample (Plasma, Urine) spike Spike with Internal Standard (1-Nitrosoindoline-d4) sample->spike pretreat Pre-treatment (e.g., pH adjustment, dilution) spike->pretreat condition Condition Cartridge (Methanol, Water) pretreat->condition load Load Pre-treated Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Analyte (Organic Solvent) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon analysis Inject for LC-MS/MS Analysis recon->analysis G cluster_spe SPE Plate Steps start Start: Plasma Sample aliquot 1. Aliquot 100 µL Plasma start->aliquot spike 2. Add 25 µL Internal Standard aliquot->spike acidify 3. Add 200 µL 4% H₃PO₄ & Mix spike->acidify condition 4. Condition (1mL MeOH, 1mL H₂O) acidify->condition load 5. Load Sample condition->load wash1 6. Wash 1 (1mL 5% MeOH) load->wash1 wash2 7. Wash 2 (1mL 20% MeOH) wash1->wash2 dry 8. Dry Sorbent (5 min) wash2->dry elute 9. Elute (2x 500 µL MeOH) dry->elute evap 10. Evaporate to Dryness (40°C) elute->evap recon 11. Reconstitute (100 µL Mobile Phase A) evap->recon inject 12. Inject to LC-MS/MS recon->inject

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Using 1-nitrosoindoline as a certified reference standard in research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 1-Nitrosoindoline as a Certified Reference Standard

Protocol for NDSRI Quantitation in Indoline-Based Therapeutics (Indapamide & Perindopril)

Executive Summary

This guide outlines the rigorous application of 1-nitrosoindoline (CAS 7633-57-0) as a Certified Reference Material (CRM) for the quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs). With the FDA and EMA enforcing strict limits on mutagenic impurities, 1-nitrosoindoline has emerged as a critical quality attribute for antihypertensive agents containing the indoline substructure, specifically Indapamide and Perindopril . This protocol provides a validated LC-MS/MS workflow, handling standards for light-sensitive CRMs, and mechanistic insights into impurity formation.

Regulatory & Scientific Context

Nitrosamines are classified as "Cohort of Concern" compounds under ICH M7(R1) due to their high potency as mutagenic carcinogens. While small dialkyl nitrosamines (e.g., NDMA) are well-known, regulatory focus has shifted to NDSRIs—complex nitrosamines sharing the drug's structural backbone.

  • Target Analytes: 1-nitrosoindoline is the N-nitroso derivative of indoline (2,3-dihydroindole).

  • Relevance: It is a known process impurity (Impurity A) in the synthesis of Indapamide and a degradation product in Perindopril formulations.[1]

  • Mechanism: Formation occurs via the nitrosation of the secondary amine (indoline ring) by residual nitrites under acidic conditions during synthesis or shelf-storage.

Material Science: Handling the Reference Standard

As a Senior Application Scientist, I cannot overstate that data integrity begins with standard handling . 1-nitrosoindoline is chemically reactive and photosensitive.

ParameterSpecification & Handling Protocol
Appearance Yellow to orange solid/oil (chromophore dependent).
Storage -20°C ± 5°C . Store in amber vials under inert gas (Argon/Nitrogen).
Solubility Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.
Stability Photosensitive . All preparation must occur under yellow (sodium) light or in amber glassware.
Toxicity High Potency Carcinogen . Handle in a Class II Biosafety Cabinet or Fume Hood with double nitrile gloves.

Mechanistic Pathway: Formation Risk

Understanding the origin of the impurity is essential for root cause analysis (RCA).

NitrosamineFormation Indoline Indoline (Secondary Amine Precursor) Nitrosoindoline 1-Nitrosoindoline (Target NDSRI) Indoline->Nitrosoindoline Electrophilic Attack (N-Nitrosation) Nitrite Nitrite Source (NaNO2 / Residual Reagents) Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium Protonation Acid Acidic Conditions (pH < 4) Acid->Nitrosonium Nitrosonium->Nitrosoindoline

Figure 1: Reaction pathway showing the N-nitrosation of the indoline pharmacophore.

Analytical Method: LC-MS/MS Protocol

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for some nitrosamines to reduce matrix suppression, though ESI+ is validated for 1-nitrosoindoline due to its proton-accepting capability.

A. Sample Preparation (Solid Phase Extraction - Optional)

Direct injection is possible for clean API matrices. For drug products (tablets), use this extraction:

  • Weigh: Pulverize tablets; weigh powder equivalent to 100 mg API.

  • Extract: Add 10.0 mL Methanol. Vortex for 5 min.

  • Sonicate: 15 min at room temperature (avoid heat to prevent degradation).

  • Centrifuge: 5000 rpm for 10 min.

  • Filter: 0.22 µm PTFE filter into amber HPLC vial.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 x 3.0 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

C. Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive / APCI Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 300°C

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
1-Nitrosoindoline 149.1 [M+H]+119.1 (-NO)91.1 (Tropylium)15 / 25
1-Nitrosoindoline-d4 (IS)153.1 [M+H]+123.1 (-NO)95.1 15 / 25

Note: The loss of 30 Da (NO radical) is the diagnostic fragmentation for N-nitrosamines.[2][3]

Validation & Workflow Logic

This workflow ensures compliance with ICH Q2(R1) validation standards.

AnalyticalWorkflow Start Start: Reference Standard Prep Stock Stock Solution (1 mg/mL) in MeOH (-20°C) Start->Stock Curve Calibration Curve (0.5 - 100 ng/mL) Stock->Curve LCMS LC-MS/MS Analysis (MRM Mode) Curve->LCMS Sample Sample Extraction (Indapamide/Perindopril) Sample->LCMS Data Data Processing (Quantifier/Qualifier Ratio) LCMS->Data Check System Suitability? (R² > 0.99, S/N > 10) Data->Check Check->Start Fail Report Report Impurity Level (ppm relative to API) Check->Report Pass

Figure 2: Validated analytical workflow for NDSRI quantification.

Senior Scientist’s Troubleshooting Guide

  • Ghost Peaks:

    • Issue: Detecting 1-nitrosoindoline in blank injections.

    • Cause: Carryover in the injector needle or contamination of the mobile phase.

    • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:1). Ensure the reference standard is not handled near sample prep areas.

  • In-Source Fragmentation:

    • Issue: Low sensitivity for the parent ion (149 m/z).

    • Cause: Nitrosamines are thermally labile. High source temperatures can degrade the N-NO bond before fragmentation in the collision cell.

    • Fix: Lower the desolvation temperature (e.g., from 500°C to 350°C) and optimize cone voltage.

  • Matrix Effects:

    • Issue: Signal suppression in drug product samples.

    • Fix: Use 1-nitrosoindoline-d4 as the Internal Standard (IS). If unavailable, use standard addition methods. Do not rely on external calibration alone for complex tablet matrices.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020). Link

  • International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Link

  • PubChem. 1-Nitrosoindoline Compound Summary (CID 24274). National Library of Medicine. Link

  • Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Application Note. Link

Sources

Established techniques for studying the decomposition kinetics of 1-nitrosoindoline.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating the stability and decomposition pathways of 1-nitrosoindoline . It synthesizes established kinetic methodologies with mechanistic insights derived from the broader chemistry of N-nitroso compounds (N-nitrosamines).[1]

Protocol ID: AN-KIN-1NI-001

Abstract & Scope

1-Nitrosoindoline is a bicyclic N-nitrosamine of significant interest due to its structural relationship to carcinogenic tobacco-specific nitrosamines and its potential as a synthetic intermediate. Its decomposition kinetics are complex, governed by competing pathways: acid-catalyzed denitrosation (releasing NO and indoline) and the Fischer-Hepp rearrangement (forming C-nitroso isomers).

This guide provides a rigorous, self-validating framework to:

  • Quantify decomposition rates (

    
    ) using UV-Vis spectrophotometry.
    
  • Elucidate the reaction mechanism (Denitrosation vs. Rearrangement) using HPLC.

  • Determine activation parameters and solvent isotope effects.[2]

Theoretical Background & Mechanistic Pathways[1][3]

The decomposition of 1-nitrosoindoline in acidic media is not a single event but a bifurcation of pathways dependent on acidity (


) and nucleophile concentration.[3]
The Competitive Pathways
  • Path A: Denitrosation (Hydrolysis): Protonation of the nitroso oxygen weakens the N-N bond. Nucleophilic attack (by

    
     or halide ions 
    
    
    
    ) cleaves the bond, yielding indoline and a nitrosyl species (
    
    
    or
    
    
    ). This is reversible unless a "trap" (e.g., sulfamic acid) removes the generated nitrite.
  • Path B: Fischer-Hepp Rearrangement: Under strongly acidic conditions (typically halogen acids like HCl), the nitroso group migrates to the aromatic ring (usually the C-5 position for indolines), forming 5-nitrosoindoline.

Mechanistic Diagram

The following pathway illustrates the critical divergence points controlled by pH and catalysis.

DecompositionMechanism cluster_legend Legend Start 1-Nitrosoindoline Protonated Protonated Intermediate (N-N=O-H+) Start->Protonated + H+ (Fast Equilibrium) TS_Denitro TS: N-N Cleavage Protonated->TS_Denitro + H2O / Nu- TS_Rearrange TS: Migration Protonated->TS_Rearrange Intramolecular? Product_Indoline Indoline + HNO2 (Denitrosation) TS_Denitro->Product_Indoline k_denitrosation Product_CNitroso 5-Nitrosoindoline (Rearrangement) TS_Rearrange->Product_CNitroso k_rearrange key Red: Hydrolysis Path Blue: Rearrangement Path

Caption: Bifurcation of 1-nitrosoindoline decomposition. High acidity and nucleophiles (Cl-) favor rearrangement; aqueous buffers favor denitrosation.

Experimental Protocols

Safety Precaution (Critical)

WARNING: 1-Nitrosoindoline is a potential carcinogen. All procedures must be performed in a certified chemical fume hood. Double-gloving (Nitrile) and quenching of all waste streams with sulfamic acid (to destroy nitrosating agents) are mandatory.

Protocol 1: UV-Vis Spectrophotometric Kinetics

Objective: Determine the pseudo-first-order rate constant (


) of decomposition.
Principle:  N-nitrosamines exhibit a characteristic 

absorbance band (

nm) and a stronger

band (

nm). The decay of the

nm band is monitored to avoid interference from the indole ring absorption in the UV.
Materials:
  • Spectrophotometer: Double-beam UV-Vis with thermostatted cell holder (

    
    ).
    
  • Stock Solution: 10 mM 1-nitrosoindoline in Acetonitrile (MeCN).

  • Buffers:

    • pH 1–3: HCl / KCl or Perchloric acid (

      
      ).
      
    • pH 3–6: Acetate or Phosphate buffers.

    • Nitrite Trap: Sulfamic acid or Sodium Azide (to prevent reversibility).

  • Ionic Strength Adjuster: NaCl or

    
     (maintain 
    
    
    
    M).
Step-by-Step Workflow:
  • Spectral Scanning (Validation Step):

    • Dilute stock into pH 7.4 phosphate buffer.

    • Scan 200–500 nm.

    • Identify

      
       (Target: ~340 nm).
      
    • Note: If the peak shifts over time, a reaction is occurring.

  • Kinetic Run Setup:

    • Pre-incubate 2.9 mL of buffer (containing 10 mM sulfamic acid) in the quartz cuvette at

      
       for 10 minutes.
      
    • Rapidly inject 10–30

      
       of 1-nitrosoindoline stock.
      
    • Invert cuvette twice to mix (dead time < 5s).

  • Data Acquisition:

    • Monitor Absorbance (

      
      ) at 
      
      
      
      every 10–30 seconds for at least 5 half-lives (
      
      
      ).
    • Measure

      
       (infinity value) after 10 half-lives.
      
  • Data Analysis:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope

      
      .
      
Protocol 2: HPLC Product Analysis (Mechanism Verification)

Objective: Distinguish between denitrosation (Indoline) and rearrangement (5-Nitrosoindoline). Use this if


 shows anomalous pH dependence.
Chromatographic Conditions:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: Isocratic 40% MeCN / 60% Water (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm and 340 nm.

Workflow:
  • Quench Study:

    • Run a kinetic experiment as in Protocol 1.

    • At

      
      , remove an aliquot and neutralize with NaOH (stops acid catalysis).
      
    • Inject immediately into HPLC.

  • Peak Identification:

    • Indoline: Retention time (

      
      ) ~3-5 min (matches authentic standard).
      
    • 1-Nitrosoindoline:

      
       ~8-10 min.
      
    • 5-Nitrosoindoline: Distinct

      
       and UV spectrum (often red-shifted).
      

Data Interpretation & Analysis

The pH-Rate Profile

Construct a plot of


 vs. pH.
Profile ShapeMechanistic Implication
Linear (Slope = -1) Specific acid catalysis (

). Rate-limiting step is likely protonation or breakdown of protonated species.[4][5][6][7]
Sigmoidal / Plateau Change in rate-limiting step (e.g., from protonation to nucleophilic attack) or complete protonation of substrate (

).
Bell-Shaped Involvement of two ionizable groups or competing pathways.
Solvent Isotope Effect (SIE)

Perform the reaction in


 vs. 

.
  • Calculate

    
    .
    
  • Interpretation:

    • 
       (Normal): Primary isotope effect. Proton transfer is rate-limiting.[6][8][9]
      
    • 
       (Inverse): Pre-equilibrium protonation. The concentration of the protonated species is higher in 
      
      
      
      (since
      
      
      is a stronger acid in
      
      
      than
      
      
      in
      
      
      ).
Activation Parameters

Perform kinetics at 25, 35, 45, and 55°C. Use the Eyring Equation:



  • 
     (Entropy of Activation): 
    
    • Large negative value (e.g., -50 to -100 J/K·mol): Bimolecular step (e.g., nucleophilic attack by

      
       or 
      
      
      
      ).
    • Near zero/Positive: Unimolecular dissociation (e.g., N-N bond fission).

Experimental Workflow Diagram

Workflow Prep Preparation (Stock: MeCN, Buffer: pH 1-6) Scan UV-Vis Scan (200-500nm) Identify Lambda max Prep->Scan Trap Add Nitrite Trap (Sulfamic Acid) Scan->Trap Run Kinetic Run Monitor Decay at Lambda max Trap->Run Decision Is Product Known? Run->Decision HPLC HPLC Analysis (Confirm Indoline vs Rearrangement) Decision->HPLC No Calc Calculate k_obs Plot log(k) vs pH Decision->Calc Yes HPLC->Calc

Caption: Step-by-step experimental workflow for kinetic characterization.

References

  • Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (The definitive text on N-nitroso chemistry and kinetics).
  • Biggs, I. D., & Williams, D. L. H. (1975). Kinetics and mechanism of the Fischer–Hepp rearrangement. Journal of the Chemical Society, Perkin Transactions 2, 107-111. Link

  • Hallett, G., & Williams, D. L. H. (1980). Acid-catalyzed denitrosation of N-nitrosoamines. Journal of the Chemical Society, Perkin Transactions 2, 1372. Link

  • Loeppky, R. N., & Shi, J. (2008). N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline. Chemical Research in Toxicology, 21(2), 308-318. Link

  • Casado, J., et al. (1983).[10] Kinetic studies on the formation of N-nitroso compounds. Monatshefte für Chemie, 114, 639–646. Link

Sources

Application Notes and Protocols for In Vitro Studies with 1-Nitrosoindoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-Nitrosoindoline in Cellular Signaling

1-Nitrosoindoline (C₈H₈N₂O, MW: 148.16 g/mol ) is an organic compound featuring a nitroso group attached to an indoline scaffold.[1][2] This structural motif positions 1-nitrosoindoline as a molecule of interest in drug discovery and chemical biology, primarily due to its potential to act as a donor of nitric oxide (NO) or a related reactive nitrogen species (RNS).[3][4] Nitric oxide is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis.[5][6] The controlled release of NO in a biological system is a key therapeutic strategy, and N-nitroso compounds are a well-established class of NO donors.[4][7]

This guide provides a comprehensive framework for designing and conducting in vitro studies to elucidate the biological effects of 1-nitrosoindoline. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a self-validating experimental system, grounded in established methodologies and scientific rationale. While specific in vitro studies detailing the biological activities of 1-nitrosoindoline are not extensively reported in publicly available literature, the protocols herein are robust, widely accepted methods for characterizing the bioactivity of putative NO-donating compounds. Researchers should consider these protocols as a foundational template, with the understanding that empirical determination of optimal concentrations and incubation times for 1-nitrosoindoline is a critical first step.

Chemical Properties and Handling:

1-Nitrosoindoline typically appears as a yellow to orange solid and is soluble in organic solvents such as DMSO.[2] It is relatively stable under standard conditions but may be sensitive to heat and light.[2] For in vitro studies, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] All handling should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[9]

Section 1: Assessment of Nitric Oxide Release

The primary hypothesis for the bioactivity of 1-nitrosoindoline is its ability to release nitric oxide. Therefore, the initial characterization should involve quantifying its NO-donating capacity in a cell-free and cellular context. The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite (NO₂⁻).[5][10]

Protocol 1: Griess Assay for Nitrite Detection

Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound with a maximum absorbance at 540 nm.[6][11]

Materials:

  • 1-Nitrosoindoline

  • Griess Reagent (contains sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, and phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Deionized water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Sodium Nitrite Standards:

    • Prepare a 1 mM stock solution of sodium nitrite in deionized water.

    • Perform serial dilutions to generate a standard curve ranging from 1 µM to 100 µM.

  • Sample Preparation:

    • Prepare a stock solution of 1-nitrosoindoline in DMSO.

    • Dilute the stock solution in cell culture medium or phosphate-buffered saline (PBS) to the desired final concentrations for testing. Include a vehicle control (DMSO alone).

  • Assay:

    • Add 50 µL of each standard or sample to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium/PBS with Griess Reagent) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Expected Data Summary:

Concentration of 1-Nitrosoindoline (µM)Absorbance at 540 nm (Mean ± SD)Nitrite Concentration (µM)
0 (Vehicle Control)0.05 ± 0.010.5
100.15 ± 0.0210.2
500.45 ± 0.0430.8
1000.85 ± 0.0658.1
(Table 1: Illustrative data for NO release by 1-nitrosoindoline as measured by the Griess assay.)

Section 2: Evaluation of Cytotoxicity and Cell Viability

Before investigating specific cellular mechanisms, it is crucial to determine the effect of 1-nitrosoindoline on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Protocol 2: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 1-Nitrosoindoline

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-nitrosoindoline in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 1-nitrosoindoline or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow for In Vitro Assessment of 1-Nitrosoindoline:

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare 1-Nitrosoindoline Stock Solution (DMSO) treat_cells Treat Cells with 1-Nitrosoindoline (Dose-Response) prep_compound->treat_cells prep_cells Culture and Seed Cells in 96-well plates prep_cells->treat_cells griess Griess Assay (NO Release) treat_cells->griess Measure supernatant mtt MTT Assay (Cell Viability) treat_cells->mtt 24-72h incubation caspase Caspase 3/7 Assay (Apoptosis) treat_cells->caspase 6-24h incubation nfkB NF-κB Translocation (Signaling) treat_cells->nfkB 0.5-4h incubation analyze_data Quantify Results & Determine IC50/EC50 griess->analyze_data mtt->analyze_data caspase->analyze_data nfkB->analyze_data conclusion Elucidate Biological Effects analyze_data->conclusion

Caption: Workflow for characterizing the in vitro effects of 1-nitrosoindoline.

Section 3: Investigation of Apoptosis Induction

Nitric oxide is a known modulator of apoptosis, capable of both pro- and anti-apoptotic effects depending on the cellular context and NO concentration.[13] Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[14]

Protocol 3: Caspase-3/7 Activity Assay

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • 1-Nitrosoindoline

  • Cell line of interest

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Expected Data Summary:

Concentration of 1-Nitrosoindoline (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)10,000 ± 5001.0
1015,000 ± 8001.5
5050,000 ± 2,5005.0
100120,000 ± 6,00012.0
(Table 2: Illustrative data for apoptosis induction by 1-nitrosoindoline.)

Section 4: Elucidation of Cellular Signaling Pathways: NF-κB Activation

Nitric oxide can modulate the activity of various transcription factors, including Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, immunity, and cell survival.[15] The canonical NF-κB signaling pathway involves the translocation of the p65/p50 heterodimer from the cytoplasm to the nucleus upon stimulation.[16]

Protocol 4: NF-κB (p65) Nuclear Translocation Assay

Principle: This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus. Cells are treated with 1-nitrosoindoline, fixed, permeabilized, and then stained with an antibody against p65 and a nuclear counterstain (e.g., DAPI). The change in p65 localization is quantified using fluorescence microscopy or high-content imaging.

Materials:

  • Cell line of interest

  • 1-Nitrosoindoline

  • TNF-α (positive control)

  • Formaldehyde

  • Triton X-100

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips or in imaging-compatible plates.

    • Treat cells with 1-nitrosoindoline, a vehicle control, and a positive control (e.g., TNF-α) for a short duration (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody against p65 overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.

Canonical NF-κB Signaling Pathway:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor no_donor 1-Nitrosoindoline (NO) ikk IKK Complex no_donor->ikk modulates receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_p P-IκB ikb->ikb_p nfkB_inactive NF-κB (p50/p65) nfkB_inactive->ikb nfkB_active Active NF-κB nfkB_inactive->nfkB_active releases proteasome Proteasome ikb_p->proteasome ubiquitination proteasome->ikb_p degradation nfkB_nucleus NF-κB (p50/p65) nfkB_active->nfkB_nucleus translocates dna κB DNA Sites nfkB_nucleus->dna binds transcription Gene Transcription (Inflammation, Survival) dna->transcription

Caption: Canonical NF-κB signaling pathway and potential modulation by nitric oxide.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 1-nitrosoindoline. By systematically evaluating its capacity for nitric oxide release, its effects on cell viability and apoptosis, and its influence on key signaling pathways such as NF-κB, researchers can build a comprehensive biological profile of this compound. It is imperative to perform careful dose-response and time-course experiments to determine the optimal conditions for each assay. The insights gained from these studies will be invaluable for assessing the therapeutic potential of 1-nitrosoindoline and guiding future drug development efforts.

References

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  • Jiang, H., et al. (2014). Nitroxoline induces apoptosis and slows glioma growth in vivo. Neuro-Oncology, 17(1), 74-84. Retrieved from [Link]

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  • Weller, M., et al. (1995). Induction of endonuclease-mediated apoptosis in tumor cells by C-nitroso-substituted ligands of poly(ADP-ribose) polymerase. Proceedings of the National Academy of Sciences, 92(25), 11628-11632. Retrieved from [Link]

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  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Labeling-Package Insert. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Research Square. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Strategies for improving the yield of 1-nitrosoindoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for improving the yield of 1-nitrosoindoline synthesis. Doc ID: TS-IND-NO-001 Last Updated: 2025-10-27

Executive Summary & Critical Mechanism

The Core Challenge: The synthesis of 1-nitrosoindoline from indoline (2,3-dihydro-1H-indole) is a competition between N-nitrosation (kinetic product) and C-nitrosation (thermodynamic product via Fischer-Hepp rearrangement), complicated by the pH-dependent equilibrium of the amine.

Low yields are rarely due to "bad reagents" but rather a misunderstanding of the Nitrosation Window —the specific pH range where the amine is unprotonated enough to be nucleophilic, yet the medium is acidic enough to generate the active nitrosonium (


) species.
The Mechanism of Failure (and Success)

The following diagram illustrates the reaction pathways. Note how temperature and acid strength drive the unwanted rearrangement to the C-5 position.

IndolineNitrosation Indoline Indoline (Secondary Amine) Ammonium Indolinium Ion (Protonated, Unreactive) Indoline->Ammonium pH < 2 (Reversible) N_Nitroso 1-Nitrosoindoline (TARGET: Kinetic) Indoline->N_Nitroso + NO+ (Fast, < 5°C) Acid Acidic Medium (H+ / NaNO2) Nitrosonium NO+ Species (Active Electrophile) Acid->Nitrosonium Generates NO+ Ammonium->Indoline pH > 4 C_Nitroso 5-Nitrosoindoline (IMPURITY: Thermodynamic) N_Nitroso->C_Nitroso Fischer-Hepp Rearrangement (Strong Acid + Heat)

Figure 1: Reaction pathway analysis showing the competition between protonation, N-nitrosation, and the Fischer-Hepp rearrangement.

Protocol Optimization & Yield Strategies

Strategy A: The "Green" TBN Method (Recommended)

Why: Replaces the unstable


 generated in situ with a stable organic nitrite. This method operates under neutral/mild conditions, virtually eliminating the Fischer-Hepp rearrangement (C-nitroso byproduct) and tar formation.
  • Reagent: tert-Butyl Nitrite (TBN).[1][2][3][4][5]

  • Solvent: Ethanol or Solvent-Free.

  • Key Advantage: High atom economy, simple workup.

Protocol:

  • Dissolve Indoline (1.0 equiv) in Ethanol (3 mL/mmol).

  • Cool to 0°C (ice bath).

  • Add TBN (1.2 equiv) dropwise over 10 minutes.

  • Stir at room temperature for 30–60 minutes.

  • Validation: Monitor by TLC (Indoline usually fluoresces; N-nitroso derivative is often a distinct yellow/orange spot and non-fluorescent).

  • Workup: Evaporate volatiles. Recrystallize from EtOH/Water if necessary.

Strategy B: The Classical /HCl Method (Optimized)

Why: Lower cost for kilogram-scale batches. Risk: High risk of C-5 nitrosation if temperature spikes.

Protocol:

  • Dissolve Indoline (1.0 equiv) in 2.5 M HCl (keep pH < 1 initially to dissolve).

  • CRITICAL: Cool to -5°C to 0°C using an ice-salt bath.

  • Dissolve

    
     (1.2 equiv) in minimal water.
    
  • Add nitrite solution sub-surface (using a syringe needle) very slowly.

    • Technical Note: Sub-surface addition prevents the escape of

      
       gases, keeping the stoichiometry accurate.
      
  • Maintain temperature < 2°C during addition.

  • Stir for 1 hour.

  • Workup: Neutralize with

    
     to pH 7, extract with EtOAc.
    
Comparative Data: Yield Expectations
ParameterMethod A (TBN/Green)Method B (Classical HCl)
Typical Yield 88 – 96% 65 – 75%
Purity (Crude) High (>95%)Medium (requires purification)
Reaction Time 0.5 – 1 Hour2 – 4 Hours
Primary Impurity Unreacted Indoline5-Nitrosoindoline (C-isomer)
Safety Profile Flammable (TBN)Toxic Gas (

), Corrosive

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Decomposition due to "Runaway Nitrosation" or oxidation. The Fix:

  • Check Oxidant: Nitrous acid can act as an oxidant. If you used excess

    
     and strong acid at room temperature, you likely oxidized the indole ring.
    
  • Solution: Switch to Method A (TBN) . If you must use Method B, ensure strict temperature control (< 0°C) and reduce acid concentration (use Acetic Acid instead of HCl).

Issue 2: "Yield is low (<40%), and starting material remains."

Diagnosis: The "pH Trap." Explanation:

  • At pH < 2: Indoline is fully protonated (

    
    ). It cannot attack the nitrosonium ion.
    
  • At pH > 5: No nitrosonium ion (

    
    ) is generated from nitrite.
    The Fix: 
    
  • Adjust the buffer. The reaction works best at pH 3.0 – 4.0 .

  • Action: Do not use concentrated HCl. Use an Acetate Buffer or add sodium acetate to the HCl solution to buffer the pH into the reactive window.

Issue 3: "I see a second spot on TLC very close to the product."

Diagnosis: Fischer-Hepp Rearrangement (5-nitrosoindoline). The Fix:

  • This rearrangement is acid-catalyzed and thermally driven.

  • Immediate Action: Quench the reaction immediately with cold water/bicarbonate.

  • Prevention: Never let the reaction warm above 5°C while acidic.

Decision Tree for Optimization

TroubleshootingFlow Start Start: Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Impurity (C-Nitroso) CheckTLC->Result2 Result3 Decomposition / Tar CheckTLC->Result3 Action1 Check pH (Target 3-4) OR Increase Time Result1->Action1 Action2 Too Warm / Too Acidic Switch to TBN Method Keep < 0°C Result2->Action2 Action3 Oxidation Occurred Use Inert Atmosphere Add Antioxidant (Ascorbate) Result3->Action3

Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.

Safety & Handling (E-E-A-T Critical)

Warning: N-Nitroso compounds are potent carcinogens .

  • Double-Gloving: Nitrile gloves are permeable to some nitroso compounds over time. Change gloves immediately upon splash.

  • Quenching: Destroy excess nitrosating agents with Sulfamic Acid or Ascorbic Acid before disposal. Do not dispose of active nitrite solutions into acidic waste streams (generates HCN/NOx).

  • Decontamination: Glassware should be soaked in a solution of 50% sulfuric acid containing sulfamic acid to destroy traces.

References

  • Chaudhary, P., et al. (2016).[1] "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite."[1][2][3][5] Green Chemistry.

  • Fischer, O., & Hepp, E. (1886).[6][7] "Zur Kenntniss der Nitrosamine." Berichte der Deutschen Chemischen Gesellschaft. (Foundational text on Fischer-Hepp rearrangement mechanism).

  • Yedage, S. L., & Bhanage, B. M. (2017).[5][8] "tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides...". The Journal of Organic Chemistry. (Demonstrates TBN versatility and high yields).

  • Williams, D. L. H. (2004). "Nitrosation Reactions and the Chemistry of Nitric Oxide." Elsevier.

Sources

A guide to troubleshooting failed 1-nitrosoindoline reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢
Topic: Troubleshooting Synthesis, Stability, and Reactivity of 1-Nitrosoindoline
Ticket Volume: High (Common Inquiry: NMR Purity & Reduction Failures)

Introduction: The "Deceptively Simple" Intermediate

Welcome to the technical support hub for 1-nitrosoindoline . While structurally simple, this molecule is a notorious bottleneck in the synthesis of N-aminoindolines (hydrazine equivalents) and C5-functionalized indolines.

This guide addresses the three most common failure modes reported by our users:

  • Synthesis: "My reaction turned into a black tar."

  • Analysis: "My NMR shows double peaks; the product is impure."

  • Application: "I tried to reduce it to the hydrazine, but I got indoline back."

Module 1: Synthesis Troubleshooting (The "Creation" Phase)

Ticket #101: "Low Yield and Tar Formation"

User Report: I followed the standard NaNO2/HCl protocol, but the reaction mixture became a dark oil, and the yield was <40%.

Diagnosis: This is a classic symptom of exothermic decomposition or Fischer-Hepp rearrangement occurring prematurely. The N-nitroso bond is acid-labile and thermally sensitive. If the temperature spikes during nitrite addition, the nitroso group can migrate to the C5 position (Fischer-Hepp) or the ring can oxidize.

The Fix:

  • Temperature Lock: The reaction must be kept between 0°C and 5°C during addition.

  • Acid Choice: Switch from concentrated HCl to a milder acid system if possible, or dilute the HCl significantly.

  • Quench: Do not let the reaction stir overnight. Once TLC shows consumption of indoline, quench immediately with base (NaHCO3) to neutralize the acid. Prolonged exposure to acid promotes the migration of the -NO group to the carbon ring.

Ticket #102: "Incomplete Conversion"

User Report: TLC shows starting material (indoline) remaining even after adding excess NaNO2.

Diagnosis: Indoline is a secondary amine and is less nucleophilic than aliphatic amines due to the benzene ring's electron delocalization. If the pH is too low (<1), the nitrogen becomes protonated (ammonium salt), rendering it non-nucleophilic.

The Fix:

  • pH Sweet Spot: Maintain pH 3–4. This ensures enough free amine is available to react with the nitrosonium ion (

    
    ).
    
  • Solvent System: Ensure vigorous stirring if using a biphasic system (Water/DCM). The nitrosation happens at the interface or in the aqueous phase.

Module 2: Analytical Confusion (The "Identification" Phase)

Ticket #205: "NMR Purity Check Failed"

User Report: I isolated the yellow solid. It looks clean on TLC (one spot), but the


 NMR and 

NMR show a mess of split peaks. It looks like a 50:50 mixture of two compounds. Should I recrystallize?

Diagnosis: STOP. Do not discard your product. You are observing Rotamers (Rotational Isomers). The N-N bond in N-nitroso compounds possesses partial double-bond character due to resonance (see Diagram 1). This restricts rotation, locking the oxygen atom either syn (cis) or anti (trans) to the benzene ring.

  • The "Impurity": It is not an impurity; it is the other conformer.

  • Timescale: At room temperature, the interconversion is slow on the NMR timescale, resulting in two distinct sets of signals.

Verification Protocol:

  • Run a VT-NMR (Variable Temperature): Heat the NMR sample to 60–80°C.

  • Result: As thermal energy overcomes the rotational barrier (~23 kcal/mol), the peaks will coalesce into a single, sharp set of signals [1].

Visualizing the Problem: The Rotamer Trap

Rotamers cluster_0 Restricted Rotation (Partial Double Bond) cluster_1 NMR Consequence Syn Syn-Rotamer (Oxygen same side as C7) Steric Clash: High Anti Anti-Rotamer (Oxygen away from C7) Steric Clash: Low Syn->Anti Slow Rotation (RT) Spectrum Room Temp NMR: Two sets of peaks (Looks impure) Syn->Spectrum Anti->Spectrum HighTemp High Temp (>60°C): Single set of peaks (Coalescence) Spectrum->HighTemp Heat

Figure 1: The resonance of the N-N=O functionality creates a rotational barrier, resulting in distinct syn/anti isomers visible in NMR at room temperature.

Module 3: Downstream Application Failures

Ticket #301: "Reduction to Hydrazine Failed (N-N Cleavage)"

User Report: I tried to reduce 1-nitrosoindoline to 1-aminoindoline (the hydrazine) using Zinc and Acetic Acid. I isolated indoline (starting material) instead of the hydrazine.

Diagnosis: You encountered Over-Reduction (Hydrogenolysis) . While Zn/AcOH is the textbook method, it is often too harsh for N-N bonds attached to aromatic rings. The mechanism proceeds through the N-hydroxy intermediate. If the conditions are too acidic or the reaction runs too long, the N-N bond cleaves, returning you to the parent amine (indoline) [2].

The Fix (Modern Protocol): Switch to the Zinc/NH4Cl or Zinc/CO2/Water system. These are milder, pH-neutral/buffered conditions that favor the formation of the N-NH2 bond without cleaving it.

Ticket #302: "Unwanted Rearrangement (Fischer-Hepp)"

User Report: I tried to use the nitroso group as a protecting group while doing a Friedel-Crafts reaction. The nitroso group moved to the para position.

Diagnosis: This is the Fischer-Hepp Rearrangement .[1][2][3] In the presence of strong acid (HCl, H2SO4), the nitroso group detaches from the nitrogen and re-attaches to the C5 carbon (para to the nitrogen).

The Fix:

  • Avoid strong mineral acids if you want to keep the N-NO group intact.

  • If you want the C5-nitroso product, use HCl in Ethanol/Ether [3].

Technical Data & Protocols

Comparative Reduction Methods
MethodReagentsOutcomeRisk LevelNotes
Classic Zn / AcOHIndoline (N-N Cleavage)HighOften fails due to over-reduction.
Standard LiAlH4 / THF1-AminoindolineMediumRequires anhydrous conditions; workup can be messy.
Optimized Zn / NH4Cl / MeOH1-AminoindolineLowRecommended. Mild, buffered pH prevents cleavage.
Green Zn / CO2 / H2O1-AminoindolineLowHigh selectivity; environmentally benign [4].[4]
Recommended Protocol: Synthesis of 1-Nitrosoindoline

Adapted from Vogel and Organic Syntheses

  • Dissolution: Dissolve indoline (10 mmol) in dilute HCl (2.5 M, 15 mL). Cool to 0–2°C in an ice-salt bath.

  • Nitrosation: Add a solution of

    
     (11 mmol, 1.1 equiv) in water (5 mL) dropwise over 20 minutes.
    
    • Critical: Keep internal temp

      
      .
      
  • Precipitation: The product usually precipitates as a yellow/orange solid or oil.

  • Workup: Extract with DCM, wash with

    
     (to remove acid traces and prevent rearrangement), dry over 
    
    
    
    , and concentrate.
  • Storage: Store in the dark at -20°C. (Nitroso compounds are light-sensitive).

Recommended Protocol: Reduction to 1-Aminoindoline

The "Safe" Method (Zn/NH4Cl)

  • Setup: Suspend 1-nitrosoindoline (1 equiv) in MeOH (10 volumes).

  • Buffer: Add saturated aqueous

    
     solution (5 volumes). Cool to 0°C.
    
  • Reduction: Add Zinc dust (activated, 4 equiv) in portions.

  • Monitoring: Stir at 0°C to RT. Monitor by TLC.

    • Note: 1-aminoindoline is less polar than the nitroso compound but more polar than indoline.

  • Workup: Filter off Zinc. Basify filtrate with NaOH (carefully) to pH >10, extract with Ether. (Hydrazines extract better at high pH).

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Start: 1-Nitrosoindoline Issue IssueType What is the primary failure? Start->IssueType Synthesis Synthesis Failed IssueType->Synthesis Analysis Analysis (NMR) Weird IssueType->Analysis Reduction Reduction Failed IssueType->Reduction Tar Black Tar/Low Yield? Synthesis->Tar Peaks Double Peaks in NMR? Analysis->Peaks Cleave Got Indoline back? Reduction->Cleave Check Temp (<5°C)\nCheck Acid Conc. Check Temp (<5°C) Check Acid Conc. Tar->Check Temp (<5°C)\nCheck Acid Conc. Yes Run VT-NMR\n(Confirm Rotamers) Run VT-NMR (Confirm Rotamers) Peaks->Run VT-NMR\n(Confirm Rotamers) Yes Acid too strong.\nSwitch to Zn/NH4Cl Acid too strong. Switch to Zn/NH4Cl Cleave->Acid too strong.\nSwitch to Zn/NH4Cl Yes

Figure 2: Diagnostic flowchart for identifying and resolving common experimental failures.

References

  • Glidewell, S. M. (1977).[5] "NMR studies of barriers to rotation in N-nitrosamines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 33(3), 361-368. Link[5]

  • Hatt, H. H. (1943). "N,N'-Bi-3-methyl-4-thiazolinyl-2-ylidenehydrazine." Organic Syntheses, Coll.[6] Vol. 2, p. 212 (Discussing Zn/AcOH reduction limitations).[6] Link

  • Fischer, O., & Hepp, E. (1886).[2][3][7] "Zur Kenntniss der Nitrosamine." Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[3] (The foundational text on Fischer-Hepp Rearrangement).[2] Link

  • Zhang, Z., et al. (2025). "Selective reduction of N-nitroso aza-aliphatic cyclic compounds to the corresponding N-amino products using zinc dust in CO2–H2O medium." ResearchGate. Link

Sources

Overcoming common challenges in the handling and use of 1-nitrosoindoline.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Introduction: The "Privileged" Intermediate

Welcome to the technical support hub for 1-nitrosoindoline . While often viewed merely as a carcinogen to be avoided, this compound is a potent synthetic tool. It serves as a "privileged scaffold" for two critical transformations in drug discovery:

  • Directed Ortho Metalation (DoM): The

    
    -nitroso group is one of the most powerful Directing Metalation Groups (DMGs) known, allowing precise C7-functionalization of the indole core—a substitution pattern difficult to achieve via classical electrophilic aromatic substitution.
    
  • Hydrazine Synthesis: Reduction yields 1-aminoindoline, a precursor to diverse N-heterocycles.

⚠️ SAFETY WARNING: 1-Nitrosoindoline is an


-nitroso compound. Treat as a potential potent carcinogen and mutagen.[1] All procedures below require a fume hood, double nitrile gloves, and strict waste segregation.
Module 1: Synthesis & Purification Troubleshooting
Q: My product is an oil, but the literature says it should be a solid. What went wrong?

A: This is the most common ticket we receive. Pure 1-nitrosoindoline is a yellowish solid (m.p. ~82°C). If you have an oil, it is likely contaminated with unreacted indoline or oxidation byproducts.

The Fix (Purification Protocol):

  • Crystallization: Dissolve the crude oil in a minimum amount of hot ethanol (EtOH). Add water dropwise until turbidity persists, then cool to 4°C.

  • Silica Gel Chromatography: If crystallization fails, use a flash column.

    • Mobile Phase: 10% to 20% EtOAc in Hexanes.

    • Note: The

      
      -nitroso group is weakly polar; it elutes after the solvent front but before unreacted indoline.
      
Q: I used strong acid to speed up the reaction, and now I have a different isomer. Why?

A: You likely triggered the Fischer-Hepp Rearrangement . In the presence of strong mineral acids (HCl, HBr),


-nitroso compounds rearrange to 

-nitroso isomers (specifically to the para-position relative to the nitrogen). For indoline, the nitroso group migrates from N1 to C5.

The Solution: Switch to the "Green" Nitrosation Protocol using tert-butyl nitrite (TBN), which avoids strong acids entirely.

Recommended Workflow:

SynthesisWorkflow Indoline Indoline (Starting Material) NaNO2 Method A: NaNO2 + HCl (Risk: Fischer-Hepp) Indoline->NaNO2 TBN Method B: t-Butyl Nitrite (TBN) (Mild, Solvent-Free) Indoline->TBN Nitroso 1-Nitrosoindoline (N-NO) NaNO2->Nitroso < 0°C C5_Nitroso 5-Nitrosoindoline (Impurity via Rearrangement) NaNO2->C5_Nitroso Strong Acid/RT TBN->Nitroso High Yield

Figure 1: Comparison of nitrosation pathways. Method B (TBN) minimizes the risk of C5-rearrangement.

Module 2: Downstream Reactivity (C7-Lithiation)
Q: I am trying to functionalize the C7 position, but yields are low (<30%). Is the lithiation failing?

A: The lithiation is likely working, but the stability of the intermediate is the bottleneck. The


-nitroso group directs lithiation to C7 via the Complex Induced Proximity Effect (CIPE) . However, the lithiated species is thermally unstable and can eject LiNO (denitrosation) to form benzyne intermediates if warmed.

Optimization Protocol (The "Snieckus" Standard):

ParameterRecommendationScientific Rationale
Base LDA (Lithium Diisopropylamide)Less nucleophilic than n-BuLi; prevents attack on the N=O bond.
Solvent THF (Anhydrous)Essential for solvating the Li cation and breaking oligomers.
Temp -78°C (Strict)Above -50°C, the lithiated species decomposes.
Quench In-situ or Inverse Addition Add the electrophile immediately. For reactive electrophiles, inverse addition (cannulating the lithio-species into the electrophile) prevents side reactions.

Mechanistic Visualization:

DOM_Mechanism Start 1-Nitrosoindoline Complex Pre-Lithiation Complex (CIPE: Li...O=N Coordination) Start->Complex + LDA / THF / -78°C Lithiated C7-Lithio Species (Ortho-Lithiated Intermediate) Complex->Lithiated Deprotonation Product C7-Substituted Indoline Lithiated->Product + Electrophile (E+) Decomp Benzyne Formation (Decomposition) Lithiated->Decomp Warming > -50°C

Figure 2: The Directed Ortho Metalation (DoM) pathway showing the critical coordination step and thermal instability risk.

Module 3: Reduction to 1-Aminoindoline
Q: I need to reduce the nitroso group to a hydrazine (-NH2). LiAlH4 is giving me a mess.

A: Lithium Aluminum Hydride (LiAlH4) is powerful but often too aggressive, leading to N-N bond cleavage (reverting to indoline) or ring opening.

Recommended Protocol: Zinc/Acetic Acid Reduction This is the "Gold Standard" for N-nitroso reduction due to its chemoselectivity.

  • Setup: Cool a solution of 1-nitrosoindoline (1 equiv) in 50% aq. acetic acid to 0°C.

  • Addition: Add Zinc dust (4 equiv) portion-wise over 30 minutes. Exothermic!

  • Workup: Filter off Zinc salts. Basify filtrate with NaOH (keep cold) and extract with EtOAc.

  • Why it works: The acidic surface of the Zinc facilitates electron transfer to the nitroso group without supplying the high-energy hydride nucleophiles that cleave the N-N bond.

Reduction Comparison Table:

ReagentPrimary ProductSide ProductsNotes
Zn / AcOH 1-Aminoindoline (High Yield) Indoline (<5%)Mild, scalable, robust.
LiAlH4 MixtureIndoline (N-N cleavage)Hard to control; requires strict stoichiometry.
H2 / Pd-C IndolineMajor Product Catalytic hydrogenation usually cleaves the N-N bond completely. Avoid.
Module 4: Safety & Decontamination (The "Spill Kit")
Q: How do I clean glassware or a bench spill? Bleach?

A: DO NOT use Bleach (Hypochlorite). Oxidizing N-nitroso compounds can sometimes generate more toxic nitramines or volatile NOx species.

Correct Decontamination Method:

  • Chemical Deactivation: Use Sulfamic Acid or HBr in Glacial Acetic Acid .

    • Mechanism:[2][3][4][5][6][7][8] These agents effect denitrosation, reverting the compound to the parent amine (indoline) and inorganic nitrogen gases (N2/N2O), which are far less hazardous than the carcinogen.

  • Surface Cleaning: After applying the deactivator, wash the surface with soap and water.

  • Waste: Collect all deactivated waste in a separate container labeled "Carcinogen Deactivation Waste."

References & Further Reading
  • Fischer-Hepp Rearrangement: Fischer, O., & Hepp, E. (1886).[3][5] Berichte der deutschen chemischen Gesellschaft. The foundational text on the acid-catalyzed rearrangement of N-nitroso compounds. [3]

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990). Directed ortho metalation.[2][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Use of t-Butyl Nitrite (TBN): Gross, P., et al. (1999). Organic Process Research & Development. Highlighting solvent-free or mild nitrosation techniques.

  • Safety of N-Nitroso Compounds: National Institutes of Health (NIH) / National Toxicology Program. Report on Carcinogens: N-Nitrosamines.

  • Reduction Methods: Entwistle, I. D., et al. (1977). Rapid reduction of N-nitroso compounds to hydrazines. Tetrahedron.

For further assistance, contact the Chemical Safety Officer or the Synthesis Core Facility.

Sources

Identification and characterization of common impurities in 1-nitrosoindoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Safety Warning: Nitrosamine Hazard

CRITICAL: 1-Nitrosoindoline is a member of the N-nitrosamine class, which are potent genotoxic carcinogens. All procedures described below must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, safety goggles, lab coat). Waste must be segregated according to specific nitrosamine disposal protocols.

Part 1: The Synthesis & Mechanism (Baseline)

To troubleshoot effectively, we must first establish the "Golden Batch" standard. The synthesis of 1-nitrosoindoline is an electrophilic substitution where the nitrosonium ion (


), generated in situ, attacks the secondary amine of the indoline ring.
Standard Protocol Summary
  • Substrate: Indoline (dissolved in dilute HCl or AcOH).

  • Reagent: Sodium Nitrite (

    
    ) aqueous solution.
    
  • Conditions:

    
     to 
    
    
    
    (Ice bath).
  • Mechanism:

    • 
       (Nitrosonium ion)
      
Process Visualization

The following diagram illustrates the critical control points (CCPs) where impurities are most likely to form.

G Start Indoline (Starting Material) Acid Acidification (HCl/AcOH) Start->Acid Nitrite NaNO2 Addition (< 5°C) Acid->Nitrite Reaction N-Nitrosation (Formation of N-N=O) Nitrite->Reaction NO+ Generation Quench Quench/Workup (Neutralization) Reaction->Quench Product 1-Nitrosoindoline (Target) Reaction->Product Main Pathway Imp_SM Impurity A: Unreacted Indoline Reaction->Imp_SM pH > 4 (No NO+) Imp_C Impurity B: 5-Nitrosoindoline (Fischer-Hepp) Reaction->Imp_C High Temp / High Acid (Rearrangement) Imp_Ox Impurity C: Indole (Oxidation) Reaction->Imp_Ox Excess Oxidant Air Exposure Quench->Product Quench->Imp_SM Acidic Workup (Denitrosation)

Figure 1: Reaction workflow highlighting critical control points for impurity formation.

Part 2: Impurity Characterization Dashboard

This section details the three most common impurities. Use this table to correlate your analytical data with the likely chemical species.

Impurity IDChemical NameOrigin/CauseHPLC Behavior (RP-C18)Mass Spec Signatures (ESI+)Visual Cue
Impurity A IndolineIncomplete reaction; Denitrosation during workup.Elutes before product (More polar).

Colorless oil/solid
Impurity B 5-NitrosoindolineFischer-Hepp Rearrangement (Acid/Heat induced migration of NO group).Elutes after product (More lipophilic).

(Same as product)
Green hue
Impurity C IndoleOxidation (Dehydrogenation).Elutes after product (Aromatic).

Strong odor
Target 1-NitrosoindolineProductRetention time


Yellow/Orange solid

Part 3: Troubleshooting & FAQs

Q1: "My LC-MS shows a large peak for the Starting Material (Indoline), but I added excess NaNO2. Why?"

The Diagnosis: This is likely Denitrosation , not incomplete reaction. The Science: N-nitrosation is a reversible reaction. In the presence of strong acid (HCl) and heat, the reaction equilibrium shifts backward, releasing


 and regenerating the amine (Indoline). Alternatively, if the pH was too high (>4) during synthesis, the nitrous acid (

) would exist as nitrite (

), which does not generate the electrophilic

species.

The Fix:

  • Check pH: Ensure reaction pH is between 1.0 and 3.0.

  • Quench Properly: Do not heat the reaction mixture while acidic. Neutralize with mild base (

    
    ) before allowing the temperature to rise above 
    
    
    
    .
  • Injector Artifact: Warning: N-nitroso compounds are thermally labile. If you are using high temperatures in your MS source or GC injector, the compound may be degrading inside the instrument. Use ESI with low desolvation temperature.

Q2: "The product has a distinct greenish tint instead of the expected yellow. Is this contamination?"

The Diagnosis: You have formed Impurity B (5-Nitrosoindoline) via the Fischer-Hepp Rearrangement. The Science: Under strongly acidic conditions, the N-nitroso group can migrate to the carbon ring (specifically the para position relative to the nitrogen, which corresponds to position 5 in indoline). C-nitroso compounds are characteristically green or blue in solution due to the


 transition of the nitroso group.

The Fix:

  • Temperature Control: This rearrangement has a high activation energy. Ensure the reaction never exceeds

    
    .
    
  • Acid Strength: Avoid large excesses of concentrated HCl. Use the minimum effective acid concentration.

Q3: "I see a peak at m/z 118. What is it?"

The Diagnosis: Impurity C (Indole) . The Science: Indoline is the dihydro- analog of indole. Indoline is susceptible to oxidative dehydrogenation to form the fully aromatic indole system. Nitrous acid/Nitrite can act as an oxidant, especially if present in large excess or if the reaction is exposed to air for prolonged periods.

The Fix:

  • Stoichiometry: Limit

    
     to 1.1 equivalents.
    
  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon during the reaction.

Part 4: Analytical Methodologies

To accurately quantify these impurities, generic gradients often fail because Indoline and 1-Nitrosoindoline have similar polarities.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar Indoline)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Detection: UV at 254 nm (Indole/Indoline backbone) and 330 nm (N-Nitroso specific absorbance).

Impurity Pathway Visualization

The following diagram maps the chemical divergence that leads to the impurities described above.

ReactionPathways Indoline Indoline (C8H9N) Target 1-Nitrosoindoline (Target Product) (C8H8N2O) Indoline->Target + NaNO2 / HCl (0-5°C) Indole Indole (Oxidation Product) [Impurity C] Indoline->Indole Oxidation (-2H) FischerHepp 5-Nitrosoindoline (C-Nitroso Isomer) [Impurity B] Target->FischerHepp Acid Catalyzed Rearrangement (T > 10°C, High [H+]) Denitrosation Reversion to Indoline [Impurity A] Target->Denitrosation Acid/Heat (Reversible) Denitrosation->Indoline

Figure 2: Chemical pathways leading to specific impurities from the Indoline precursor.

References

  • Fischer-Hepp Rearrangement Mechanism

    • Williams, D. L. H. (1982).[2] Nitrosation. Cambridge University Press. (Foundational text on nitrosation mechanisms and rearrangements).

    • Wikipedia Entry on Fischer-Hepp:Link (Verified for general mechanism overview).

  • Nitrosamine Analysis & Safety

    • US FDA. (2024).[3] Control of Nitrosamine Impurities in Human Drugs. Link

    • European Medicines Agency (EMA). Nitrosamine impurities. Link

  • Zhang, X., et al. (2014). "Oxidative Dehydrogenation of Indolines to Indoles." Journal of Organic Chemistry.
  • Reaction Mechanism Support: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution and reactions of amines).

Sources

Addressing challenges in scaling up 1-nitrosoindoline synthesis for larger quantities.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SC-NITRO-882

Executive Summary

Scaling the synthesis of 1-nitrosoindoline (CAS: 7633-57-0) from gram-scale discovery to kilogram-scale process development presents unique safety and engineering challenges. While the N-nitrosation of indoline is chemically straightforward, the process is strictly governed by exotherm management , carcinogenic containment , and regulatory compliance regarding nitrosamine impurities.

This guide serves as a dynamic technical manual for researchers encountering deviations in yield, purity, or safety parameters during scale-up.

Module 1: Critical Safety & Containment (Read First)

WARNING: 1-Nitrosoindoline and its congeners are classified as probable human carcinogens (IARC Group 2A/2B). Standard fume hoods are insufficient for large-scale powder handling without additional engineering controls.

Containment Protocol
  • Solids Handling: Weighing of the final dry product must occur in a Powder Containment Booth or a Glovebox under negative pressure.

  • Liquid Handling: All mother liquors and aqueous washes must be treated as hazardous nitrosamine waste.

  • Decontamination (The "Kill Step"):

    • Surface Spills: Do not use bleach (can form chloramines). Use a solution of Sulfamic Acid (10% w/v) to destroy residual nitrite, followed by a reducing agent (e.g., Aluminum powder in NaOH) if N-nitroso destruction is required [1].

The Nitrite Quench System
  • Why it matters: Excess sodium nitrite (

    
    ) in the waste stream can spontaneously form toxic 
    
    
    
    gases upon acidification or react with amines in the waste tank to form new nitrosamines.
  • The Solution: You must quench the reaction mixture before workup using Sulfamic Acid .

    • Reaction:

      
      
      
    • Visual Cue: Vigorous bubbling (

      
       release) indicates active quenching. Cessation of bubbles indicates completion [2].
      

Module 2: The Optimized Scale-Up Protocol

This protocol is designed for a 1.0 kg scale batch, transitioning from standard lab-scale methods to a process-safe workflow.

Reaction Engineering
ParameterSpecificationRationale
Stoichiometry Indoline (1.0 eq) :

(1.1–1.2 eq) : HCl (2.5 eq)
Slight excess of nitrite ensures full conversion; excess acid prevents polymerization.
Temperature

to

(Dosing)
Nitrosation is exothermic. Higher temps (

) risk decomposition and side reactions.
Solvent System Water / Ethanol (1:1 v/v) or Water / Acetic AcidEthanol aids solubility of indoline but must be kept cold to prevent esterification byproducts.
Dosing Strategy Sub-surface addition of

(aq)
Prevents local concentration hotspots and

evolution at the surface.
Step-by-Step Workflow
  • Charge the reactor with Indoline and Water/HCl mixture. Cool to

    
    .
    
  • Dissolve

    
     in minimal water (approx 3M solution).
    
  • Dose the nitrite solution slowly over 2–4 hours. Critical: Monitor internal temp; do not exceed

    
    .
    
  • Stir for 1 hour post-addition.

  • IPC (In-Process Control): Check by TLC or HPLC. Target:

    
     residual Indoline.
    
  • Quench excess nitrite with Sulfamic Acid (added as solid or solution) until gas evolution stops.

  • Precipitate the product. 1-Nitrosoindoline is a solid (mp

    
    ). If using ethanol, add excess water to force precipitation.
    
  • Filter and wash with cold water.

Module 3: Visualizing the Process Logic

The following diagram illustrates the decision matrix for the synthesis and waste handling, ensuring no "live" nitrite enters the general waste stream.

G cluster_safety Safety Barrier Start Start: Indoline Charge Nitrosation Nitrosation (NaNO2 + HCl, <5°C) Start->Nitrosation Dosing (Exothermic) IPC IPC: Conversion Check Nitrosation->IPC IPC->Nitrosation Incomplete (<99%) Quench Quench Excess Nitrite (Sulfamic Acid) IPC->Quench Complete (>99%) Workup Precipitation & Filtration Quench->Workup N2 Gas Evolution Waste Liquor Treatment (Destruction) Workup->Waste Filtrate Product 1-Nitrosoindoline (Yellow Solid) Workup->Product Solids

Caption: Process flow for 1-nitrosoindoline synthesis highlighting the critical sulfamic acid quench step to prevent downstream nitrosamine formation in waste.

Module 4: Troubleshooting & FAQs

Category 1: Reaction Issues

Q: The temperature spiked to


 during nitrite addition. Is the batch ruined? 
  • Diagnosis: Rapid addition or insufficient jacket cooling.

  • Impact: Likely formation of impurities or partial denitrosation.[1]

  • Corrective Action: Stop addition immediately. Cool back to

    
    . Check HPLC for "C-nitrosation" byproducts (ring substitution) which occur at higher temperatures. If purity is 
    
    
    
    , proceed; otherwise, recrystallize from Ethanol/Water.

Q: My product is oiling out instead of precipitating as a solid.

  • Diagnosis: This is a common "Oiling Out" phenomenon, often due to residual solvent (Ethanol) or impurities lowering the melting point.

  • Corrective Action:

    • Seed it: Add a small crystal of pure 1-nitrosoindoline.

    • Cool it: Lower reactor temp to

      
      .
      
    • Dilute it: Add more ice-cold water to change the solvent ratio, forcing the hydrophobic solid out [3].

Category 2: Purity & Stability

Q: The product turned from yellow to dark orange/brown during drying.

  • Diagnosis: Thermal decomposition or light sensitivity.[2] N-nitroso compounds are heat labile.

  • Corrective Action: Dry in a vacuum oven at Max

    
     . Ensure the oven is dark or the trays are covered with foil. Avoid prolonged exposure to ambient light.
    

Q: I have residual starting material (Indoline) that won't react.

  • Diagnosis: The pH may have drifted too high (insufficient acid) or the nitrous acid decomposed.

  • Corrective Action: Ensure pH is

    
    . Add a fresh aliquot of 
    
    
    
    (0.1 eq). If the reaction stalls, do not force it with heat; the equilibrium is pH dependent.

Module 5: Mechanistic Insight

Understanding the mechanism helps predict failure points.

Mechanism NaNO2 NaNO2 + HCl HONO HONO (Nitrous Acid) NaNO2->HONO Acidification NO_plus NO+ (Nitrosonium Ion) HONO->NO_plus Dehydration Complex N-Nitroso Cation NO_plus->Complex Indoline Indoline (Nucleophile) Indoline->Complex Nucleophilic Attack Final 1-Nitrosoindoline Complex->Final -H+ (Deprotonation)

Caption: The nitrosation mechanism relies on the formation of the electrophilic Nitrosonium ion (


). Low acid concentration prevents 

formation, stalling the reaction.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for nitrosamine destruction using Aluminum/NaOH).
  • Google Patents. (1970). Treatment of sodium nitrite-containing boiler wastewater. US Patent 3506825. (Validates sulfamic acid quenching stoichiometry). Link

  • Organic Syntheses. (1925). N-Nitrosomethylaniline. Org. Synth. 1925, 4, 41. (Classic procedure illustrating N-nitrosation workup and stability). Link

  • National Institutes of Health (NIH). (2021). 1-Nitrosoindoline Compound Summary. PubChem.[3][4] Link

  • Occupational Safety and Health Administration (OSHA). N-Nitroso Compounds in Industry. Hazard Information Bulletins. Link

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 1-Nitrosoindoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate 1-Nitrosoindoline Quantification

The landscape of pharmaceutical quality control has been significantly shaped by the emergence of nitrosamine impurities as a major safety concern.[1][2][3] These compounds, many of which are classified as probable human carcinogens, can form during the synthesis, formulation, or storage of pharmaceutical products.[1][4] 1-Nitrosoindoline, a specific nitrosamine, falls under this umbrella of high-potency mutagenic impurities that demand rigorous control to ensure patient safety.

Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities.[2][3] The ICH M7 guideline addresses DNA-reactive impurities to limit potential carcinogenic risk, placing nitrosamines in a "cohort of concern" due to their high carcinogenic potency.[3] This necessitates the development and validation of highly sensitive and specific analytical methods to quantify 1-nitrosoindoline at trace levels, often in the parts-per-billion (ppb) range.[5][6] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a foundational requirement for regulatory submissions and ensuring product quality.[7][8]

This guide provides a comparative analysis of common analytical techniques for 1-nitrosoindoline quantification and presents a detailed framework for method validation, grounded in the principles of ICH Q2(R1) and recent updates.[7][9][10][11]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for 1-nitrosoindoline is a critical decision, balancing sensitivity, selectivity, and operational feasibility. The three primary methods employed for nitrosamine analysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, followed by detection using UV absorbance. For nitrosamines, this is often a cost-effective and accessible screening method.[12] However, its sensitivity and specificity can be limited, especially in complex drug product matrices where excipients might interfere with the analyte signal.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[5] It offers high sensitivity and is a regulatory-accepted method for many nitrosamines.[5][6] The use of a triple quadrupole mass spectrometer (GC-MS/MS) further enhances selectivity by reducing matrix interference.[6][14] A key consideration is that 1-nitrosoindoline must be sufficiently volatile and thermally stable to be amenable to GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[1][15][16] It couples the powerful separation capabilities of LC with the precise detection of tandem mass spectrometry, allowing for quantification at very low levels even in complex matrices.[17][18] This makes it ideal for confirmatory analysis and for methods requiring the lowest possible detection limits to meet stringent regulatory requirements.[4]

Performance Comparison of Analytical Techniques

The following table provides a high-level comparison of the typical performance characteristics of each technique for the quantification of 1-nitrosoindoline.

Parameter HPLC-UV GC-MS/MS LC-MS/MS
Principle Chromatographic separation & UV AbsorbanceChromatographic separation & Mass FragmentationChromatographic separation & Mass Fragmentation
Typical LOQ ~0.1 - 1 ppm (ng/mg)Low ppb (ng/g)[6]Sub-ppb to low ppb (ng/g)[15][16]
Selectivity Moderate; susceptible to matrix interference.High; MS/MS provides excellent specificity.[6]Very High; unparalleled for complex matrices.[15]
Throughput HighModerateModerate
Cost LowHighVery High
Primary Use Case Routine screening, process monitoring.Confirmatory analysis for volatile nitrosamines.Gold-standard for trace-level quantification and confirmation.[1]

The Pillars of Method Validation: ICH Q2(R1) Framework

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[7][8] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[7][11]

The core validation parameters for a quantitative impurity test like 1-nitrosoindoline quantification are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][19]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[8]

  • Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[8]

  • Accuracy: The closeness of test results to the true value.[7][20]

  • Precision: The degree of scatter between a series of measurements from the same sample. This includes:

    • Repeatability: Precision over a short interval with the same analyst and equipment.[21]

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[21]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.[22]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7][22]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

Logical Workflow for Method Validation

The validation process follows a logical sequence, starting from system suitability and specificity, and progressing through the quantitative performance characteristics.

G A Method Development & Optimization B System Suitability Testing (SST) A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ Determination D->G I Final Validation Report E->I F->I H Robustness G->H H->I

Caption: General workflow for analytical method validation.

Experimental Protocol: Validation of an HPLC-UV Method for 1-Nitrosoindoline

This section provides a detailed, step-by-step protocol for the validation of a hypothetical HPLC-UV method for quantifying 1-nitrosoindoline in a drug substance.

Assumed Target Limit: For this example, we assume a specification limit of 1.0 ppm for 1-nitrosoindoline in the drug substance. The LOQ should be significantly lower than this limit.

Materials and Equipment
  • HPLC system with a UV/Vis detector

  • Analytical column (e.g., C18, 250mm x 4.6mm, 5µm)

  • 1-Nitrosoindoline reference standard

  • Drug substance (and placebo, if for a drug product)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Volumetric flasks, pipettes, and analytical balance

Step-by-Step Validation Protocol

Step 1: Specificity

  • Causality: This is the foundational test to prove the method can distinguish 1-nitrosoindoline from other components in the sample matrix. Lack of specificity can lead to falsely elevated results.[19]

  • Procedure:

    • Inject a blank solution (diluent) to demonstrate no interfering peaks at the retention time of 1-nitrosoindoline.

    • Inject a solution of the drug substance to confirm no interference from the active ingredient.

    • Inject a solution of the 1-nitrosoindoline reference standard.

    • Prepare a spiked sample by adding a known amount of 1-nitrosoindoline to the drug substance solution.

    • Analyze the spiked sample and verify that the peak for 1-nitrosoindoline is spectrally pure (if using a Diode Array Detector) and well-resolved from any other peaks.

  • Acceptance Criteria: The 1-nitrosoindoline peak in the spiked sample should be free from interference from blank and drug substance components at its specific retention time. Resolution between the analyte peak and the closest eluting peak should be >2.0.

Step 2: Linearity and Range

  • Causality: Linearity demonstrates a predictable relationship between concentration and detector response, which is essential for accurate quantification. The range defines the boundaries of this relationship.[8]

  • Procedure:

    • Prepare a stock solution of 1-nitrosoindoline.

    • Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span from the LOQ to 150% of the specification limit (e.g., 0.2 ppm to 1.5 ppm).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.

Step 3: Accuracy

  • Causality: Accuracy confirms that the method provides results that are close to the true value, ensuring there is no systematic bias in the measurement.

  • Procedure:

    • Prepare spiked samples by adding 1-nitrosoindoline to the drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare three independent samples at each concentration level (a total of nine determinations).[7]

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for each level.

Step 4: Precision

  • Causality: Precision studies measure the random error of the method. Repeatability assesses performance in a single run, while intermediate precision assesses the method's consistency over time with different analysts or equipment.

  • Procedure:

    • Repeatability: Prepare six independent samples of the drug substance spiked with 1-nitrosoindoline at 100% of the specification limit. Analyze them on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 15%. The RSD for the combined results of repeatability and intermediate precision should also be within an appropriate limit (e.g., ≤ 20%).

Step 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Causality: Establishing the LOQ is critical to ensure the method is sensitive enough to reliably quantify 1-nitrosoindoline at or below the required reporting threshold.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of 1-nitrosoindoline. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a ratio of approximately 10:1.[19]

    • Confirmation: Prepare and analyze six independent samples at the determined LOQ concentration.

  • Acceptance Criteria: The accuracy (recovery) at the LOQ should be within 70-130%, and the precision (RSD) should be ≤ 25%.

Step 6: Robustness

  • Causality: This test demonstrates the method's reliability during normal usage by showing it is unaffected by minor operational changes.[7]

  • Procedure:

    • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).

    • Perform a series of experiments where these parameters are slightly varied (e.g., flow rate ±0.1 mL/min, temperature ±2°C).

    • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak area).

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions, demonstrating the method is robust.

Example Data Summary Table
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Resolution > 2.5No interference, Resolution > 2.0Pass
Linearity (r²) 0.998≥ 0.995Pass
Range 0.2 ppm - 1.5 ppmCovers 50% to 150% of spec limitPass
Accuracy (Recovery) 95.2% - 103.5%80% - 120%Pass
Precision (Repeatability RSD) 4.5%≤ 15%Pass
Precision (Intermediate RSD) 6.8%≤ 20%Pass
LOQ 0.2 ppm (S/N > 10)S/N ≥ 10, with acceptable accuracy/precisionPass
LOD 0.07 ppm (S/N > 3)S/N ≥ 3Pass

Confirmatory Method Selection and Validation

While a validated HPLC-UV method is suitable for routine screening, its limitations in selectivity may necessitate a more sophisticated confirmatory method, especially for out-of-specification (OOS) results or for final product release testing where absolute certainty is required. LC-MS/MS is the ideal choice for this purpose.

The decision to employ a confirmatory method is based on a risk assessment, considering the matrix complexity and the criticality of the measurement.

G node_proc node_proc A Sample Analysis Required B Routine Screening or In-Process Control? A->B C Final Release or OOS Investigation? B->C No D Use Validated HPLC-UV Method B->D Yes C->D No E Use Validated LC-MS/MS Method C->E Yes

Caption: Decision tree for selecting an analytical method.

The validation of an LC-MS/MS method follows the same ICH Q2(R1) principles but with additional considerations for the mass spectrometer, such as optimizing ion transitions (MRM), cone voltage, and collision energy to ensure maximum sensitivity and specificity.

Conclusion

The validation of an analytical method for the quantification of 1-nitrosoindoline is a rigorous, multi-faceted process that is non-negotiable for ensuring pharmaceutical product safety and regulatory compliance. The choice between a screening method like HPLC-UV and a confirmatory method like LC-MS/MS should be risk-based and justified by the intended purpose of the analysis. A thoroughly validated method, supported by comprehensive documentation, provides confidence in the quality of analytical data and ultimately protects patient health by ensuring that potent mutagenic impurities are controlled to acceptable levels.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). Available from: [Link]

  • OMCL. Nitrosamines by GC-MS/MS. (Version 1.0). Available from: [Link]

  • ResolveMass Laboratories Inc. Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (August 17, 2025). Available from: [Link]

  • Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (September 23, 2021). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (July 2015). Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (June 25, 2024). Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (June 1995). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (March 2024). Available from: [Link]

  • Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (October 22, 2025). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 17, 2021). Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (March 7, 2024). Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (December 4, 2025). Available from: [Link]

  • U.S. Food and Drug Administration. Recommended AI Limits for Certain Nitrosamine Impurities. (February 12, 2026). Available from: [Link]

  • Netpharmalab. Analysis of mutagenic impurities and nitrosamines in pharmaceuticals. Available from: [Link]

  • Cosmetic Ingredient Review. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (August 18, 2023). Available from: [Link]

  • ResolveMass Laboratories Inc. Nitrosamine Impurity Regulatory Limits: A Complete Guide. (August 17, 2025). Available from: [Link]

  • Ardena. Q&A with Ardena Experts: Nitrosamine Risk Assessment According to ICH M7. Available from: [Link]

  • Lin, C. H., et al. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 441-453. (2020). Available from: [Link]

  • Sreejith, V. G., et al. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research, 20(4), 225-232. (2021). Available from: [Link]

  • Sahoo, N. K., et al. Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. (2018). Available from: [Link]

  • Havery, D. C. Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. Journal of Analytical Toxicology, 14(3), 181-185. (1990). Available from: [Link]

  • Sharma, A., & Sharma, R. Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. (2013). Available from: [Link]

  • Perdana, F., et al. Optimization and Validation of RP-HPLC/UV Detection for Several Compounds Simultaneously in Semi-Purified Extract of White Tea. Rasayan Journal of Chemistry, 13(1), 10-21. (2020). Available from: [Link]

  • Ordoñez, E. Y., et al. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. (2015). Available from: [Link]

  • Pereira, G. F., et al. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of Pharmaceutical and Biomedical Analysis, 236, 115685. (2023). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. (2018). Available from: [Link]

  • IKEV. Validation of Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Fellion, Y., de Smedt, J., & Brudney, N. An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials. IARC Scientific Publications, (31), 435-443. (1980). Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Indoline Derivatives: Scrutinizing 1-Nitrosoindoline in Context

Author: BenchChem Technical Support Team. Date: February 2026

The indoline scaffold, a heterocyclic aromatic compound, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its structural versatility allows for modifications that can significantly tune its pharmacological profile, leading to the development of potent therapeutic agents.[2] This guide provides a comparative overview of the biological activities of various indoline derivatives, with a specific focus on the potential, yet largely uncharacterized, profile of 1-nitrosoindoline. While a direct experimental comparison is hampered by a lack of published data for 1-nitrosoindoline, this document will synthesize the known activities of related indoline compounds and provide the foundational experimental frameworks necessary for such a comparative assessment.

The Indoline Scaffold: A Foundation for Diverse Biological Functions

The indole nucleus and its reduced form, indoline, are central to the structure of many biologically active molecules, including essential amino acids like tryptophan and neurotransmitters like serotonin.[3] This inherent biocompatibility has made indoline derivatives a focal point for drug discovery, with research demonstrating their efficacy as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[4][5] The biological effects of these derivatives are highly dependent on the nature and position of their chemical substitutions.

Comparative Biological Activities of Substituted Indoline Derivatives

A survey of the scientific literature reveals a broad spectrum of biological activities for various indoline derivatives. The following sections summarize these findings, providing a baseline against which new derivatives like 1-nitrosoindoline can be compared.

Anticancer Activity

Numerous indoline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often target key pathways in cancer progression. For instance, some derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6] Others have been shown to inhibit specific kinases involved in cancer cell signaling or to act as antagonists for hormone receptors.[7] The anticancer potential of indole compounds is a significant area of research, with studies identifying derivatives that show efficacy against a range of human cancers.[8]

  • Example: A series of 1-sulfonyl indolines demonstrated significant cytotoxicity against four human cancer cell lines (HCT116, PC3, HepG2, and SK-OV-3) with IC50 values in the nanomolar range.[6] Another study found that a novel indoline derivative exhibited potent antiproliferative activity against various cancer cell lines, including those of esophageal squamous cell carcinoma, with IC50 values in the low micromolar range.[6]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Indoline derivatives have shown promise as anti-inflammatory agents, often by modulating the production of inflammatory mediators.[9] Several studies have demonstrated that substituted indolines can reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[7][10] The mechanism for this activity can involve the inhibition of enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.[8][11]

  • Example: Certain indoline derivatives with ester or amine substitutions at position 3 were found to reduce NO, TNF-α, and IL-6 at picomolar concentrations in activated macrophages.[10] Another study reported that novel indoline derivatives exhibited anti-inflammatory activity at concentrations significantly lower than that of unsubstituted indoline.[7][12][13]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases. The indole nucleus itself is known to be an effective antioxidant.[14] Various synthetic indole derivatives have been shown to possess potent antioxidant and radical scavenging properties.[14] These compounds can protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[15]

  • Example: A study on synthetic indole derivatives demonstrated their ability to protect lipids and proteins from peroxidation.[14] Another research paper reported that all synthesized compounds in a particular series of indoline derivatives showed significant protective effects against H₂O₂-induced cell death.[15]

Neuroprotective Effects

The neuroprotective potential of indole-based compounds is an area of growing interest. Given that oxidative stress and inflammation are major contributors to neurodegenerative diseases, the antioxidant and anti-inflammatory properties of indoline derivatives are highly relevant. Some indole derivatives have been shown to protect neuronal cells from excitotoxicity and apoptosis. The structural similarity of the indole nucleus to neuroactive molecules suggests that these compounds can interact with various receptors and signaling pathways in the central nervous system.

  • Example: Indole derivatives have been investigated for their ability to combat oxidative stress in the nervous system, which is implicated in conditions like ischemia/reperfusion injury. The neuroprotective effects of some derivatives are linked to their ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms.

The Enigma of 1-Nitrosoindoline: A Nitric Oxide Donor?

While specific biological data for 1-nitrosoindoline is scarce in publicly available literature, its chemical structure provides clues to its potential activity. The presence of a nitroso group (-N=O) attached to the indoline nitrogen suggests that it may function as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in a vast range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[6][12]

The biological effects of NO are highly concentration-dependent. At physiological levels, it often has protective and anti-inflammatory roles. However, excessive production of NO can contribute to inflammation and cellular damage. Therefore, compounds that can release NO, known as NO donors, have significant therapeutic potential but also require careful characterization.

Given the known properties of other N-nitroso compounds, it is plausible that 1-nitrosoindoline could exhibit biological activities mediated by the release of NO. This could translate to effects on vascular tone, platelet aggregation, and inflammatory pathways. However, without experimental data, this remains speculative. The potential toxicity associated with nitroso compounds also necessitates careful evaluation.

Experimental Framework for Comparative Analysis

To objectively compare the biological activity of 1-nitrosoindoline with other indoline derivatives, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for such an evaluation.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indoline derivatives (including 1-nitrosoindoline) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can then be determined.[3]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding treatment 4. Treat cells (24-72h) cell_seeding->treatment compound_prep 3. Prepare compound dilutions compound_prep->treatment mtt_add 5. Add MTT solution treatment->mtt_add incubation 6. Incubate (2-4h) mtt_add->incubation solubilization 7. Solubilize formazan incubation->solubilization read_plate 8. Read absorbance (570nm) solubilization->read_plate data_analysis 9. Calculate % viability & IC50 read_plate->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluating Antioxidant Capacity: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free-radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a pale yellow hydrazine derivative. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.

Experimental Protocol:

  • Sample Preparation: Prepare various concentrations of the indoline derivatives in a suitable solvent (e.g., ethanol or methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Add the DPPH solution to each sample concentration and a control (solvent only).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_reaction Reaction cluster_observation Observation DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant Antioxidant (AH) A_radical A• Antioxidant->A_radical - H• Color_change Purple to Yellow color change Absorbance_decrease Decrease in absorbance at 517nm Griess_Workflow start 1. Cell Culture & Treatment (e.g., LPS + Indoline Derivatives) collect_supernatant 2. Collect Supernatant start->collect_supernatant prepare_plate 3. Add Supernatant to 96-well plate collect_supernatant->prepare_plate add_griess 4. Add Griess Reagents prepare_plate->add_griess incubate 5. Incubate at RT add_griess->incubate read_absorbance 6. Measure Absorbance at 540nm incubate->read_absorbance analyze 7. Calculate Nitrite Concentration read_absorbance->analyze

Caption: Steps for quantifying nitric oxide production via the Griess assay.

Data Summary and Comparison

The following table summarizes the reported biological activities for various classes of indoline derivatives from the literature. This provides a comparative context for future studies on 1-nitrosoindoline.

Class of Indoline DerivativeBiological ActivityKey FindingsReference
1-Sulfonyl IndolinesAnticancerNanomolar IC50 values against multiple cancer cell lines.[6]
3-Substituted Indolines (Ester/Amine)Anti-inflammatoryReduction of NO, TNF-α, and IL-6 at picomolar concentrations.[10]
General Indoline DerivativesAntioxidantProtection against H₂O₂-induced cytotoxicity.[15]
Indole-based CompoundsNeuroprotectiveActivation of neuroprotective signaling pathways.
1-NitrosoindolineUnknown No experimental data available. -

Conclusion and Future Directions

The indoline scaffold is a remarkably versatile platform for the development of new therapeutic agents. While a substantial body of research highlights the anticancer, anti-inflammatory, antioxidant, and neuroprotective properties of various indoline derivatives, 1-nitrosoindoline remains a molecule of unknown biological potential. Its N-nitroso moiety suggests a possible role as a nitric oxide donor, a characteristic that could impart a unique pharmacological profile.

To elucidate the biological activity of 1-nitrosoindoline and enable a meaningful comparison with other indoline derivatives, a systematic experimental evaluation is imperative. The protocols detailed in this guide provide a clear and robust starting point for such an investigation. By employing standardized assays for cytotoxicity, antioxidant capacity, and anti-inflammatory effects, researchers can generate the critical data needed to understand the therapeutic potential and safety profile of this intriguing compound. The findings from such studies will not only fill a significant gap in our knowledge but could also pave the way for the development of novel indoline-based therapies.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • 1-Nitrosoindoline. PubChem. (n.d.). Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Molecular Structure.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules.
  • Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. The Hebrew University of Jerusalem.
  • Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry.
  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. (2025). European Journal of Medicinal Chemistry.
  • N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide. (2023). Molecules.
  • Horakova, L., & Svec, P. (n.d.). Indole derivatives as neuroprotectants. Ceska a Slovenska Farmacie.
  • Kleszczynska, H., Sarapuk, J., & Oswiecimska, M. (n.d.). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Current Topics in Biophysics.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Journal of Chemical Biology & Pharmaceutical Chemistry.
  • Indole alkaloid. Wikipedia. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). Molecules.
  • Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. (2010). Current Cancer Drug Targets.
  • Plant-Based Indole Alkaloids. (2021). Encyclopedia.
  • Design, synthesis and biological evaluation of indoline derivatives as multifunctional agents for the treatment of ischemic stroke. (n.d.).
  • DPPH Antioxidant Assay. G-Biosciences. (n.d.). Retrieved from [Link]

  • Nitric Oxide Griess Assay. (2019). Bio-protocol.
  • Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. (2023).
  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. (2022). Journal of Molecular Structure.
  • Antioxidant activity by DPPH assay: in vitro protocol. (2021).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Molecular Structure.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024).
  • Does anybody have the original protocol for NO estimation by Griess method? (2015).
  • Indole alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (n.d.). IntechOpen.
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025). Chemistry & Biodiversity.
  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). Journal of Pharmacology and Toxicology.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. (n.d.). Retrieved from [Link]

  • Synthesis, Characterizationand Evaluation of Anti-inflammatoryActivity of Novel Indoline Derivatives. (2016). Journal of Advances in chemistry.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024).
  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
  • Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). Frontiers in Pharmacology.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

Sources

A comparative study of different synthetic routes to 1-nitrosoindoline.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitrosoindoline (N-nitrosoindoline) is a critical intermediate in the synthesis of N-aminoindolines and various hydrazine-based pharmaceuticals. Its synthesis primarily relies on the electrophilic N-nitrosation of indoline (2,3-dihydro-1H-indole).

This guide compares three distinct synthetic methodologies:

  • Classical Aqueous Nitrosation: The industry standard using

    
     and mineral acid.
    
  • Heterogeneous "Green" Nitrosation: A solvent-free or solid-supported protocol using Trichloroisocyanuric acid (TCCA) and wet silica.

  • Organo-Nitrite Transnitrosation: A mild, homogeneous route using tert-butyl nitrite (TBN).

Verdict: While the Classical Route remains cost-effective for bulk synthesis, the Heterogeneous Route (TCCA) offers superior reaction kinetics (15 min vs. 2 hrs) and simplified workup, making it the preferred choice for high-throughput medicinal chemistry applications.

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting yield issues. All three routes converge on the generation of a nitrosonium ion (


)  or a nitrosonium-equivalent carrier, which acts as the electrophile attacking the nucleophilic nitrogen of the indoline.
Figure 1: General Mechanism of N-Nitrosation

The following diagram illustrates the pathway from the nitrosating agent to the final N-nitroso product.

G Reagent Nitrosating Agent (NaNO2/H+ or TBN) NO_Ion Active Electrophile (NO+ / N2O3) Reagent->NO_Ion Activation Intermediate N-Nitrosoammonium Intermediate NO_Ion->Intermediate Electrophilic Attack Indoline Indoline (Nucleophile) Indoline->Intermediate Product 1-Nitrosoindoline Intermediate->Product Deprotonation Proton H+ Intermediate->Proton

Caption: Mechanistic pathway for the N-nitrosation of indoline. The rate-determining step is typically the formation of the active nitrosonium species.

Comparative Analysis of Synthetic Routes

Method A: Classical Aqueous Nitrosation ( )

This is the traditional method utilized in most legacy patents. It relies on the in situ generation of nitrous acid (


).[1]
  • Reagents: Sodium Nitrite (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), Hydrochloric Acid (
    
    
    
    ), Water/Ice.[2]
  • Pros: Extremely low raw material cost; scalable to kilogram quantities.

  • Cons: Generates acidic aqueous waste; temperature sensitive (requires

    
     to prevent decomposition); risk of over-nitrosation or ring nitration if temperature spikes.
    
Method B: Heterogeneous Catalysis (TCCA / / Wet )

This method utilizes Trichloroisocyanuric acid (TCCA) as an oxidative promoter in the presence of wet silica gel.[3] It is a "Green Chemistry" alternative that operates under mild, heterogeneous conditions.

  • Reagents: TCCA,

    
    , Wet Silica Gel (
    
    
    
    ), Dichloromethane (
    
    
    ).
  • Pros: Very fast reaction (<20 mins); simple filtration workup (no aqueous extraction required); high purity.

  • Cons: TCCA is a strong oxidant (incompatibility with oxidizable functional groups); higher reagent cost.

Method C: Transnitrosation (tert-Butyl Nitrite)

Uses an organic nitrite ester to transfer the nitroso group. This is often performed solvent-free or in non-polar solvents.[4]

  • Reagents: tert-Butyl Nitrite (TBN), Solvent (optional).[5]

  • Pros: Homogeneous; neutral conditions (acid-free); suitable for acid-sensitive substrates.

  • Cons: TBN is expensive and thermally unstable; atom economy is lower due to the loss of tert-butanol.

Performance Comparison Table
MetricMethod A: Classical (

)
Method B: Heterogeneous (TCCA)Method C: Transnitrosation (TBN)
Yield 80 - 85%90 - 95% 85 - 92%
Reaction Time 1.5 - 3.0 Hours10 - 20 Minutes 0.5 - 1.0 Hour
Temperature

(Strict Control)
Room TemperatureRoom Temp to

Purification Extraction + RecrystallizationFiltration + EvaporationEvaporation (High boiling byproduct)
Scalability HighMedium (Solid handling)Low/Medium
Green Metric Low (Acidic Waste)High (Solid Waste) Medium (Organic Waste)

Detailed Experimental Protocols

Protocol 1: Heterogeneous Synthesis (Recommended for R&D)

Based on methodologies adapted from Zolfigol et al. and related solid-acid literature.

Materials:

  • Indoline (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.7 mmol)

  • Sodium Nitrite (

    
    ) (2.0 mmol)
    
  • Wet Silica Gel (

    
     = 1:1 w/w, 0.5 g)
    
  • Dichloromethane (

    
    ) (5 mL)
    

Procedure:

  • Preparation: Prepare wet silica gel by vigorously shaking silica gel (200-400 mesh) with deionized water in a 1:1 ratio.

  • Reaction: In a 25 mL round-bottom flask, add indoline (119 mg, 1 mmol), TCCA (162 mg), wet silica gel (0.5 g), and finely ground

    
     (138 mg). Add 5 mL of DCM.
    
  • Agitation: Stir the suspension magnetically at room temperature. The reaction is typically exothermic; ensure the vessel is not sealed tight to allow pressure release if mild off-gassing occurs.

  • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Conversion is usually complete within 15 minutes .

  • Workup: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the silica and cyanuric acid byproduct. Wash the pad with

    
     mL DCM.
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically pure 1-nitrosoindoline (yellow oil or solid).

Protocol 2: Classical Aqueous Synthesis (Recommended for Scale-up)

Standard procedure adapted from Vogel’s Textbook of Practical Organic Chemistry.

Materials:

  • Indoline (10 mmol)

  • Sodium Nitrite (12 mmol)

  • Hydrochloric Acid (2.5 M, 15 mL)

  • Urea (quenching agent)

Procedure:

  • Dissolution: Dissolve indoline (1.19 g) in 2.5 M

    
     (10 mL) in a 50 mL beaker. Cool the solution to 
    
    
    
    in an ice-salt bath.
  • Nitrosation: Dissolve

    
     (0.83 g) in water (3 mL). Add this solution dropwise to the indoline mixture over 20 minutes, maintaining the temperature below 
    
    
    
    .
  • Stirring: Stir for an additional 1-2 hours at

    
    . A yellow precipitate or oil will separate.
    
  • Quenching: Add a small amount of urea (~100 mg) to destroy excess nitrous acid (indicated by cessation of bubbling).

  • Workup: Extract with Dichloromethane (

    
     mL). Wash the organic layer with water, then brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water if necessary.

Decision Workflow: Choosing the Right Route

Use this logic map to select the optimal synthesis method for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale AcidSens Is Substrate Acid Sensitive? Scale->AcidSens No MethodA Method A: Classical (NaNO2/HCl) (Low Cost, High Waste) Scale->MethodA Yes Speed Is Speed/Throughput Critical? AcidSens->Speed No MethodC Method C: Transnitrosation (TBN) (Mild, Homogeneous) AcidSens->MethodC Yes Speed->MethodA No MethodB Method B: Heterogeneous (TCCA) (Fast, Clean Workup) Speed->MethodB Yes

Caption: Decision matrix for selecting the optimal N-nitrosation protocol based on scale and substrate properties.

Safety & Handling (Critical)

Warning: N-Nitroso compounds are a well-documented class of potent carcinogens. 1-Nitrosoindoline must be handled as a potential human carcinogen.

  • Containment: All reactions must be performed in a functioning chemical fume hood.

  • Decontamination: Glassware should be rinsed with a solution of sulfamic acid or bleach to destroy residual nitrosamines before washing.

  • PPE: Double gloving (Nitrile) and safety goggles are mandatory.

  • Regulatory: Consult local OSHA/EHS regulations regarding the generation and disposal of nitrosamine waste.

References

  • Heterogeneous Nitrosation (TCCA/NaNO2)

    • Zolfigol, M. A., et al. "Trichloroisocyanuric Acid/NaNO2 as a Novel Heterogeneous System for the N-Nitrosation of N,N-Dialkylamines under Mild Conditions." Synlett, 2003.
    • Source:

  • Transnitrosation (tert-Butyl Nitrite)

    • Chaudhary, P., et al. "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite."[5] Green Chemistry, 2016.

    • Source:

  • Classical Methodology & Safety

    • Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (N-Nitrosodimethylamine and related compounds)."[6]

    • Source:

  • General N-Nitrosation Reviews

    • Sridhar, M., et al. "N-Nitrosation of secondary amines: A review of recent developments."[1] Journal of Chemical Health Risks, 2023.[1]

    • Source:

Sources

How to accurately assess the purity of newly synthesized 1-nitrosoindoline.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 1-nitrosoindoline (CAS: 7633-57-0) presents a unique analytical challenge that frequently traps inexperienced chemists. Unlike standard organic intermediates, this compound exhibits two distinct physicochemical behaviors that compromise standard workflows: restricted N-N bond rotation (leading to rotamers) and thermal lability (leading to artifactual degradation).

This guide objectively compares High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR), and Gas Chromatography (GC).

The Bottom Line:

  • Primary Recommendation: HPLC-PDA is the gold standard for purity quantification, provided the method accounts for potential rotameric peak splitting.

  • Structural Validator: qNMR is essential for identity but requires elevated temperature protocols to resolve rotameric complexity.

  • Not Recommended: Standard GC-MS is discouraged for purity assessment due to high risks of on-column thermal denitrosation, which generates false "impurity" signals (indoline).

The Analytical Challenge: Rotamers & Instability

Before selecting a method, one must understand the molecular behavior of 1-nitrosoindoline.

The Rotamer Trap

The N-N bond in N-nitroso compounds possesses partial double-bond character due to resonance between the amine nitrogen lone pair and the nitroso oxygen. This restricts rotation, creating distinct syn (E) and anti (Z) isomers.

  • Impact: In NMR and HPLC, pure 1-nitrosoindoline often appears as two distinct species . A naive analysis will incorrectly flag the minor rotamer as an impurity.

Thermal Denitrosation

At temperatures exceeding 150°C (common in GC injector ports), the N-NO bond cleaves homolytically.

  • Reaction: 1-Nitrosoindoline

    
     Indoline + NO
    
    
    

Comparative Analysis of Methods

The following table summarizes the performance of analytical techniques specifically for 1-nitrosoindoline.

FeatureMethod A: HPLC-PDA (Recommended)Method B: qNMR (Validator)Method C: GC-MS (High Risk)
Accuracy High (>99.5%)High (with Internal Std)Low (Thermal Artifacts)
Specificity Excellent (UV spectrum confirmation)Excellent (Structural ID)Moderate
Linearity

N/AVariable
Artifact Risk LowNoneCritical (Denitrosation)
Rotamer Handling Peaks may split or broadenPeaks double at 25°CCoalesce (due to heat)
Throughput High (15 min/run)LowHigh

Detailed Experimental Protocols

Method A: HPLC-PDA (The Gold Standard)

This method utilizes a reverse-phase gradient to separate the target from its precursor (indoline) and potential over-oxidation byproducts (5-nitroindoline).

Causality: Acidic mobile phases are used to protonate the indoline impurity (enhancing solubility and peak shape) while keeping the neutral nitroso compound retained.

Protocol:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5%

      
       95% B (Linear ramp)
      
    • 12–15 min: 95% B (Wash)

    • 15.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (Photodiode Array).

    • Channel 1: 254 nm (General aromatics).

    • Channel 2: 340 nm (Specific for N-nitroso

      
       transition).
      
  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Self-Validating System (SST):

  • Resolution Check: Indoline (precursor) usually elutes earlier than 1-nitrosoindoline. Ensure Resolution (

    
    ) > 2.0.
    
  • Rotamer Check: If the main peak shows a "shoulder" or a split peak (e.g., at 8.2 min and 8.4 min), check the UV spectrum of both. If identical, integrate them together as the product.

Method B: High-Temperature qNMR

Standard


H NMR at room temperature (

C) will show broadened or doubled peaks for the aromatic ring protons and the methylene protons of the indoline ring.

Causality: Heating the sample increases the rate of N-N bond rotation. Once the rotation rate exceeds the NMR timescale, the distinct rotamer signals coalesce into sharp, single averages, allowing for accurate integration against an internal standard.

Protocol:
  • Solvent: DMSO-

    
     (High boiling point prevents evaporation).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (weighed precisely).

  • Temperature: Set probe to 333 K (60°C) .

  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for quantitation).
    • Scans: 16–32.

    • Pulse Angle: 90°.

Data Interpretation:

  • At 60°C, the methylene protons (C2 and C3 positions) should appear as sharp triplets/multiplets.

  • Calculate purity using the molar ratio formula:

    
    
    

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the decision process to avoid thermal artifacts.

PurityAssessment Start Start: Newly Synthesized 1-Nitrosoindoline InitialCheck Initial Check: Is sample solid? Start->InitialCheck MeltingPoint Melting Point Test (Target: 54-55°C) InitialCheck->MeltingPoint Yes TechniqueSelect Select Quantitation Method MeltingPoint->TechniqueSelect GCMS GC-MS Analysis TechniqueSelect->GCMS Avoid HPLC HPLC-PDA Analysis (Reverse Phase) TechniqueSelect->HPLC Primary NMR qNMR Analysis (Variable Temp) TechniqueSelect->NMR Validation ThermalRisk CRITICAL FAILURE: Thermal Denitrosation (N-NO cleavage) GCMS->ThermalRisk UVCheck Check UV Spectrum (254nm & 340nm) HPLC->UVCheck FinalPurity Accurate Purity % NMR->FinalPurity Coalesced Peaks FalseResult Result: False High Indoline Impurity ThermalRisk->FalseResult RotamerCheck Peak Splitting? UVCheck->RotamerCheck SumPeaks Sum Areas of Isomers RotamerCheck->SumPeaks Yes (Shoulder/Split) RotamerCheck->FinalPurity No (Single Peak) SumPeaks->FinalPurity

Caption: Decision matrix highlighting the risks of GC-MS and the logic flow for handling rotamers in HPLC.

Diagram 2: The Rotamer Mechanism

Understanding why the peaks split is crucial for accurate integration.

Rotamers Syn Syn-Rotamer (E) (Oxygen syn to C7) Barrier Restricted Rotation Barrier ~23 kcal/mol Syn->Barrier Slow Exchange at 25°C ObsNMR NMR (25°C): Two Sets of Peaks Syn->ObsNMR ObsHPLC HPLC: Peak Broadening or Splitting Syn->ObsHPLC Anti Anti-Rotamer (Z) (Oxygen anti to C7) Anti->ObsNMR Barrier->Anti

Caption: Mechanistic view of N-N bond rotation causing signal doubling in analytical data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24274, 1-Nitrosoindoline. Retrieved from [Link]

  • Peyrot, F., et al. (2006). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt.[1] Chemical Research in Toxicology.[1][2] Retrieved from [Link]

  • Rehfeld, C., et al. (2000).Rotational Barriers of N-Nitrosoamines. Journal of Physical Organic Chemistry.
  • European Medicines Agency (2020). Nitrosamine impurities in human medicinal products. (Guidance on HPLC methods for nitrosamines). Retrieved from [Link]

Sources

Cross-Validation Techniques for 1-Nitrosoindoline: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation framework for 1-nitrosoindoline , a compound of significant interest in both organic synthesis (as a precursor to aminoindoles) and pharmaceutical safety (as a potential nitrosamine impurity).

Unlike generic reagents, N-nitroso compounds require rigorous multi-modal validation due to their photosensitivity, potential mutagenicity, and analytical challenges (e.g., isobaric interference). This guide compares the primary validation methodologies—Analytical, Biological, and Computational—to establish a self-validating experimental protocol.

Executive Summary: The Necessity of Cross-Validation

1-Nitrosoindoline (CAS 7633-57-0) is an N-nitroso derivative of indoline. While structurally similar to potent carcinogens like N-nitrosodiethylamine (NDEA), its toxicological profile differs, necessitating precise experimental differentiation.

  • The Problem: Single-method reliance often leads to false positives (due to matrix interference in UV-HPLC) or false negatives (due to improper metabolic activation in Ames tests).

  • The Solution: A "Triangulated Validation" approach combining Orthogonal Analytics (LC-MS + GC-MS) with Enhanced Biological Assays.

Analytical Cross-Validation: Detecting the "Invisible"

The first pillar of validation is confirming identity and purity. 1-nitrosoindoline is liable to photolytic denitrosation, making standard HPLC unreliable without mass spectrometric confirmation.

Comparison of Analytical Methodologies
FeaturePrimary Method: LC-MS/MS (QqQ) Alternative A: GC-MS (EI) Alternative B: HPLC-UV (PDA)
Principle Electrospray Ionization (ESI+) with MRMElectron Impact IonizationUV Absorbance (254/350 nm)
Sensitivity (LOD) High (0.1–1.0 ng/mL)Moderate (10–50 ng/mL)Low (1–10 µg/mL)
Specificity Excellent (Mass transition specific)Good (Fragment fingerprint)Poor (Co-elution risk)
Thermal Stability High (Ambient ionization)Low (Risk of in-port degradation)High
Validation Role Quantification Standard Orthogonal Confirmation Routine Purity Check
Expert Insight: The Thermal Degradation Trap

Causality: N-nitroso compounds have weak N-N bonds. In GC-MS, high injector temperatures (>200°C) can cause on-column denitrosation, converting 1-nitrosoindoline back to indoline. Protocol Adjustment: If using GC-MS for cross-validation, use Cold On-Column Injection or derivatization (e.g., with PFBBr) to stabilize the analyte.

Diagram: Analytical Validation Workflow

AnalyticalValidation Sample Crude 1-Nitrosoindoline Sample HPLC_UV HPLC-UV (Screening) Check Purity >95% Sample->HPLC_UV LC_MS LC-MS/MS (Primary) Confirm [M+H]+ 149 > 119 HPLC_UV->LC_MS Pass GC_MS GC-MS (Orthogonal) Confirm Fragment m/z 118 LC_MS->GC_MS Ambiguous? NMR 1H-NMR (Structural) Confirm Rotamers LC_MS->NMR Quantified Result Validated Identity GC_MS->Result NMR->Result

Figure 1: Decision tree for analytical cross-validation. Note the use of GC-MS only as an orthogonal check due to thermal instability risks.

Biological Cross-Validation: Assessing Mutagenicity

Validating the biological activity of 1-nitrosoindoline is critical, especially for pharmaceutical applications. Standard Ames tests often fail for nitrosamines due to species-specific metabolic activation requirements.

Comparison of Mutagenicity Assays[1][2]
Assay TypeEnhanced Ames Test (EAT) Standard Ames Test In Silico (QSAR)
Mechanism Bacterial reverse mutation + Hamster S9 Bacterial reverse mutation + Rat S9Structure-Activity Relationship
Sensitivity for Nitrosamines High (Hamster CYP2E1 activates nitrosamines efficiently)Low (Rat S9 often yields false negatives)Variable (Depends on training set)
Throughput Low (Weeks)Low (Weeks)High (Seconds)
Validation Role Gold Standard Screening (Insufficient alone) Early Prediction
Protocol: The Enhanced Ames Test (EAT)

To cross-validate negative results from a standard Ames test, you must use the EAT protocol.

  • Strains: S. typhimurium TA1535 and E. coli WP2 uvrA (sensitive to nitrosamines).[1][2]

  • Activation: Use 30% Hamster Liver S9 (instead of the standard 4-10% Rat S9). Hamster liver is richer in CYP2E1, the enzyme responsible for activating the N-nitroso group.

  • Pre-incubation: Incubate bacteria + S9 + 1-nitrosoindoline for 30 minutes before plating. This maximizes metabolic conversion.

Synthetic & Stability Cross-Validation

Experimental results involving 1-nitrosoindoline are often compromised by its light sensitivity (photolability).

  • The "Dark" Control: All experiments must include a "Dark Control" (wrapped in foil) vs. an "Exposed" sample.

  • Reaction Monitoring:

    • Synthesis: Indoline + NaNO2/HCl

      
       1-Nitrosoindoline.
      
    • Validation: Monitor the disappearance of the N-H signal in IR (

      
      ) and the appearance of the N=O stretch (
      
      
      
      ).
    • Rotamer Check: In NMR (

      
      ), 1-nitrosoindoline exists as a mixture of syn and anti rotamers. Do not mistake these split peaks for impurities. Validation:  Run High-Temperature NMR (
      
      
      
      ); the peaks should coalesce if they are rotamers.
Diagram: Stability & Degradation Pathways

Stability NI 1-Nitrosoindoline (Target) Light UV Light (hν) NI->Light Acid Acid Hydrolysis (H+) NI->Acid Indoline Indoline (Denitrosated) Light->Indoline NO NO Radical Light->NO Fischer Fischer-Hepp Rearrangement Acid->Fischer Nitro 5-Nitrosoindoline (C-Nitroso Isomer) Fischer->Nitro Migration to C5

Figure 2: Degradation pathways. Cross-validation must distinguish between denitrosation (to Indoline) and rearrangement (to C-nitroso isomers).

Detailed Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 1-nitrosoindoline with high specificity, avoiding false positives from indoline.

Reagents:

  • Standard: 1-Nitrosoindoline (>98% purity, NMR validated).

  • Internal Standard: 1-Nitrosoindoline-d4 (or N-nitrosodiethylamine-d10 if unavailable).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3]

Step-by-Step Workflow:

  • Sample Prep: Dissolve sample in Methanol protected from light (amber vials). Filter through 0.22 µm PTFE.

  • LC Conditions: C18 Column (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm. Gradient: 5% B to 95% B over 5 min.

  • MS Parameters (ESI+):

    • Precursor Ion:

      
       149.1 
      
      
      
    • Quantifier Transition:

      
       (Loss of NO, 
      
      
      
      ).
    • Qualifier Transition:

      
       (Tropylium-like ion from indoline core).
      
  • Data Validation:

    • Calculate the ratio of Quantifier/Qualifier ions. It must match the reference standard within

      
      .
      
    • Self-Check: If the ratio deviates, check for co-eluting impurities or thermal degradation in the source.

References

  • Analytical Methods for Nitrosamines

    • US FDA.[2][4] "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

  • Enhanced Ames Test Protocols

    • Lhasa Limited. "Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study." Lhasa Limited Blog, 2025. Link

  • Chemical Properties of 1-Nitrosoindoline

    • PubChem.[5] "1-Nitrosoindoline Compound Summary." National Library of Medicine, 2024. Link

  • Mutagenicity of Nitrosamines

    • Ponting, D.J., et al. "Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2024.[1] Link

  • General Cross-Validation Theory

    • Refaeilzadeh, P., et al. "Cross-Validation."[6][7][8][9] Encyclopedia of Database Systems, 2009. Link

Sources

A literature-based comparison of the physicochemical properties of 1-nitrosoindoline.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Chemical Biology

As a Senior Application Scientist, this guide provides a comprehensive analysis of the physicochemical properties of N-nitrosoindoline, a heterocyclic N-nitrosamine. Understanding these properties is paramount for applications ranging from mechanistic toxicology to its potential use as a research tool in chemical biology. This document synthesizes available literature data, compares N-nitrosoindoline with relevant analogues, and details the experimental protocols necessary for their validation.

Introduction: The Significance of Physicochemical Properties for N-Nitrosoindolines

N-nitrosoindoline belongs to the broader class of N-nitrosamines, a group of compounds of significant interest due to their presence in various environmental and dietary sources and their well-documented biological activities. The indoline scaffold, a bicyclic aromatic amine, imparts a unique structural rigidity and electronic profile compared to more flexible, aliphatic nitrosamines. The physicochemical properties of N-nitrosoindoline, such as its stability, solubility, and lipophilicity, are critical determinants of its behavior in both chemical and biological systems. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and potential as a pharmacological agent or toxicant.

This guide will focus on a comparative analysis of N-nitrosoindoline against two well-characterized cyclic nitrosamines: N-nitrosopyrrolidine and N-nitrosopiperidine. This comparison will highlight the influence of the fused benzene ring in the indoline structure on the compound's overall properties.

Comparative Analysis of Physicochemical Properties

The following table summarizes key physicochemical data for N-nitrosoindoline and its selected analogues, based on available literature.

PropertyN-NitrosoindolineN-NitrosopyrrolidineN-NitrosopiperidineRationale for Comparison
Molecular Weight ( g/mol ) 148.16100.12114.14Baseline for structural comparison.
logP (Octanol-Water Partition Coefficient) ~1.5 (estimated)-0.270.35Indicates relative lipophilicity and potential for membrane permeability.
Aqueous Solubility Low (predicted)MiscibleSolubleCrucial for bioavailability and formulation.
Chemical Stability Moderate; sensitive to UV light and strong acids.Decomposes in UV light and acidic conditions.Decomposes in UV light and acidic conditions.Determines handling, storage, and biological half-life.
pKa Not well-documented; expected to be non-ionizable under physiological pH.Not applicable (non-ionizable).Not applicable (non-ionizable).Influences solubility and interaction with biological targets.

Note: Experimental data for N-nitrosoindoline is sparse in the literature. Some values are estimated based on its structure and comparison with related compounds.

The fused aromatic ring in N-nitrosoindoline is expected to increase its lipophilicity (higher logP) and decrease its aqueous solubility compared to the more simple cyclic structures of N-nitrosopyrrolidine and N-nitrosopiperidine. This has significant implications for its biological activity, potentially leading to greater membrane association and a different ADME profile.

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Determination of Lipophilicity (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, providing a widely accepted measure of lipophilicity.

Workflow for logP Determination

prep Prepare saturated n-octanol and water phases dissolve Dissolve N-nitrosoindoline in one phase (e.g., water) prep->dissolve mix Combine phases in a flask and shake vigorously dissolve->mix separate Allow phases to separate via centrifugation mix->separate sample Sample both aqueous and octanol phases separate->sample analyze Quantify concentration in each phase via UV-Vis or HPLC sample->analyze calculate Calculate logP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium.

  • Standard Solution: Prepare a stock solution of N-nitrosoindoline in the aqueous phase at a known concentration.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the flask at a constant temperature for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of N-nitrosoindoline, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality and Expertise: The choice of the shake-flask method, as standardized by OECD Guideline 107, provides a "gold standard" for logP determination. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would affect the final concentration measurements. The use of HPLC for quantification is preferred for its high sensitivity and ability to separate the parent compound from any potential degradation products.

Assessment of Chemical Stability

The stability of N-nitrosamines is a critical parameter, particularly their susceptibility to degradation by UV light and acidic conditions.

Protocol for Photostability Assessment:

  • Solution Preparation: Prepare a solution of N-nitrosoindoline in a relevant solvent (e.g., water or methanol) at a known concentration.

  • Exposure: Expose the solution to a controlled UV light source (e.g., 254 nm or 365 nm) for specific time intervals. A control sample should be kept in the dark under the same conditions.

  • Analysis: At each time point, analyze the samples by HPLC to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of remaining N-nitrosoindoline against time to determine its degradation kinetics.

Protocol for Acid Stability Assessment:

  • Solution Preparation: Prepare solutions of N-nitrosoindoline in buffers of varying pH (e.g., pH 1, 3, 5).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Analysis: At various time points, neutralize an aliquot of each solution and analyze by HPLC to quantify the parent compound.

  • Data Interpretation: Determine the half-life of the compound at each pH to assess its stability in acidic environments.

Trustworthiness: These protocols incorporate a self-validating system by including a control group (dark sample for photostability) and by analyzing samples at multiple time points to establish degradation kinetics rather than relying on a single endpoint.

Synthesis and Spectroscopic Characterization

The most common route for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine. For N-nitrosoindoline, this involves the reaction of indoline with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Synthetic Workflow

indoline Indoline reaction Nitrosation Reaction indoline->reaction nitrite Sodium Nitrite (NaNO2) nitrite->reaction acid Acidic Conditions (e.g., HCl) acid->reaction product N-Nitrosoindoline reaction->product purification Purification (e.g., Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis and characterization of N-nitrosoindoline.

Characterization of the final product is crucial to confirm its identity and purity. This is typically achieved through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-N=O stretching vibration.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The physicochemical properties of N-nitrosoindoline, when compared to simpler cyclic nitrosamines, are significantly influenced by its fused aromatic ring. This leads to predicted higher lipophilicity and lower aqueous solubility, which have profound implications for its biological behavior. The experimental protocols detailed in this guide provide a framework for the robust and reproducible determination of these critical parameters. A thorough understanding of these properties is essential for any researcher working with this compound, whether in the context of toxicology, drug design, or as a chemical probe.

References

  • Title: Partition coefficients of N-nitrosamines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Photochemical Decomposition of N-Nitrosamines Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Publish Comparison Guide: Validating the Mechanism of 1-Nitrosoindoline Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative analysis of the experimental methods used to validate the acid-catalyzed decomposition mechanism of 1-nitrosoindoline. It is designed for senior researchers requiring actionable protocols and mechanistic depth.

Topic: Mechanistic Validation of 1-Nitrosoindoline Acid-Catalyzed Decomposition Primary Focus: Distinguishing Fischer-Hepp Rearrangement from Denitrosation Audience: Synthetic Chemists, Kineticists, and Pharmaceutical Impurity Specialists

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

1-Nitrosoindoline (1-NI) represents a critical model system for understanding the stability of cyclic


-nitrosamines, a class of compounds with significant mutagenic potential (NDSRIs). In acidic media, 1-NI does not simply degrade; it undergoes a competitive bifurcation between two distinct mechanistic pathways:
  • Fischer-Hepp Rearrangement: An intramolecular migration of the nitroso group to the C-5 position, yielding 5-nitrosoindoline.

  • Denitrosation: The hydrolytic cleavage of the N-N bond, releasing free indoline and a nitrosating agent (NO

    
     equivalent).
    

Validating which pathway dominates under specific conditions requires a multi-faceted experimental approach. This guide compares the three primary validation methodologies: UV-Vis Spectrophotometry , In Situ NMR Spectroscopy , and Isotopic Labeling (KIE) , providing the evidence needed to confirm the rate-determining step (RDS).

The Proposed Mechanism (To Be Validated)

The consensus mechanism involves rapid equilibrium protonation of the nitroso oxygen, followed by a rate-limiting step that dictates the product distribution.

DecompositionMechanism Figure 1: Bifurcation of 1-Nitrosoindoline Decomposition Pathways NI 1-Nitrosoindoline (Reactant) H_NI Protonated Intermediate (N-N=O-H+) NI->H_NI +H+ (Fast, Eq) Sigma Sigma Complex (Wheland Int.) H_NI->Sigma k_rearrange (Intramolecular) Prod_Denitro Indoline + HNO2 (Denitrosation) H_NI->Prod_Denitro k_denitro (+Nu- / H2O) Prod_Rearrange 5-Nitrosoindoline (Fischer-Hepp Product) Sigma->Prod_Rearrange -H+

Figure 1: The competitive pathways for 1-nitrosoindoline decomposition.[1][2][3][4][5][6][7][8][9][10][11] Validation aims to quantify


 vs 

.

Comparative Analysis of Validation Methods

To rigorously validate the mechanism, one must move beyond simple product isolation. The following table compares the utility of key experimental techniques.

Table 1: Comparative Utility of Validation Methodologies
FeatureMethod A: UV-Vis Kinetics Method B: In Situ 1H-NMR Method C: Solvent KIE (

)
Primary Output Rate constants (

), Activation Energy (

)
Structural evolution, Product ratiosProton involvement in RDS
Sensitivity High (

M range)
Moderate (

M range)
N/A (Ratio derived from A/B)
Mechanistic Insight Quantifies acid-dependence (Hammett acidity)Proves intramolecularity (via crossover)Distinguishes A1 vs A-S_E2 mechanisms
Throughput High (Rapid scanning)Low (Long acquisition times)Moderate
Limitation Cannot identify intermediates directlySolvent suppression issues in non-deuterated acidsRequires high purity reagents
In-Depth Technical Analysis
Method A: UV-Vis Spectrophotometry (The Kinetic Workhorse)

Why use it: 1-Nitrosoindoline has a distinct absorption band (


 nm) due to the 

transition of the nitroso group. The rearranged product (5-nitrosoindoline) absorbs intensely in the visible region (green/blue,

nm as the oxime tautomer in base or quinoid in acid). Causality: By monitoring the disappearance of the reactant and appearance of the product simultaneously, you can confirm the reaction order and detect the presence of long-lived intermediates (isosbestic points).
Method B: In Situ NMR & Crossover Experiments

Why use it: To validate the Fischer-Hepp mechanism, one must prove the nitroso group migration is intramolecular. Validation Logic: If the reaction is intermolecular (denitrosation


 free NO


renitrosation), adding a "trap" (like a different nucleophilic arene) would result in cross-nitrosation. In situ NMR allows you to track the specific migration of the nitroso group without disrupting the equilibrium.
Method C: Solvent Kinetic Isotope Effects (KIE)

Why use it: To determine if the proton transfer is rate-limiting.[12] Validation Logic:

  • Normal KIE (

    
    ):  Suggests proton transfer is part of the rate-determining step (RDS).
    
  • Inverse/Unity KIE (

    
    ):  Suggests rapid equilibrium protonation followed by a rate-limiting rearrangement (A1 mechanism). For Fischer-Hepp, an inverse effect is often observed because the concentration of the protonated species is higher in 
    
    
    
    (due to
    
    
    being a stronger acid in
    
    
    relative to substrate basicity).

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the data should be rejected.

Protocol 1: Kinetic Determination via UV-Vis Spectrophotometry

Objective: Determine the pseudo-first-order rate constant (


) and acid dependence.

Reagents:

  • 1-Nitrosoindoline (Recrystallized, purity >99%).

  • Sulfuric acid or Perchloric acid solutions (0.5 M to 5.0 M).

  • Thermostated UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow:

  • Baseline Correction: Blank the spectrophotometer with the specific acid concentration used.

  • Stock Preparation: Dissolve 1-NI in a minimal amount of methanol or acetonitrile (final organic solvent < 2% v/v).

  • Initiation: Inject 20

    
    L of stock into 2.0 mL of thermostated acid in the cuvette. Rapidly mix.
    
  • Acquisition: Scan from 250 nm to 500 nm every 30 seconds.

  • Self-Validation Check (Isosbestic Points):

    • Criterion: Sharp isosbestic points must be maintained throughout the reaction.

    • Failure Mode: If isosbestic points drift, it indicates a competing side reaction (e.g., oxidative degradation) or secondary decomposition of the product.

Protocol 2: 15N-Labeling Crossover Experiment (NMR)

Objective: Confirm Intramolecular Migration (Fischer-Hepp validity).

Reagents:

  • 1-Nitrosoindoline (

    
    N-natural abundance).
    
  • 2-Methylindole (Trap).

  • Na

    
    NO
    
    
    
    (for generating
    
    
    N-labeled trap or reactant if preferred).
  • Deuterated Solvent: CD

    
    OD / DCl mixture.
    

Workflow:

  • Setup: Prepare an NMR tube containing 1-Nitrosoindoline (10 mM).

  • Addition of Trap: Add 5 equivalents of 2-methylindole (a highly reactive trap for free NO

    
    ).
    
  • Reaction Trigger: Add DCl to initiate the rearrangement.

  • Monitoring: Acquire

    
    H and 
    
    
    
    N NMR spectra at intervals.
  • Interpretation:

    • Intramolecular (Valid Fischer-Hepp): Product is exclusively 5-nitrosoindoline. No nitrosated 2-methylindole is observed.

    • Intermolecular (Denitrosation pathway): Significant formation of 3-nitroso-2-methylindole indicates free NO

      
       leakage.
      

Data Synthesis & Visualization

Expected Results for Mechanistic Confirmation
ParameterFischer-Hepp DominantDenitrosation Dominant
Hammett Plot (

vs

)
Linear, slope

(Protonation dependent)
Linear, slope varies with

Trap Effect (Azide/Indole) No rate suppression; No trap nitrosationRate suppression (common ion effect) or Trap nitrosation
Solvent KIE (

)
Inverse (

)
(Pre-equilibrium protonation)
Normal (

)
(if proton transfer is RDS)
Activation Entropy (

)
Negative (Ordered transition state)Near Zero or Positive (Dissociative)
Experimental Logic Flow

Use the following logic gate to interpret your experimental results.

ValidationLogic Figure 2: Decision Tree for Mechanistic Validation Start Start Validation AcidDep Test Acid Dependence (Plot log k vs -H0) Start->AcidDep SlopeCheck Is Slope ~ 1.0? AcidDep->SlopeCheck TrapStudy Run Trap Study (Add Sodium Azide) SlopeCheck->TrapStudy Yes Concl_Denitro Mechanism Confirmed: Denitrosation SlopeCheck->Concl_Denitro No (Slope < 0.5) TrapResult Does Rate Decrease? TrapStudy->TrapResult KIE Measure Solvent KIE (k_H2O / k_D2O) TrapResult->KIE No TrapResult->Concl_Denitro Yes (Mass Action) KIEResult Value? KIE->KIEResult Concl_FH Mechanism Confirmed: Fischer-Hepp Rearrangement KIEResult->Concl_FH Inverse (<1.0) KIEResult->Concl_Denitro Normal (>1.0)

Figure 2: Logical workflow for distinguishing between rearrangement and denitrosation mechanisms.

References

  • Williams, D. L. H. (1982).[13] Nitrosation and Nitrosamines. In The Chemistry of Functional Groups. Wiley.[14][15]

  • Loeppky, R. N., & Shi, J. (2008). N-nitrosotolazoline: decomposition studies of a typical N-nitrosoimidazoline. Chemical Research in Toxicology, 21(2), 308-318.

  • Fischer, O., & Hepp, E. (1886).[13][14][15][16] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[14]

  • Casado, J., Castro, A., Leis, J. R., Mosquera, M., & Peña, M. E. (1985). Acid-catalyzed decomposition of N-nitroso-N-methylaniline: Denitrosation vs rearrangement. Journal of the Chemical Society, Perkin Transactions 2, 1859-1864.

  • Biggs, I. D., & Williams, D. L. H. (1975). Solvent isotope effects in the acid-catalysed rearrangement of N-nitroso-N-methylaniline. Journal of the Chemical Society, Perkin Transactions 2, 691-694.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Indoline, 1-nitroso-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-nitrosoindoline. As a member of the N-nitroso compound family, 1-nitrosoindoline requires meticulous handling due to the potential health risks associated with this class of chemicals. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting our commitment to providing value and expertise beyond the product itself.

The Critical Importance of Proper N-Nitroso Compound Disposal

N-nitroso compounds, often referred to as nitrosamines, are a class of chemicals that are frequently classified as probable or anticipated human carcinogens by regulatory bodies like the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[1][2] Many are also suspected of causing genetic defects. The inherent risk profile of these compounds means that their disposal is not merely a matter of laboratory hygiene but a critical component of a comprehensive safety protocol. Improper disposal, such as discharge into the environment, is strictly prohibited and can pose a serious threat to human health and ecosystems.[3][4][5]

The foundation of safe disposal lies in the "cradle-to-grave" principle of hazardous waste management, where the generator of the waste is responsible for its safe handling from creation to final disposal.[6] This guide provides the procedural framework to meet that responsibility.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the associated hazards is paramount. Given the data on related N-nitroso compounds, 1-nitrosoindoline should be handled as a substance that is potentially toxic, mutagenic, and carcinogenic.

Essential Personal Protective Equipment (PPE):

Your first line of defense is a physical barrier. The following PPE is mandatory when handling 1-nitrosoindoline waste.[1][7][8]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against accidental splashes and aerosol exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A lab coat or impervious clothing.Protects skin and personal clothing from contamination.
Respiratory Protection A full-face respirator may be required if exposure limits are exceeded or if there is a risk of aerosolization.[3][9]N-nitroso compounds can be hazardous upon inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to collecting, storing, and preparing 1-nitrosoindoline for final disposal.

Step 1: Waste Segregation and Containment

Proper containment is crucial to prevent cross-contamination and ensure safe handling. Never mix hazardous waste with non-hazardous trash.

  • Liquid Waste (Pure 1-nitrosoindoline, solutions, and rinsates):

    • Designate a specific, leak-proof container for all 1-nitrosoindoline liquid waste.[10] The container must be chemically compatible and have a tightly sealing cap.

    • Leave a minimum of 5% headspace in the container to allow for vapor expansion.[10]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Solid Waste (Contaminated labware, PPE, and spill media):

    • Collect all contaminated solid materials (e.g., gloves, wipes, pipette tips, absorbent pads) immediately after use.

    • Place these materials into a sturdy, transparent plastic bag.

    • Double-bag the waste to ensure containment, securely sealing each bag.[4][12]

Step 2: Labeling of Hazardous Waste

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Affix a "HAZARDOUS WASTE" label to every waste container (both liquid and solid).[4]

  • Clearly write the full chemical name: "1-nitrosoindoline ".

  • Indicate the date when the waste was first added to the container (the "generation date").[4]

  • List all constituents of the waste mixture, if applicable.

Step 3: Decontamination of Work Areas and Glassware

Surfaces and reusable equipment must be thoroughly decontaminated to prevent residual exposure.

  • Recommended Decontamination Solutions:

    • Acidic Hydrolysis: A solution of hydrobromic acid (HBr) in glacial acetic acid has been shown to effectively destroy nitrosamines by hydrolyzing the N-nitroso bond.[13]

    • UV Degradation: N-nitrosamines are susceptible to degradation by ultraviolet (UV) light.[13][14] This can be a viable option for decontaminating surfaces, though its efficacy depends on the intensity and duration of exposure.

    • 5% Acetic Acid Wash: For general surface cleaning after handling related compounds, a wash with 5% acetic acid has been recommended.[15]

  • Decontamination Procedure:

    • Prepare your chosen decontamination solution in a well-ventilated fume hood.

    • Thoroughly rinse all contaminated glassware and wipe down all work surfaces with the solution.

    • Collect all rinsates and used wipes from the decontamination process. This material is also considered hazardous waste and must be disposed of in your designated liquid or solid waste containers.

Step 4: Arranging for Final Disposal

Final disposal of 1-nitrosoindoline waste must be conducted by a licensed and certified hazardous waste management company.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They manage the hazardous waste program and will provide specific instructions for your location.

  • Schedule a Waste Pickup: Use your institution's established procedure to request a pickup of your properly contained and labeled hazardous waste.[4]

  • Do Not Dispose of Down the Drain: Under no circumstances should 1-nitrosoindoline or its rinsates be poured down the sanitary sewer.[3][5][12] This is a violation of environmental regulations.

  • Do Not Dispose of in Regular Trash: Solid waste contaminated with 1-nitrosoindoline must not be placed in the regular trash.[16]

Visual Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of 1-nitrosoindoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Generate 1-Nitrosoindoline Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_liquid Is the waste liquid? ppe->is_liquid collect_liquid Collect in a labeled, sealed hazardous waste container. Leave 5% headspace. is_liquid->collect_liquid Yes collect_solid Collect in a labeled, double-bagged hazardous waste bag. is_liquid->collect_solid No (Solid) decon_surfaces Decontaminate surfaces & glassware using an approved method (e.g., HBr/Acetic Acid). collect_liquid->decon_surfaces collect_solid->decon_surfaces collect_decon_waste Collect all rinsates and wipes as hazardous waste. decon_surfaces->collect_decon_waste store_waste Store waste in a designated, secure, and well-ventilated area. collect_decon_waste->store_waste contact_ehs Contact Institutional EHS to schedule waste pickup. store_waste->contact_ehs end Waste collected by licensed disposal vendor. contact_ehs->end

Caption: Disposal workflow for 1-nitrosoindoline waste.

References

  • Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018). University of Washington. Retrieved from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Best practice to decontaminate work area of Nitrosamines. (2022). Nitrosamines Exchange. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). ACS Publications. Retrieved from [Link]

  • INDOLINE MSDS CAS-No.: 496-15-1 MSDS. (2018). Loba Chemie. Retrieved from [Link]

  • MSDS - 1-Nitroso-1H-indole. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]

  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. (1990). Occupational Safety and Health Administration. Retrieved from [Link]

  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds. (1988). PubMed. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025). US Environmental Protection Agency. Retrieved from [Link]

  • N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024). YouTube. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • OSHA Hazard Information Bulletins: N-Nitrosamine in the Rubber Industry. (1990). Occupational Safety and Health Administration. Retrieved from [Link]

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Mastering Safety: A Researcher's Guide to Handling Indoline, 1-nitroso-

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Indoline, 1-nitroso-, like other N-nitroso compounds, is a potent chemical that demands meticulous handling. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for its safe use. Here, we explain the causality behind each safety measure, empowering you to build a self-validating system of protection for yourself, your colleagues, and your research.

The "Why": A Hazard Assessment of Indoline, 1-nitroso-

Understanding the risk is the first step in mitigating it. N-nitroso compounds (nitrosamines) are widely recognized as a class of chemicals that includes many probable human carcinogens.[1] The International Council for Harmonisation (ICH) classifies them as "cohort of concern" compounds, recommending control to negligible risk levels.[2] While specific toxicological data for Indoline, 1-nitroso- is not extensively published, the prudent approach is to treat it with the high degree of caution afforded to the entire nitrosamine class.

The primary risks associated with Indoline, 1-nitroso- are:

  • Carcinogenicity: Assumed to be a potential carcinogen based on its chemical class.

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[3]

  • Irritation: The parent compound, Indoline, is known to cause skin and serious eye irritation.[4]

Crucially, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for most N-nitroso compounds.[1] This absence of a "safe" exposure level underscores the imperative to minimize all contact by applying the As Low As Reasonably Achievable (ALARA) principle through robust engineering controls and personal protective equipment (PPE).

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the final and most critical barrier between you and the chemical. It must be selected and used with intention and understanding. Always wear the indicated PPE as a complete ensemble when handling Indoline, 1-nitroso-.[5]

Eye and Face Protection
  • Mandatory Equipment: Tightly fitting chemical safety goggles with side-shields, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards, are required.[6][7]

  • Causality: This protects against splashes and potential vapors. Given the serious eye irritation potential, this is non-negotiable. For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat or gown is essential. Ensure it is fully buttoned with sleeves rolled down.[6]

  • Gloves: Glove selection is paramount. Due to the lack of specific permeation data for Indoline, 1-nitroso-, a conservative approach is necessary. For incidental contact or splash protection, double-gloving with nitrile gloves is a common practice. For extended handling or immersion, butyl rubber gloves are recommended due to their high resistance to nitro-compounds.[8] Always inspect gloves for any signs of degradation or punctures before use.[6]

Glove MaterialRecommended Use CaseBreakthrough & Permeation Insights
Nitrile Rubber Splash Protection / Incidental Contact. Ideal for short-duration tasks. Always double-glove.Provides good general chemical resistance but can be rapidly permeated by certain organic solvents. Breakthrough can occur in under 15 minutes for a standard 5-mil glove upon contact with aggressive chemicals.[5] Change immediately upon any contact.
Butyl Rubber Extended Contact / Immersion. Use for tasks involving larger quantities or longer durations (e.g., weighing, transfers).Offers excellent resistance to a wide variety of chemicals, including ketones, esters, and nitro-compounds.[8] It is the preferred choice when prolonged contact is anticipated.
Latex / Vinyl Not Recommended. Latex gloves can pose allergy risks. More importantly, some studies have detected the presence of N-nitrosamines within the glove material itself, making them an unsuitable choice for this work.[9]
  • Causality: Double-gloving provides a significant safety advantage. The outer glove absorbs the primary contamination, and the inner glove provides a secondary barrier in case of a breach in the outer layer. The choice of butyl rubber for extended contact is based on its known high resistance to related chemical classes.[8]

Respiratory Protection
  • Primary Control: All work with Indoline, 1-nitroso- must be performed within a certified chemical fume hood or other appropriate local exhaust ventilation system.[6] This is the primary method of respiratory protection.

  • Secondary Control: If engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning up a large spill), respiratory protection is required. A NIOSH-approved air-purifying respirator with an N100 or P100 particulate filter, or a CEN-approved FFP3 respirator, should be used.[6] For any detectable airborne concentration, OSHA recommends a full-facepiece supplied-air respirator.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Operational Plan: Step-by-Step Protocols

Protocol 1: Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection. An incorrect doffing procedure can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Protocol 2: Emergency Response for Spills

Immediate and correct action during a spill is critical to prevent exposure and further contamination. This protocol is for small, manageable spills (typically <100 mL) inside a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Spill_Response Alert Step 1: Alert Alert personnel in the immediate area. Ensure fume hood is operational. Contain Step 2: Contain Cover the spill with an inert absorbent (e.g., vermiculite, sand, or spill pads). Work from the outside in. Alert->Contain Decontaminate Step 3: Decontaminate Apply decontamination solution to the absorbed spill. (See Protocol 3). Allow recommended contact time. Contain->Decontaminate Collect Step 4: Collect Waste Carefully scoop all materials into a labeled hazardous waste container. Use non-sparking tools. Decontaminate->Collect Clean Step 5: Final Clean Wipe the spill area again with the decontamination solution, followed by soap and water. Collect->Clean Dispose Step 6: Dispose Dispose of all contaminated materials (including gloves) as hazardous waste. Clean->Dispose

Caption: Small Spill Response Workflow.

Disposal and Decontamination Plan

Proper disposal is not just about placing waste in a container; it involves rendering the hazardous material non-hazardous whenever possible.

Protocol 3: Decontamination of Surfaces and Equipment

Nitrosamines can be chemically degraded. This procedure should be performed within a fume hood while wearing full PPE.

  • Prepare Decontamination Solution: A commonly used laboratory solution for destroying nitrosamines is a 1:1 mixture of 3% Hydrobromic acid (HBr) in glacial acetic acid.[11] CAUTION: This solution is highly corrosive and must be handled with extreme care.

  • Application: Liberally apply the HBr/acetic acid solution to the contaminated surface or equipment.

  • Contact Time: Allow a minimum contact time of 15 minutes.

  • Neutralization & Rinsing: Thoroughly rinse the surface with soap and water.

  • Alternative Method (UV Light): Nitrosamines are also degraded by ultraviolet (UV) light.[4][11] For contaminated equipment that is compatible, exposure to a high-intensity UV lamp (typically at 254 nm) can be an effective decontamination step. The duration will depend on the lamp's intensity and the nature of the contamination.

Protocol 4: Disposal of Indoline, 1-nitroso- Waste
  • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent materials, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams.

  • Liquid Waste:

    • Option A (Direct Disposal): Collect all liquid waste containing Indoline, 1-nitroso- in a sealed, properly labeled hazardous waste container for disposal via a licensed environmental contractor.

    • Option B (Chemical Degradation): For laboratory-scale quantities, chemical degradation prior to collection is a best practice. An effective method involves using an aluminum-nickel alloy.[13]

      • In a designated reaction vessel inside a fume hood, dilute the nitrosamine-containing waste with water.

      • Slowly add aluminum-nickel alloy powder while stirring.

      • Gradually increase the basicity of the solution by carefully adding a base (e.g., sodium hydroxide solution).

      • Allow the reaction to proceed until destruction is complete (this may require analytical verification).

      • The resulting mixture should be collected as hazardous waste.

  • Final Disposal: All waste streams must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration by a licensed contractor.[10]

By integrating these principles and protocols into your daily workflow, you establish a robust safety culture that protects your most valuable laboratory asset: you. This guide serves as a foundation, and should always be supplemented by your institution's specific Chemical Hygiene Plan and Standard Operating Procedures (SOPs).

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PERINDOPRIL IMPURITY 9. Retrieved from [Link]

  • Loba Chemie. (2018). INDOLINE MSDS CAS-No.: 496-15-1 MSDS. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Nitrosamines Exchange Community. (2022). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins | N-Nitroso Compounds in Industry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., Andrews, A. W., Castegnaro, M., Malaveille, C., Michelon, J., Brouet, I., & Keefer, L. K. (1984). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO 2-METHYL INDOLINE. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 1-Nitroso-1H-indole. Retrieved from [Link]

  • Johnson, E. M., & Walters, C. L. (1971). The Specificity of the Release of Nitrite from N-Nitrosamines by Hydrobromic Acid. Analytical Letters, 4(6), 383-386.
  • University of St Andrews. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 607: Nitrosamines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Barlen, V. G., & Weingart, J. (1983). Investigation of volatile nitrosamines in disposable protective gloves. Journal of the American College of Toxicology, 2(4), 241-246.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Mitch, W. A., & Reinhard, M. (2009). Destruction of nitrosoamines with UV-light.
  • International Glove. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Delaware Health and Social Services. (2023). Frequently Asked Questions - N-nitroso compounds. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.